molecular formula C28H48O B7821882 Campesterol CAS No. 290299-12-6

Campesterol

Cat. No.: B7821882
CAS No.: 290299-12-6
M. Wt: 400.7 g/mol
InChI Key: SGNBVLSWZMBQTH-PODYLUTMSA-N
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Description

Campesterol is a member of phytosterols, a 3beta-sterol, a 3beta-hydroxy-Delta(5)-steroid and a C28-steroid. It has a role as a mouse metabolite. It derives from a hydride of a campestane.
This compound is a natural product found in Haplophyllum bucharicum, Bugula neritina, and other organisms with data available.
This compound is a steroid derivative that is the simplest sterol, characterized by the hydroxyl group in position C-3 of the steroid skeleton, and saturated bonds throughout the sterol structure, with the exception of the 5-6 double bond in the B ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
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InChI

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1
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InChI Key

SGNBVLSWZMBQTH-PODYLUTMSA-N
Source PubChem
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Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
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Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C28H48O
Source PubChem
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DSSTOX Substance ID

DTXSID801009891
Record name Campesterol
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Molecular Weight

400.7 g/mol
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Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Campesterol
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Record name Campesterol
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CAS No.

474-62-4
Record name Campesterol
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Record name Campesterol
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Record name (24R)-ergost-5-en-3β-ol
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Record name CAMPESTEROL
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Record name Campesterol
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Melting Point

157.5 °C
Record name Campesterol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Campesterol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Campesterol (B1663852) is a prominent phytosterol, or plant sterol, with a chemical structure analogous to cholesterol.[1][2] It is ubiquitously found in various plant-based foods, including nuts, seeds, fruits, and vegetable oils.[3][4][5] As a C28 steroid, this compound plays a crucial role in the structural integrity of plant cell membranes and serves as a key metabolic precursor to essential plant hormones like brassinosteroids.[6][7][8] From a pharmacological perspective, this compound is recognized for its cholesterol-lowering properties, which are attributed to its ability to competitively inhibit cholesterol absorption in the intestine.[2][9] This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, relevant experimental protocols for its isolation and analysis, and its involvement in key biological pathways.

Chemical Structure and Nomenclature

This compound is a steroid derivative characterized by a four-ring core structure, a hydroxyl group at the C-3 position, a double bond in the B-ring, and a specific alkyl side chain.[1][10]

  • Core Structure: The foundation of this compound is the 1,2-cyclopentanoperhydrophenanthrene ring system, also known as the steroid nucleus. This consists of three six-membered cyclohexane (B81311) rings (A, B, and C) and one five-membered cyclopentane (B165970) ring (D).[11]

  • Functional Groups: It possesses a hydroxyl group (-OH) in the beta position at carbon 3 (3β-ol) and a double bond between carbons 5 and 6 (Δ5) in the B ring.[10][11]

  • Side Chain: Attached at carbon 17 is an eight-carbon side chain. The key feature that distinguishes this compound from cholesterol is the presence of a methyl group at carbon 24.[9][11]

  • Stereochemistry: The specific stereochemistry of this compound is critical to its biological function. The full IUPAC name, which defines the stereocenters, is (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopebnta[a]phenanthren-3-ol.[10] It is also commonly referred to as 24(R)-methylcholesterol or (3β,24R)-ergost-5-en-3-ol.[10][12]

The molecular formula for this compound is C₂₈H₄₈O .[10]

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its absorption, metabolism, and formulation in various applications.[6] Key quantitative data are summarized in the tables below.

General Physicochemical Data
PropertyValueReference(s)
Molecular FormulaC₂₈H₄₈O[10][12]
Molecular Weight400.68 g/mol [6][12]
IUPAC Name(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[10]
CAS Number474-62-4[10]
AppearanceWhite crystalline solid[5][6][10]
Melting Point156-160 °C[5][6]
Boiling Point463.29 - 490.00 °C (estimated)[3][6]
pKa (Predicted)15.03 ± 0.70[5][6]
Solubility Data
SolventSolubilityConditionsReference(s)
WaterInsoluble (0.0001487 mg/L)-[3][6]
Ethanol9.09 mg/mLRequires sonication[6]
ChloroformSparingly soluble-[5][6]
MethanolSlightly solubleRequires sonication[5][6]
Non-polar solvents (e.g., hexane)Soluble-[6]
Vegetable oils (e.g., corn oil)Low (2-3% w/w)25 °C[6]

Experimental Protocols

The extraction, purification, and quantification of this compound are critical steps in its study. The following protocols are adapted from established methodologies for phytosterol analysis.[13][14]

Protocol 1: Extraction and Saponification from Plant Material

This protocol describes a general method to extract the unsaponifiable fraction, which contains free phytosterols, from a plant matrix such as seeds or oils.[13][14]

  • Sample Preparation: Weigh 2-5 grams of homogenized plant material or oil into a round-bottom flask.[13]

  • Saponification: Add 50 mL of 2M ethanolic potassium hydroxide (B78521) (KOH) solution. Attach a reflux condenser and heat the mixture to 80-90°C for 60-90 minutes with continuous stirring. This step hydrolyzes esterified sterols to their free form.[13][14]

  • Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 50 mL of deionized water and 50 mL of hexane (B92381) (or toluene). Shake vigorously for 2 minutes and allow the layers to separate.[13][14]

  • Collection: Collect the upper organic layer (hexane), which contains the unsaponifiable lipids including this compound. Repeat the extraction of the aqueous layer twice more with fresh hexane.[14]

  • Washing & Drying: Combine the organic extracts and wash with deionized water until neutral. Dry the organic phase over anhydrous sodium sulfate.[14]

  • Concentration: Evaporate the solvent using a rotary evaporator at a temperature of approximately 40-45°C to yield the crude phytosterol extract.[13][14]

Protocol 2: Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for phytosterol analysis. A derivatization step is required to increase the volatility of the sterols.[13]

  • Standard Preparation: Prepare a series of standard solutions of this compound at known concentrations (e.g., 0.0025 to 0.200 mg/mL) in a suitable solvent like pyridine (B92270).[13]

  • Derivatization: Evaporate a known volume of the sample extract (and each standard) to dryness under a stream of nitrogen. Add 100 µL of pyridine and 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS) to the dried residue. Cap the vial and heat at 60-70°C for 30 minutes to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.[13]

  • GC-MS Conditions (Typical):

    • System: GC-MS equipped with a capillary column (e.g., DB-5MS).[13]

    • Injection: 1 µL of the derivatized sample is injected.

    • Carrier Gas: Helium.

    • Temperature Program: An initial temperature of ~180°C, ramped up to ~280-300°C.

    • MS Detection: The mass spectrometer can be operated in full scan mode to identify compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[6]

  • Quantification: Identify the this compound-TMS ether peak based on its retention time and mass spectrum compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards and use it to determine the concentration in the sample.[14]

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC can be used for phytosterol analysis, sometimes without the need for derivatization.[6][14]

  • Sample Preparation: Dissolve the dried crude extract from Protocol 1 in a suitable solvent mixture (e.g., methanol/chloroform or 2% DMSO in methanol). Filter the solution through a 0.22 µm or 0.45 µm syringe filter prior to injection.[6][14]

  • HPLC Conditions (Typical):

    • System: HPLC equipped with a Diode Array Detector (DAD) or UV detector.[14]

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[14]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 205 nm or 210 nm.[14]

    • Injection Volume: 20 µL.[14]

  • Quantification: As with GC-MS, prepare a calibration curve using pure this compound standards. The concentration in the sample is determined by comparing its peak area to the calibration curve.[14]

Biological Pathways and Workflows

Signaling Pathways

This compound is not only a structural component but also a key player in plant metabolic pathways.

  • Brassinosteroid Biosynthesis: this compound is the primary precursor for the synthesis of brassinosteroids, a class of plant steroid hormones that regulate a wide array of developmental processes, including cell elongation, division, and differentiation.[7][8][15] The pathway involves a series of hydroxylation and oxidation reactions catalyzed by cytochrome P450 enzymes.[7]

Brassinosteroid_Pathway This compound This compound Campestanol Campestanol This compound->Campestanol Reduction Cathasterone Cathasterone Campestanol->Cathasterone Hydroxylation Teasterone Teasterone Cathasterone->Teasterone Oxidation Typhasterol Typhasterol Teasterone->Typhasterol Hydroxylation Castasterone Castasterone Typhasterol->Castasterone Oxidation Brassinolide Brassinolide Castasterone->Brassinolide Hydroxylation

Simplified Brassinosteroid biosynthetic pathway originating from this compound.
  • Modulation of Inflammatory Pathways: Emerging evidence suggests that phytosterols, including this compound, can modulate inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] By potentially inhibiting the activation of NF-κB, this compound may contribute to anti-inflammatory effects.[3][6]

Experimental Workflow

The overall process for isolating and quantifying this compound from a biological matrix follows a standardized workflow.

Extraction_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis & Quantification A Plant Material (e.g., Seeds, Oils) B Step 1: Solvent Extraction (e.g., Hexane, Ethanol) A->B C Step 2: Saponification (e.g., Ethanolic KOH) B->C D Step 3: LLE of Unsaponifiables (with Hexane) C->D E Crude Phytosterol Extract D->E F Step 4: Purification (e.g., Chromatography) E->F G High-Purity this compound F->G H Step 5: Analysis (GC-MS, LC-MS/MS, HPLC) G->H

General workflow for this compound extraction, purification, and analysis.

References

The Isolation of Campesterol: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals on the Discovery, Isolation, and Characterization of Campesterol (B1663852).

Executive Summary

This compound, a prominent phytosterol found in a variety of plant sources, has garnered significant scientific interest due to its structural similarity to cholesterol and its diverse biological activities, including cholesterol-lowering and anti-inflammatory effects. This technical guide provides a comprehensive overview of the history of this compound's discovery and the evolution of its isolation and characterization techniques. It details the foundational experimental protocols for its extraction, purification, and analysis, and presents quantitative data on its prevalence in various natural sources. Furthermore, this guide illustrates key biological pathways involving this compound and outlines the experimental workflows for its isolation, serving as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Discovery and History

The discovery of this compound is credited to its initial isolation from rapeseed oil, derived from the plant Brassica campestris, from which its name is derived. This early work laid the foundation for the broader study of phytosterols (B1254722) and their physiological effects. Initially, the isolation of this compound was a challenging endeavor due to its similar physicochemical properties to other co-occurring phytosterols, such as β-sitosterol and stigmasterol.

Early methods for its isolation relied on classical chemical techniques. These included saponification of the oil to hydrolyze steryl esters into free sterols, followed by solvent extraction of the unsaponifiable matter. Further purification was typically achieved through fractional crystallization, a process that leverages the slight differences in the solubility of the various sterols in specific solvents. The advent of chromatographic techniques, particularly column chromatography and later, gas chromatography (GC) and high-performance liquid chromatography (HPLC), revolutionized the separation and quantification of this compound, enabling researchers to obtain highly pure isolates and to accurately determine its concentration in a wide array of plant materials.

Quantitative Data on this compound Content

The concentration of this compound and other phytosterols varies significantly across different plant sources. The following tables summarize the quantitative data on the phytosterol composition of common vegetable oils and the yields and purity of phytosterols obtained through various isolation methods.

Table 1: Phytosterol Composition of Common Vegetable Oils (mg/100g)

Vegetable OilTotal PhytosterolsThis compoundβ-SitosterolStigmasterolReference(s)
Corn Oil990.94221.36612.3565.23[1]
Rapeseed Oil893.84291.68443.258.21[1]
Soybean Oil310.5260.59158.3355.65[1]
Sunflower Oil253.2523.45158.3016.55[1]
Olive Oil221.787.98176.452.55[1]
Rice Bran Oil1891.82395.23898.67206.27[1]
Evening Primrose Oil6024.8 (mg/kg)531.4 (mg/kg)5450.2 (mg/kg)43.2 (mg/kg)[2][3]
Safflower Oil856.9 - 1431.2 (mg/kg)193 - 344 (mg/kg)842 - 1320 (mg/kg)136 - 254 (mg/kg)[3]
Coconut Oil272.3 - 425.4 (mg/kg)29.9 - 62.8 (mg/kg)167.9 - 267.8 (mg/kg)74.5 - 136.5 (mg/kg)[3]
Linseed Oil1109.4 - 2012.9 (mg/kg)---[2]

Note: Values can vary based on the specific cultivar, growing conditions, and processing methods.

Table 2: Purity and Yield of Phytosterols from Selected Isolation Methods

MethodSource MaterialTarget Phytosterol(s)PurityYieldReference(s)
Multistage Recrystallization (Acetone)Mixed PhytosterolsThis compound81.5%-[4]
Fractional Crystallization & ChromatographyCrude Soybean Oilβ-Sitosterol>92%>22%[5]
Zeolite Selective AdsorptionThis compound/β-Sitosterol MixtureThis compound95.4%3.7% (overall recovery 1.6%)[6]
Zeolite Selective AdsorptionThis compound/β-Sitosterol Mixtureβ-Sitosterol95.2%3% (overall recovery 1%)[6]

Experimental Protocols

The isolation of this compound typically involves a multi-step process encompassing extraction, saponification, and purification. The following are detailed methodologies for key experiments.

Protocol 1: Saponification and Extraction of Unsaponifiable Matter from Vegetable Oil

This protocol describes the liberation of free sterols from their esterified forms and their subsequent extraction.

Materials and Reagents:

  • Vegetable oil sample

  • Ethanolic potassium hydroxide (B78521) (KOH) solution (e.g., 2 M)

  • n-Hexane or diethyl ether

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Weigh approximately 5-10 g of the vegetable oil sample into a round-bottom flask.

  • Add 50 mL of 2 M ethanolic KOH solution to the flask.

  • Attach the reflux condenser and heat the mixture to boiling using a heating mantle. Maintain a gentle reflux for 1-2 hours with constant stirring.

  • After saponification is complete, allow the mixture to cool to room temperature.

  • Transfer the cooled solution to a separatory funnel.

  • Add 50 mL of deionized water to the separatory funnel.

  • Perform a liquid-liquid extraction of the unsaponifiable matter by adding 50 mL of n-hexane or diethyl ether. Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The upper organic layer contains the unsaponifiable matter, including the phytosterols.

  • Drain the lower aqueous layer and collect the upper organic layer.

  • Repeat the extraction of the aqueous layer with two additional 50 mL portions of the organic solvent.

  • Combine the organic extracts and wash them with 50 mL of deionized water to remove any residual KOH.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Filter the dried extract and concentrate it to dryness using a rotary evaporator to obtain the crude phytosterol mixture.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the separation of this compound from other phytosterols in the crude extract.

Materials and Reagents:

  • Crude phytosterol extract

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • n-Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Visualizing agent for TLC (e.g., anisaldehyde-sulfuric acid reagent)

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in n-hexane and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.

    • Add a layer of sand on top of the silica gel bed.

    • Equilibrate the column by running n-hexane through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude phytosterol extract in a minimal amount of n-hexane.

    • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (e.g., 98:2, 95:5, 90:10, etc.).

    • Collect the eluate in fractions of a fixed volume (e.g., 10 mL).

  • Fraction Analysis:

    • Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate alongside the crude extract and a this compound standard (if available).

    • Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2).

    • Visualize the spots using a suitable reagent and UV light.

  • Pooling and Concentration:

    • Identify and pool the fractions containing pure this compound based on the TLC analysis.

    • Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.

Signaling Pathways and Experimental Workflows

The biological significance of this compound is underscored by its involvement in crucial signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for this compound isolation.

Brassinosteroid Biosynthesis Pathway in Plants

This compound serves as a key precursor for the synthesis of brassinosteroids, a class of plant steroid hormones that regulate a wide range of developmental processes.

Brassinosteroid_Pathway cluster_pathways Alternative Pathways This compound This compound Campestanol Campestanol This compound->Campestanol DET2 Intermediates_Early Early C-6 Oxidation Intermediates Campestanol->Intermediates_Early Multiple Steps Intermediates_Late Late C-6 Oxidation Intermediates Campestanol->Intermediates_Late Multiple Steps Castasterone Castasterone Intermediates_Early->Castasterone Intermediates_Late->Castasterone Brassinolide Brassinolide Castasterone->Brassinolide BR6ox

Brassinosteroid biosynthesis from this compound.
This compound's Influence on the SREBP Pathway in Animals

In animals, dietary phytosterols like this compound can influence cholesterol homeostasis by affecting the Sterol Regulatory Element-Binding Protein (SREBP) pathway.

SREBP_Pathway This compound Dietary this compound Cholesterol_Pool Intracellular Cholesterol Pool This compound->Cholesterol_Pool Competes with Cholesterol Absorption SREBP_SCAP_ER SREBP-SCAP Complex (ER) Cholesterol_Pool->SREBP_SCAP_ER High levels inhibit ER to Golgi transport SREBP_SCAP_Golgi SREBP-SCAP Complex (Golgi) SREBP_SCAP_ER->SREBP_SCAP_Golgi Low sterol levels promote transport Proteases S1P & S2P Proteases SREBP_SCAP_Golgi->Proteases Cleavage nSREBP Nuclear SREBP (Active) Proteases->nSREBP Release of active fragment SRE Sterol Regulatory Element (SRE) in DNA nSREBP->SRE Binds to Gene_Expression Target Gene Expression (e.g., HMG-CoA Reductase, LDLR) SRE->Gene_Expression Activates

Influence of this compound on the SREBP pathway.
Experimental Workflow for this compound Isolation and Analysis

The following diagram illustrates a comprehensive workflow from the initial plant material to the final analysis of purified this compound.

Campesterol_Workflow cluster_extraction Extraction & Saponification cluster_purification Purification cluster_analysis Analysis & Characterization Plant_Material Plant Material (e.g., Rapeseed) Solvent_Extraction Solvent Extraction (e.g., Hexane) Plant_Material->Solvent_Extraction Crude_Oil Crude Oil Solvent_Extraction->Crude_Oil Saponification Saponification (with KOH) Crude_Oil->Saponification Unsaponifiables Unsaponifiable Matter Saponification->Unsaponifiables Column_Chromatography Column Chromatography (Silica Gel) Unsaponifiables->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Purified_this compound Purified this compound Pooling->Purified_this compound GC_MS GC-MS Analysis Purified_this compound->GC_MS NMR NMR Spectroscopy Purified_this compound->NMR Structure_Confirmation Structure Confirmation & Purity Assessment GC_MS->Structure_Confirmation NMR->Structure_Confirmation

Workflow for this compound isolation and analysis.

References

A Technical Guide to the Natural Sources and Occurrence of Campesterol in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Campesterol (B1663852), a prominent phytosterol, is a vital component of plant cell membranes, playing a crucial role in regulating membrane fluidity and permeability. Its structural similarity to cholesterol allows it to competitively inhibit cholesterol absorption in humans, making it a compound of significant interest for its potential health benefits, including cholesterol-lowering and anti-inflammatory properties. Furthermore, this compound serves as a key precursor in the biosynthesis of brassinosteroids, a class of plant hormones that regulate a wide array of physiological processes, including growth and development. This technical guide provides an in-depth overview of the natural sources, occurrence, biosynthesis, and analytical methodologies for this compound in the plant kingdom, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrence and Quantitative Data

This compound is ubiquitously present in the plant kingdom, with varying concentrations across different species and tissues. The highest concentrations are typically found in plant oils, nuts, and seeds. The following tables summarize the quantitative data on this compound content in various plant-based foods.

Table 1: this compound Content in Plant Oils

Plant OilThis compound Content (mg/100g)
Canola Oil241[1]
Corn and Canola Oil Blend233[1]
Natreon Canola Oil202[1]
Corn Oil189[1]
Soybean Oil62[1]
Rapeseed Oil212.21[2]
Olive Oil4.60[2]
Corn Germ Oil745.21 (Total Sterols)
Wheat Germ Oil-
Sweet Almond Oil6.27 (Total Sterols)[3]
Grape Seed Oil-

Note: Data presented as this compound content unless otherwise specified as total sterols. "-" indicates data not specified.

Table 2: this compound Content in Nuts and Seeds

Nut/SeedThis compound Content (mg/100g)
Sesame SeedHigh (Total Phytosterols (B1254722): 400-413)[4][5]
Wheat GermHigh (Total Phytosterols: 400-413)[4][5]
PistachiosHigh (Total Phytosterols: 270-289)[4][5]
Sunflower KernelHigh (Total Phytosterols: 270-289)[4][5]
Almonds-
Walnuts-
Cashews-
Pecans-
Brazil NutsLow (Total Phytosterols: 95)[4][5]
Pumpkin Seed KernelLow β-sitosterol, high total sterols (265)[4][5]

Note: Specific values for this compound were not always provided; total phytosterol content is given as an indicator of potential this compound presence. "-" indicates data not specified.

Table 3: this compound Content in Cereals and Legumes

Cereal/LegumeThis compound Content (mg/100g)
Rice BranHigh (Total Sterols in lipids: 20.3 mg/g)[6]
Wheat GermHigh (Total Sterols in lipids: 21.3 mg/g)[6]
Wheat Bran(Total Sterols in lipids: 17.7 mg/g)[6]
Durum Wheat(Total Sterols in lipids: 15.1 mg/g)[6]
Oat BranLow (Total Sterols in lipids: 3.4 mg/g)[6]
Corn Fine FiberHighest in lipids (48.3 mg/g)[6]
Green Beans275.62 (Total Sterols)[7]
Black Beans194.35 (Total Sterols)[7]
Soybeans151.86 (Total Sterols)[7]
Red Beans129.59 (Total Sterols)[7]
Pink Lentils (raw)-

Note: Data presented as total sterols or sterols in extracted lipids. Specific this compound values were not consistently available. "-" indicates data not specified.

Table 4: this compound Content in Fruits and Vegetables

Fruit/VegetableThis compound Content (mg/100g)
PeaHigh (Total Phytosterols: 53.7)[8]
CauliflowerHigh (Total Phytosterols)[8]
BroccoliHigh (Total Phytosterols)[8]
Romaine LettuceHigh (Total Phytosterols)[8]
Navel OrangeHigh (Total Phytosterols: 1.6-32.6)[8]
TangerineHigh (Total Phytosterols: 1.6-32.6)[8]
MangoHigh (Total Phytosterols: 1.6-32.6)[8]

Note: Specific values for this compound were not consistently provided; total phytosterol content is given as an indicator.

Biosynthesis of this compound in Plants

This compound, like other phytosterols, is synthesized via the isoprenoid pathway. The biosynthesis begins with acetyl-CoA and proceeds through the mevalonate (B85504) (MVA) pathway in the cytosol to produce isopentenyl pyrophosphate (IPP), the basic five-carbon building block.

G AC Acetyl-CoA HMG_CoA HMG-CoA AC->HMG_CoA Acetoacetyl-CoA thiolase, HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Mevalonate pathway enzymes DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPP isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP GPP synthase FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPP synthase Squalene Squalene FPP->Squalene Squalene synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Cycloartenol synthase Methylsterols 24-Methylene lophenol Cycloartenol->Methylsterols Multiple steps including C-4 demethylation Ethylsterols Avenasterol Methylsterols->Ethylsterols SMT1 This compound This compound Ethylsterols->this compound Multiple steps including sterol C-24 reductase (DWF1)

Figure 1: Simplified biosynthetic pathway of this compound.

Experimental Protocols

Protocol 1: Extraction and Saponification of this compound from Plant Material

This protocol describes a general method for extracting the unsaponifiable fraction, which contains free phytosterols, from a plant matrix.

Materials:

  • Plant material (e.g., ground seeds, lyophilized tissue, or oil)

  • 2 M Potassium hydroxide (B78521) (KOH) in 95% ethanol

  • n-Hexane or petroleum ether

  • Deionized water

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh approximately 1-5 g of the homogenized and dried plant material or oil into a round-bottom flask.

  • Saponification: Add 50 mL of 2 M ethanolic KOH to the flask. Attach the reflux condenser and heat the mixture at 80-90°C for 1-2 hours with stirring. This step hydrolyzes any esterified sterols to their free form.

  • Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Add 50 mL of deionized water and 50 mL of n-hexane. Shake vigorously for 2-3 minutes and allow the layers to separate.

  • Collect the upper hexane (B92381) layer. Repeat the extraction of the aqueous layer two more times with 50 mL portions of n-hexane.

  • Washing: Combine the hexane extracts and wash with 50 mL portions of deionized water until the washings are neutral to pH paper.

  • Drying and Concentration: Dry the hexane extract by passing it through a column containing anhydrous sodium sulfate. Evaporate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude phytosterol extract.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization and analysis of the extracted phytosterols using GC-MS.

Materials:

  • Crude phytosterol extract

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • This compound standard

  • GC-MS system with a suitable capillary column (e.g., DB-5MS or equivalent)

Procedure:

  • Derivatization: Transfer a known amount of the dried crude phytosterol extract (and this compound standards) to a reaction vial. Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 60-70°C for 30 minutes. This converts the sterols to their more volatile trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS. A typical temperature program starts at an initial temperature of around 180°C, holds for a few minutes, then ramps up to approximately 280-300°C.

  • Quantification: Identify the this compound-TMS peak based on its retention time and mass spectrum compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to a calibration curve generated from the this compound standards.

Signaling Pathways and Logical Relationships

This compound is a crucial precursor for the biosynthesis of brassinosteroids, a class of steroid phytohormones that regulate a wide range of developmental processes in plants through a well-defined signaling pathway.

G This compound This compound Campestanol Campestanol This compound->Campestanol DET2 Cathasterone Cathasterone Campestanol->Cathasterone DWF4/CPD Teasterone Teasterone Cathasterone->Teasterone Multiple Steps Typhasterol Typhasterol Teasterone->Typhasterol Multiple Steps Castasterone Castasterone Typhasterol->Castasterone Multiple Steps Brassinolide Brassinolide (Active Hormone) Castasterone->Brassinolide BR6ox BRI1 BRI1 (Receptor Kinase) Brassinolide->BRI1 Binds to BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates with BSK1 BSK1 BAK1->BSK1 Phosphorylates BSU1 BSU1 (Phosphatase) BSK1->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Dephosphorylates (Inactivates) BZR1_BES1 BZR1/BES1 (Transcription Factors) BIN2->BZR1_BES1 Phosphorylates (Inactivates) Gene_Expression Gene Expression (Growth and Development) BZR1_BES1->Gene_Expression Enters Nucleus and Regulates

Figure 2: Brassinosteroid biosynthesis from this compound and signaling.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound from a plant sample.

G Sample Plant Material (e.g., seeds, leaves, oil) Homogenization Homogenization & Drying Sample->Homogenization Extraction Solvent Extraction (e.g., Hexane) Homogenization->Extraction Saponification Saponification (KOH in Ethanol) Extraction->Saponification LLE Liquid-Liquid Extraction of Unsaponifiables Saponification->LLE Crude_Extract Crude Phytosterol Extract LLE->Crude_Extract Purification Purification (e.g., Recrystallization) Crude_Extract->Purification Derivatization Derivatization (TMS ethers) Purification->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Figure 3: General experimental workflow for this compound analysis.

Conclusion

This compound is a widely distributed phytosterol in the plant kingdom, with particularly high concentrations in oils, nuts, and seeds. Its role as a structural component of membranes and as a precursor to the essential plant hormones, brassinosteroids, underscores its importance in plant biology. For researchers and professionals in drug development, the cholesterol-lowering and anti-inflammatory properties of this compound present exciting opportunities. The methodologies outlined in this guide provide a robust framework for the extraction, purification, and quantification of this compound, enabling further investigation into its physiological roles and potential therapeutic applications.

References

A Technical Guide to the Biosynthesis of Campesterol in Plant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the campesterol (B1663852) biosynthesis pathway in plant cells. This compound is a primary phytosterol, crucial for regulating membrane fluidity and serving as a key precursor to brassinosteroids, a class of essential plant steroid hormones.[1] Understanding this pathway is vital for research in plant biology, agriculture, and for professionals in drug development leveraging plant-based compounds.

The Core Biosynthetic Pathway: From Cycloartenol (B190886) to this compound

The biosynthesis of this compound is a multi-step enzymatic process that occurs within the endoplasmic reticulum. The pathway begins with cycloartenol, the first cyclic precursor in phytosterol synthesis, which is formed from 2,3-oxidosqualene (B107256).[2] While a minor pathway involving lanosterol (B1674476) as the initial cyclic intermediate exists in some plants like Arabidopsis, the cycloartenol pathway is predominant.[3]

The conversion of cycloartenol to this compound involves a series of modifications to both the sterol nucleus and the side chain, including demethylations, isomerizations, reductions, and critically, two key methylation steps at the C-24 position.[4]

Pathway Visualization

The following diagram illustrates the major enzymatic steps converting cycloartenol into this compound.

Campesterol_Biosynthesis_Pathway Fig. 1: this compound Biosynthesis Pathway cluster_0 Post-Squalene Cycling cluster_1 C-24 Methylation (Step 1) cluster_2 Ring Modification cluster_3 Final Steps to this compound cluster_4 Branch to Sitosterol 2,3-Oxidosqualene 2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol CAS (Cycloartenol Synthase) 24-Methylene\ncycloartanol 24-Methylene cycloartanol Cycloartenol->24-Methylene\ncycloartanol SMT1 (Sterol Methyltransferase 1) + SAM Cycloeucalenol Cycloeucalenol 24-Methylene\ncycloartanol->Cycloeucalenol CPI1 (Cyclopropylsterol Isomerase) Obtusifoliol Obtusifoliol Cycloeucalenol->Obtusifoliol Multiple Steps (incl. C-4 Demethylation) 24-Methylene\nlophenol 24-Methylene lophenol Obtusifoliol->24-Methylene\nlophenol Multiple Steps (incl. C-14 Demethylation) 24-Methylcholesterol\n(Epibrassicasterol) 24-Methylcholesterol (Epibrassicasterol) 24-Methylene\nlophenol->24-Methylcholesterol\n(Epibrassicasterol) Multiple Steps 24-Ethylidene\nlophenol 24-Ethylidene lophenol 24-Methylene\nlophenol->24-Ethylidene\nlophenol SMT2 (Sterol Methyltransferase 2) + SAM This compound This compound 24-Methylcholesterol\n(Epibrassicasterol)->this compound SSR1/DWF1 (Sterol Side Chain Reductase 1) Sitosterol Sitosterol 24-Ethylidene\nlophenol->Sitosterol Multiple Steps

Caption: Core enzymatic steps from cycloartenol to this compound and sitosterol.

Key Enzymes and Their Regulation

Several key enzymes regulate the flow of intermediates through the this compound pathway. The activity of these enzymes determines the final ratio of different phytosterols (B1254722), which is crucial for plant development.

  • Cycloartenol Synthase (CAS): Catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol, the first committed step in the biosynthesis of major plant sterols.[2]

  • Sterol C-24 Methyltransferase 1 (SMT1): This is a critical regulatory enzyme that catalyzes the first methylation at the C-24 position, converting cycloartenol to 24-methylenecycloartanol.[4] SMT1 utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. Its activity directs the pathway towards the production of 24-alkylsterols like this compound and sitosterol, away from the cholesterol branch.[3][4]

  • Cyclopropylsterol Isomerase (CPI1): This enzyme is responsible for opening the cyclopropane (B1198618) ring of 9β,19-cyclopropylsterols like 24-methylenecycloartanol, a necessary step for further modifications.[5]

  • Sterol C-4 Demethylase (SC4DM) Complex: A complex of enzymes that removes the two methyl groups at the C-4 position, a crucial step in converting the initial cyclized sterol into a functional sterol.[6]

  • Sterol C-24 Methyltransferase 2 (SMT2): This enzyme performs the second methylation step, converting 24-methylenelophenol (B75269) to 24-ethylidenelophenol, which shunts intermediates towards the synthesis of 24-ethylsterols like β-sitosterol and stigmasterol. The regulation of SMT1 and SMT2 activities is crucial for determining the final this compound-to-sitosterol ratio in the cell.[7]

  • Sterol Side Chain Reductase 1 (SSR1/DWF1): Catalyzes the final step in this compound synthesis by reducing the double bond in the sterol side chain.[1]

Quantitative Data on Pathway Components

The efficiency and substrate affinity of the biosynthetic enzymes, along with the concentration of sterols, are tightly regulated. The following tables summarize available quantitative data.

EnzymeOrganismSubstrateApparent K_m (µM)NotesReference
Sterol Δ24-ReductaseRat Liver MicrosomesDesmosterol26.3Analogous enzyme; provides context for substrate affinity.[8]
SMT1Arabidopsis thalianaCycloartenol-SMT1 shows a ~10-fold higher activity with cycloartenol compared to 24-methylene lophenol.[4]
PhytosterolPlant/TissueConcentration (mg/g of oil)NotesReference
This compound Canola Oil1.84-[9][10][11]
β-SitosterolCanola Oil-Most abundant phytosterol in many oils.[10][11]
BrassicasterolCanola Oil0.488-[10]
This compound Corn Oil-β-sitosterol is the most abundant at 4.35 mg/g.[9][10][11]
β-SitosterolCorn Oil4.35-[9][10][11]
This compound Niger Seed Oil0.15-[9]
β-SitosterolNiger Seed Oil0.70-[9]
StigmasterolNiger Seed Oil0.07-[9]

Experimental Protocols

The analysis of this compound and other phytosterols typically involves extraction, hydrolysis of conjugates, derivatization, and chromatographic separation, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow for Phytosterol Analysis

The diagram below outlines a standard workflow for the quantitative analysis of phytosterols from plant tissue.

Experimental_Workflow Fig. 2: GC-MS Workflow for Phytosterol Analysis start Plant Tissue Sample step1 1. Homogenization & Lipid Extraction (e.g., Folch or Bligh-Dyer method) start->step1 step2 2. Saponification (Alkaline Hydrolysis with KOH in Ethanol) step1->step2 step3 3. Extraction of Unsaponifiables (with Hexane (B92381) or Diethyl Ether) step2->step3 step4 4. Derivatization (Silylation, e.g., with BSTFA + TMCS) step3->step4 step5 5. GC-MS Analysis step4->step5 step6 6. Data Processing (Quantification against Internal Standard) step5->step6 end Phytosterol Profile step6->end

Caption: A typical workflow for analyzing plant sterols via GC-MS.

Protocol 1: Extraction and Saponification

This protocol describes the liberation of free sterols from plant tissue.

  • Sample Preparation: Weigh approximately 20-50 mg of freeze-dried, finely ground plant tissue into a glass tube with a screw cap. Add a known amount of an internal standard (IS), such as 5α-cholestane or epicoprostanol, to each sample for quantification.[12]

  • Lipid Extraction (Optional but Recommended): Perform a total lipid extraction using a chloroform:methanol (2:1, v/v) mixture (Folch method). This step helps remove non-lipid components that could interfere with the analysis. Evaporate the solvent under a stream of nitrogen.

  • Saponification (Alkaline Hydrolysis): To the dried lipid extract or directly to the plant tissue, add 2 mL of 1 M potassium hydroxide (B78521) (KOH) in 95% ethanol.[5][13]

  • Hydrolysis Reaction: Securely cap the tubes and heat at 80°C in a water bath for 1 hour to hydrolyze steryl esters and glycosides.[13]

  • Cooling: After heating, cool the tubes to room temperature.[5]

  • Extraction of Unsaponifiables: Add 1 mL of water and 2 mL of n-hexane to the tube. Vortex vigorously for 1 minute to extract the unsaponifiable fraction, which contains the free sterols.

  • Phase Separation: Centrifuge the tubes to separate the hexane (upper) and aqueous phases. Carefully transfer the upper hexane layer to a new clean glass tube.

  • Repeat Extraction: Repeat the hexane extraction two more times, combining the hexane fractions.

  • Drying: Evaporate the pooled hexane fractions to complete dryness under a gentle stream of nitrogen gas. The resulting residue contains the total free sterols.

Protocol 2: Derivatization and GC-MS Analysis

Free sterols are often derivatized to increase their volatility and improve chromatographic separation.

  • Derivatization (Silylation): To the dried sterol residue, add 100 µL of a silylating agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of anhydrous pyridine.[12]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 1 hour to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.[12]

  • GC-MS Analysis: After cooling, inject 1-2 µL of the derivatized sample into the GC-MS system.

    • GC Column: A low- to mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., HP-5ms, DB-5), is commonly used.

    • Injector Temperature: 250-300°C.

    • Oven Program: Start at an initial temperature of ~180°C, then ramp up to ~280-300°C to elute the sterols.

    • MS Detector: Operate in electron impact (EI) ionization mode (70 eV).[12] Data can be collected in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[5][9]

  • Identification and Quantification: Identify sterol peaks by comparing their retention times and mass spectra to those of authentic standards and mass spectral libraries (e.g., NIST). Quantify each sterol by comparing its peak area to the peak area of the internal standard.

References

The Pivotal Role of Campesterol in the Architecture and Function of Plant Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Campesterol (B1663852), a prominent phytosterol, is an indispensable component of plant cell membranes, playing a critical role in maintaining their structural integrity and modulating a myriad of cellular functions. This technical guide provides a comprehensive overview of the multifaceted role of this compound, detailing its impact on the biophysical properties of the cell membrane, its function as a key precursor in the biosynthesis of brassinosteroids, and its involvement in cellular signaling pathways. This document synthesizes current research, presents quantitative data for comparative analysis, outlines detailed experimental protocols for studying sterol function, and provides visual diagrams of pertinent pathways and workflows to serve as an in-depth resource for professionals in plant biology and drug development.

Introduction to this compound in Plant Cell Membranes

This compound is a 24-methyl sterol that, along with β-sitosterol and stigmasterol (B192456), constitutes the major phytosterols (B1254722) in plant cell membranes.[1][2] Structurally analogous to cholesterol in animal cells, this compound is an amphipathic molecule that intercalates into the phospholipid bilayer.[1] Its rigid, planar steroid ring structure and flexible hydrocarbon tail influence the packing of phospholipids (B1166683), thereby modulating the physical state of the membrane.[1][3] Beyond its structural role, this compound is a crucial metabolic intermediate, most notably as the primary precursor for the biosynthesis of brassinosteroids, a class of phytohormones that regulate plant growth, development, and stress responses.[4][5]

Modulation of Membrane Properties by this compound

The presence and concentration of this compound have profound effects on the biophysical properties of the plant cell membrane, including its fluidity, permeability, and thickness.

Membrane Fluidity and Ordering

This compound acts as a dynamic modulator of membrane fluidity, exhibiting a dual function that is dependent on temperature. Below the phase transition temperature of the membrane, this compound prevents the tight packing of phospholipid acyl chains, thereby increasing membrane fluidity and preventing the membrane from entering a gel-like state.[1] Conversely, above the phase transition temperature, the rigid structure of this compound restricts the movement of phospholipid tails, leading to a decrease in fluidity and an increase in the mechanical strength of the membrane.[1] This ordering effect of this compound is more pronounced than that of other major plant sterols like β-sitosterol and stigmasterol, highlighting its specific and critical role in maintaining membrane stability across a range of environmental temperatures.[1]

Membrane Permeability
Membrane Thickness

The intercalation of sterols into the phospholipid bilayer generally leads to an increase in membrane thickness. This is a consequence of the ordering effect on the phospholipid acyl chains, causing them to become more extended and aligned. While specific quantitative data for this compound is limited, studies on cholesterol have demonstrated a significant increase in bilayer thickness with increasing sterol concentration.[4][9][10] This alteration in a fundamental physical parameter of the membrane can have significant implications for the function of embedded membrane proteins.

Quantitative Data on this compound and Membrane Properties

For ease of comparison, the following tables summarize key quantitative data regarding the abundance of this compound in various plant species and its effects on membrane properties.

Table 1: Abundance of this compound in the Plasma Membranes of Selected Plant Species

Plant SpeciesTissue/Cell TypeThis compound (% of Total Sterols)Reference
Arabidopsis thalianaSeedling Roots~6%[11]
Arabidopsis thalianaLeaves~20-30%[12]
Oryza sativa (Rice)Bran~4.2-53.9 mg/kg[13][14]
Oryza sativa (Rice)Germplasm495 to 6699 µg/g of dry weight[5]
Glycine max (Soybean)Hypocotyl MembraneDecreases with development[15]
Glycine max (Soybean)LeavesVariable with light conditions[16][17]
Hordeum vulgare (Barley)Roots~40% (as 24-methylcholesterol)[18]

Note: Sterol composition can vary significantly depending on the plant species, developmental stage, tissue type, and environmental conditions.

Table 2: Effect of Sterols on Membrane Biophysical Properties

PropertySterol TypeEffectQuantitative Data (Example)Reference
Membrane Fluidity This compoundDecreases fluidity (increases order) above phase transition temperature.More pronounced ordering effect than β-sitosterol and stigmasterol.[1]
Membrane Thickness Cholesterol (as a proxy)Increases thickness.Increase from 4 nm to 4.8 nm with 20% cholesterol in a DPPC bilayer.[9]
Water Permeability 24-methylcholesterol (this compound)Intermediate reduction in permeability.Less effective than sitosterol (B1666911), more effective than stigmasterol.[7][8]

This compound as a Precursor in Brassinosteroid Biosynthesis and Signaling

One of the most critical roles of this compound is serving as the initial substrate for the biosynthesis of brassinosteroids (BRs), a class of polyhydroxylated steroid hormones essential for a wide range of developmental processes in plants, including cell elongation, division, and responses to stress.[4][5]

Brassinosteroid Biosynthesis Pathway

The conversion of this compound to brassinolide (B613842), the most active brassinosteroid, involves a series of hydroxylation, oxidation, and reduction reactions. This pathway is complex, with multiple branches and intermediates.

Brassinosteroid_Biosynthesis cluster_pathway Brassinosteroid Biosynthesis This compound This compound Campestanol Campestanol This compound->Campestanol DET2 Cathasterone Cathasterone Campestanol->Cathasterone DWF4/CYP90B1 Teasterone Teasterone Cathasterone->Teasterone CPD/CYP90A1 Typhasterol Typhasterol Teasterone->Typhasterol DWF1 Castasterone Castasterone Typhasterol->Castasterone ROT3/CYP90C1 Brassinolide Brassinolide Castasterone->Brassinolide BR6ox/CYP85A

A simplified schematic of the brassinosteroid biosynthesis pathway starting from this compound.
Brassinosteroid Signaling Cascade

Brassinosteroids are perceived at the cell surface by the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1).[19][20][21][22][23] Binding of brassinolide to BRI1 initiates a signaling cascade that ultimately leads to changes in gene expression, regulating plant growth and development.

Brassinosteroid_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid BRI1 BRI1 (Receptor) BR->BRI1 binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 heterodimerizes with BSK1 BSK1 BAK1->BSK1 phosphorylates BSU1 BSU1 BSK1->BSU1 activates BIN2 BIN2 BSU1->BIN2 dephosphorylates (inactivates) BZR1_BES1 BZR1/BES1 (Transcription Factors) BIN2->BZR1_BES1 phosphorylates (inhibits) BZR1_BES1_nuc BZR1/BES1 BZR1_BES1->BZR1_BES1_nuc translocates to Gene_Expression Target Gene Expression BZR1_BES1_nuc->Gene_Expression regulates

The brassinosteroid signaling pathway initiated by ligand binding to the BRI1 receptor.

Role in Lipid Rafts and Protein Interactions

This compound is a key component of lipid rafts, which are dynamic, sterol- and sphingolipid-enriched microdomains within the plasma membrane.[1] These rafts are thought to function as platforms for the assembly of signaling complexes and the regulation of membrane protein trafficking. The specific sterol composition of these microdomains can influence which proteins are recruited and the subsequent activation of signaling pathways.[1] While the direct interactions between this compound and specific proteins are still an active area of research, the principles of sterol-protein interactions observed with cholesterol in animal cells provide a valuable framework for understanding these relationships in plants.

Experimental Protocols

Analysis of Phytosterols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction, derivatization, and analysis of this compound and other phytosterols from plant tissues.

Workflow Diagram:

GCMS_Workflow Start Plant Tissue Sample Homogenization Homogenize in Solvent Start->Homogenization Saponification Saponify with KOH Homogenization->Saponification Extraction Extract Unsaponifiables with Hexane (B92381) Saponification->Extraction Derivatization Derivatize with Silylating Agent (e.g., BSTFA) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis (Peak Identification and Quantification) GCMS_Analysis->Data_Analysis End Sterol Profile Data_Analysis->End

A generalized workflow for the GC-MS analysis of plant sterols.

Methodology:

  • Sample Preparation and Lipid Extraction:

    • Freeze-dry and grind plant tissue to a fine powder.

    • Extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v).

  • Saponification:

    • To the lipid extract, add a solution of potassium hydroxide (B78521) (KOH) in ethanol (B145695) to hydrolyze esterified sterols.

    • Heat the mixture to facilitate the reaction.

  • Extraction of Unsaponifiables:

    • After saponification, partition the mixture with a non-polar solvent like n-hexane to extract the unsaponifiable fraction, which contains the free sterols.

  • Derivatization:

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the different sterol TMS ethers.

    • The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra are used for identification by comparison with a spectral library and authentic standards.

  • Quantification:

    • Include an internal standard (e.g., epicoprostanol) at the beginning of the extraction process for accurate quantification.

    • Construct a calibration curve using known concentrations of this compound standard.

Measurement of Membrane Fluidity by Fluorescence Anisotropy

Fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a common method to assess the fluidity of isolated membranes or liposomes. A higher anisotropy value indicates lower rotational mobility of the probe, which corresponds to a more ordered (less fluid) membrane.[24][25][26]

Workflow Diagram:

Anisotropy_Workflow Start Prepare Liposomes/Membrane Vesicles Labeling Incubate with DPH Probe Start->Labeling Measurement Measure Fluorescence Anisotropy Labeling->Measurement Analysis Calculate and Plot Anisotropy Values Measurement->Analysis End Membrane Fluidity Assessment Analysis->End

A workflow for determining membrane fluidity using fluorescence anisotropy.

Methodology:

  • Preparation of Liposomes or Membrane Vesicles:

    • Prepare liposomes with a defined phospholipid composition (e.g., phosphatidylcholine) and varying concentrations of this compound (e.g., 0, 5, 10, 20 mol%).

    • Alternatively, isolate plasma membrane vesicles from plant tissue.

  • Labeling with DPH:

    • Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran).

    • Add the DPH solution to the liposome (B1194612) or membrane vesicle suspension while vortexing to ensure even distribution of the probe.

    • Incubate the mixture to allow the DPH to incorporate into the lipid bilayers.

  • Fluorescence Anisotropy Measurement:

    • Use a fluorometer equipped with polarizers.

    • Excite the sample with vertically polarized light (e.g., at 360 nm for DPH).

    • Measure the fluorescence emission intensity parallel (IVV) and perpendicular (IVH) to the excitation polarization (e.g., at 430 nm for DPH).

    • A correction factor (G-factor) is typically determined using horizontally polarized excitation.

  • Calculation of Anisotropy (r):

    • Calculate the fluorescence anisotropy using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

  • Data Analysis:

    • Plot the anisotropy values against the concentration of this compound to determine its effect on membrane fluidity.

Conclusion

This compound is a structurally and functionally vital component of plant cell membranes. Its ability to modulate membrane fluidity, permeability, and thickness is fundamental to the plant's ability to adapt to changing environmental conditions. Furthermore, its role as the precursor to brassinosteroids places it at a critical nexus of plant growth and development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound's multifaceted roles. A deeper understanding of how this compound and other phytosterols influence membrane properties and signaling pathways will be invaluable for the development of novel strategies in crop improvement and for the exploration of new therapeutic agents.

References

Physical and chemical properties of campesterol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Campesterol (B1663852)

Introduction

This compound is a prominent phytosterol found throughout the plant kingdom, with a chemical structure analogous to cholesterol but distinguished by a methyl group at the C-24 position.[1] This structural characteristic is fundamental to its biological function within plant cells and its physiological effects in animals. As an amphipathic molecule, this compound integrates into the phospholipid bilayers of cell membranes, orienting its hydroxyl group toward the aqueous environment and its sterol ring system and hydrocarbon tail within the hydrophobic core.[1] In addition to its structural role in modulating membrane fluidity and permeability, this compound is a critical precursor for the biosynthesis of brassinosteroids, a class of essential plant hormones.[1] In humans, this compound is poorly absorbed and is known to competitively inhibit the absorption of cholesterol, which has led to its investigation for managing cholesterol levels and reducing the risk of cardiovascular disease.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a summary of its involvement in key biological pathways.

Physical and Chemical Properties

This compound is a C28 steroid and a member of the phytosterol family.[3][4] It presents as a white crystalline solid under standard conditions.[4] Its physical and chemical characteristics are crucial for its biological activity, absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation

The following tables summarize the key physicochemical properties of this compound.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₂₈H₄₈O[4][5][6]
Molecular Weight400.68 g/mol [4][5][6]
Melting Point156-160 °C[3][7][8]
157.5 °C[2][4][7][9]
159 °C[5]
Boiling Point489.00 to 490.00 °C (estimated at 760 mm Hg)[2][7]
463.29 °C (estimated)[3][7][8]
Density0.98 ± 0.1 g/cm³ (at 20 °C, 760 Torr)[3][7]
pKa (Predicted)15.03 ± 0.70[3][8]
Optical Rotation [α]D²³-33° (in chloroform)[3][10]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityConditionsReference(s)
Water0.0001487 mg/L (estimated)25 °C[2][11]
Ethanol5 mg/mL (12.48 mM)Sonication and heating recommended[11][12]
9.09 mg/mL (22.69 mM)Ultrasonic assistance needed[11][13]
ChloroformSparingly soluble-[3][8][11]
MethanolSlightly solubleSonication needed[3][8]
Dimethyl Sulfoxide (DMSO)Suitable for stock solutions-[11]
10% Ethanol + 90% Corn Oil≥ 0.91 mg/mL (2.27 mM)Clear solution[13]
10% Ethanol + 40% PEG300 + 5% Tween-80 + 45% Saline0.91 mg/mL (2.27 mM)Suspended solution; requires sonication[13]

Table 3: Spectral Data for this compound

TechniqueKey Data PointsReference(s)
Mass Spectrometry (GC-MS)Top 5 Peaks (m/z): 129.0, 95.0, 81.0, 71.0, 343.0[4]
Infrared (IR) SpectroscopyKBr pellet: 3380, 2980, 2950, 2880, 1600, 1460, 1370 cm⁻¹[4][14]
Nuclear Magnetic Resonance (NMR)¹H NMR and ¹³C NMR data are available.[15][16]

Experimental Protocols

This section details methodologies for the extraction, purification, and analysis of this compound from plant sources. Conventional techniques include solvent extraction, saponification, and various chromatographic methods.[17][18]

Extraction and Saponification of this compound from Plant Material

This protocol describes a general method for extracting the unsaponifiable fraction, which contains free sterols like this compound.[19]

Methodology:

  • Sample Preparation: Homogenize 2-5 grams of the plant material (e.g., seeds, oils).

  • Saponification:

    • Add 50 mL of an ethanolic potassium hydroxide (B78521) (KOH) solution to the sample in a round-bottom flask.

    • Reflux the mixture at 80-90°C for 60-90 minutes with continuous stirring to hydrolyze esterified sterols.[19]

  • Extraction of Unsaponifiables:

    • After cooling, transfer the solution to a separatory funnel and add 50 mL of deionized water.

    • Perform a liquid-liquid extraction with 50 mL of a non-polar solvent like hexane (B92381) or petroleum ether. Shake vigorously and allow the layers to separate.[19]

    • Collect the upper organic layer. Repeat the extraction twice more to ensure complete recovery.

  • Washing and Drying:

    • Combine the organic extracts and wash with 50 mL portions of deionized water until the washings are neutral.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude phytosterol extract.[19]

G cluster_extraction Extraction & Saponification cluster_purification Purification & Analysis plant_material Plant Material (e.g., Seeds, Oils) saponification Saponification (Ethanolic KOH, 80-90°C) plant_material->saponification lle Liquid-Liquid Extraction (Hexane or Petroleum Ether) saponification->lle crude_extract Crude Phytosterol Extract lle->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification pure_this compound High-Purity this compound purification->pure_this compound analysis Analysis & Quantification (GC-MS, LC-MS/MS) pure_this compound->analysis

Caption: General workflow for this compound extraction and analysis.[19]
Purification by Column Chromatography

Further purification of the crude extract is typically achieved using column chromatography.[20]

Methodology:

  • Column Preparation: Pack a glass column with silica (B1680970) gel as the stationary phase.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.

  • Elution: Begin elution with 100% hexane. Gradually increase the solvent polarity by adding ethyl acetate (B1210297) in a stepwise gradient.

  • Fraction Collection: Collect fractions of a fixed volume.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound by comparing with a known standard.[19]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of this compound.[8]

Methodology:

  • Derivatization:

    • Evaporate the solvent from the purified sample under a stream of nitrogen.

    • Add pyridine (B92270) and a silylating agent (e.g., BSTFA with 1% TMCS) to the dried residue.

    • Heat at 60-70°C for 30 minutes to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.[19]

  • GC Separation:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program to separate the different sterol derivatives based on their boiling points and column interactions.

  • MS Detection:

    • The separated compounds are introduced into a mass spectrometer.

    • The mass spectrometer can be operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

    • This compound is identified by its characteristic retention time and mass spectrum.[8][19]

Biological Activity and Signaling Pathways

This compound plays significant roles in both plant and animal biology, primarily as a structural component of membranes, a precursor to hormones, and a modulator of cholesterol metabolism.[1][21]

Brassinosteroid Biosynthesis Pathway

In plants, this compound is the essential precursor for the synthesis of brassinosteroids (BRs), a class of steroid hormones that regulate a wide range of developmental processes. The conversion of this compound to brassinolide, the most active BR, involves a complex series of hydroxylation and oxidation reactions.[1]

G This compound This compound Campestanol Campestanol This compound->Campestanol DET2 Cathasterone Cathasterone Campestanol->Cathasterone Teasterone Teasterone Cathasterone->Teasterone Typhasterol Typhasterol Teasterone->Typhasterol Castasterone Castasterone Typhasterol->Castasterone Brassinolide Brassinolide (Active Hormone) Castasterone->Brassinolide

Caption: Simplified brassinosteroid biosynthesis pathway from this compound.[1]
Regulation of Lipid Metabolism and Cholesterol Absorption

In humans, dietary phytosterols (B1254722) like this compound are known to lower serum LDL cholesterol levels.[2] This effect is primarily attributed to the competition between phytosterols and cholesterol for absorption in the intestine.[21][22]

The process involves several key players:

  • NPC1L1 Transporter: This protein is responsible for the uptake of cholesterol and phytosterols from the intestinal lumen into enterocytes.

  • ABCG5/ABCG8 Transporter: This heterodimeric ATP-binding cassette (ABC) transporter is located on the apical membrane of enterocytes and hepatocytes. It actively pumps phytosterols and excess cholesterol from the cells back into the intestinal lumen or into the bile, thereby limiting their net absorption.[23][24]

Mutations in the ABCG5 or ABCG8 genes can lead to sitosterolemia, a rare genetic disorder characterized by the hyperabsorption and accumulation of plant sterols in the blood and tissues.[24][25]

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Cholesterol Cholesterol NPC1L1 NPC1L1 Cholesterol->NPC1L1 Uptake This compound This compound This compound->NPC1L1 Uptake (Competitive Inhibition) ABCG5_G8 ABCG5/G8 NPC1L1->ABCG5_G8 ABCG5_G8->Cholesterol Efflux ABCG5_G8->this compound Efflux

References

Campesterol: A Viable Precursor for Steroid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Campesterol (B1663852), a prominent phytosterol found in various plants, nuts, and seeds, has emerged as a critical starting material in the pharmaceutical industry for the synthesis of a wide array of steroid hormones.[1][2][3] Structurally similar to cholesterol, this compound provides a cost-effective and abundant alternative for the production of valuable steroid intermediates.[3][4][5] This technical guide offers a comprehensive overview of the biochemical pathways, experimental methodologies, and quantitative data associated with the conversion of this compound into key steroid synthons, primarily through microbial transformation. The primary focus is on the degradation of the this compound side-chain to produce C19 steroids like androstenedione (B190577) (AD) and androstadienedione (ADD), which are versatile precursors for numerous therapeutic steroids.[3][5][6]

Biochemical Pathways of this compound Transformation

The industrial conversion of this compound and other phytosterols (B1254722) into steroid intermediates is predominantly achieved through microbial fermentation.[3][4][6] Various microorganisms, particularly from the genera Mycobacterium and Rhodococcus, possess the enzymatic machinery to selectively cleave the aliphatic side chain at C-17 of the sterol nucleus while leaving the core ring structure intact.[7][8][9][10]

The catabolic pathway involves several key steps:

  • Initial Oxidation: The process begins with the oxidation of the 3β-hydroxyl group and isomerization of the double bond in the A ring to form a 3-keto-4-ene structure. This is catalyzed by enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) or cholesterol oxidase.[11][12]

  • Side-Chain Degradation: The degradation of the branched side chain of this compound is a multi-step process analogous to β-oxidation of fatty acids.[9][13][14] A key step involves the carboxylation of the C28 carbon to facilitate the removal of the methyl group.[13]

  • Formation of C19 Steroids: The sequential cleavage of the side chain ultimately results in the formation of the 17-keto group, yielding androstenedione (AD).[13] In many microbial systems, AD can be further dehydrogenated to form androstadienedione (ADD).[7][15]

To prevent the degradation of the steroid nucleus and accumulate the desired C19 intermediates, specific enzymatic activities, such as those catalyzed by 3-ketosteroid-9α-hydroxylase (Ksh) and 3-ketosteroid-1-dehydrogenase (KstD), are often inhibited or genetically knocked out in industrial microbial strains.[11][15]

Campesterol_to_AD_ADD_Pathway This compound This compound Intermediate1 Campest-4-en-3-one This compound->Intermediate1 3β-HSD / Cholesterol Oxidase SideChainOxidation Side-Chain Oxidation Intermediates Intermediate1->SideChainOxidation β-oxidation-like pathway AD Androst-4-ene-3,17-dione (AD) SideChainOxidation->AD Side-chain cleavage ADD Androsta-1,4-diene-3,17-dione (ADD) AD->ADD Degradation Steroid Nucleus Degradation AD->Degradation Ksh, KstD ADD->Degradation Ksh Experimental_Workflow Inoculum Inoculum Preparation Fermentation Fermentation & Biotransformation Inoculum->Fermentation Bioreactor Bioreactor Setup (Medium + this compound) Bioreactor->Fermentation Monitoring Process Monitoring (TLC/HPLC) Fermentation->Monitoring Harvest Harvest Culture Broth Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Column Chromatography Extraction->Purification Analysis Product Identification & Quantification (GC-MS, LC-MS) Purification->Analysis Gene_Enzyme_Function node_hsd Gene: hsd Enzyme: 3β-HSD Function: Ring A Oxidation node_cyp125 Gene: cyp125 Enzyme: Cytochrome P450 Function: Side-Chain Hydroxylation node_fadD19 Gene: fadD19 Enzyme: Steroid-CoA Ligase Function: Side-Chain Activation node_kstD Gene: kstD Enzyme: KstD Function: Ring B Degradation (Target for knockout) node_ksh Gene: ksh Enzyme: Ksh Function: Ring B Degradation (Target for knockout)

References

Campesterol's intricate relationship with cholesterol metabolism has significant implications for cardiovascular health and the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the molecular mechanisms underlying campesterol's effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Author: BenchChem Technical Support Team. Date: December 2025

Core Concepts: Campesterol (B1663852) and Cholesterol

This compound is a phytosterol, a plant-derived sterol structurally similar to cholesterol.[1][2][3][4][5] This structural analogy is the foundation of its interaction with cholesterol metabolic pathways. The primary distinction lies in the side chain, where this compound possesses an additional methyl group at the C-24 position.[3][5] This seemingly minor difference has profound consequences for its absorption and metabolic fate.

Impact on Cholesterol Absorption

The primary mechanism by which this compound influences cholesterol levels is by inhibiting its absorption in the intestine.[1][6][7] This occurs through several interconnected processes:

  • Competition for Micellar Solubilization: In the intestinal lumen, both cholesterol and this compound must be incorporated into mixed micelles for absorption. Due to its higher hydrophobicity, this compound competes effectively with cholesterol for limited space within these micelles, thereby reducing the amount of cholesterol available for uptake by enterocytes.[6]

  • Modulation of Sterol Transporters:

    • Niemann-Pick C1-Like 1 (NPC1L1): This protein is a crucial transporter for the uptake of cholesterol and phytosterols (B1254722) into intestinal cells.[6][8] this compound competes with cholesterol for binding to NPC1L1, further limiting cholesterol's entry into the enterocytes.

    • ATP-Binding Cassette (ABC) Transporters ABCG5 and ABCG8: These transporters form a heterodimer that actively pumps phytosterols and, to a lesser extent, cholesterol from the enterocytes back into the intestinal lumen for excretion.[6][8][9][10][11][12] this compound is a potent substrate for ABCG5/G8, and evidence suggests that it may also upregulate the expression of these transporters, enhancing the efflux of both plant sterols and cholesterol.[6]

Effects on Cholesterol Synthesis

This compound's influence extends beyond absorption to the endogenous synthesis of cholesterol. The key regulatory pathway involved is the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.

  • Inhibition of SREBP-2 Activation: In sitosterolemia, a genetic disorder characterized by high levels of plant sterols, this compound is thought to inhibit the processing and activation of SREBP-2.[8] SREBP-2 is a transcription factor that, when activated, upregulates the expression of genes involved in cholesterol synthesis, including HMG-CoA reductase (the rate-limiting enzyme) and the LDL receptor.[8] By suppressing SREBP-2, this compound can lead to a reduction in cholesterol biosynthesis.

  • Direct Effects on HMG-CoA Reductase: Some studies suggest that this compound may directly, albeit modestly, reduce the activity of HMG-CoA reductase.[13][14]

Influence on Bile Acid Synthesis

The metabolism of cholesterol into bile acids is a major route for its elimination.[15][16][17][18] While the direct effects of this compound on bile acid synthesis are less well-defined, some evidence suggests that plant sterols may suppress this process, which could potentially impact long-term cholesterol-lowering efficacy.[6]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of this compound with cholesterol metabolism.

Table 1: Comparative Intestinal Absorption Rates of Sterols in Humans

SterolAverage Absorption Rate (%)Reference
Cholesterol33[19]
This compound9.6[19]
Campestanol12.5[19]
Sitosterol4.2[19]
Stigmasterol4.8[19]

Table 2: Effect of Plant Sterols on LDL Cholesterol

InterventionDaily DoseReduction in LDL Cholesterol (%)Reference
Plant Sterols/Stanols2 g/day 5-10[4]
Phytosterols3 g/day ~10.7[7]
Phytosterols (in RA patients)732 mg/daySignificant reduction[7]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures, the following diagrams are provided in DOT language.

Cholesterol_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Micelle Micelle NPC1L1 NPC1L1 Micelle->NPC1L1 Uptake Cholesterol Cholesterol Cholesterol->Micelle Incorporation This compound This compound This compound->Micelle Incorporation (Competitive) Intracellular\nCholesterol Intracellular Cholesterol NPC1L1->Intracellular\nCholesterol Intracellular\nthis compound Intracellular This compound NPC1L1->Intracellular\nthis compound ABCG5/G8 ABCG5/G8 Intestinal Lumen Intestinal Lumen ABCG5/G8->Intestinal Lumen Excretion Intracellular\nCholesterol->ABCG5/G8 Efflux Intracellular\nthis compound->ABCG5/G8 Efflux

Intestinal Cholesterol and this compound Transport

Cholesterol_Synthesis_Regulation This compound This compound SREBP-2 SREBP-2 This compound->SREBP-2 Inhibits activation HMG-CoA Reductase Gene HMG-CoA Reductase Gene SREBP-2->HMG-CoA Reductase Gene Activates transcription HMG-CoA Reductase HMG-CoA Reductase HMG-CoA Reductase Gene->HMG-CoA Reductase Translation Cholesterol Synthesis Cholesterol Synthesis HMG-CoA Reductase->Cholesterol Synthesis Catalyzes Sterol_Absorption_Workflow cluster_invivo In Vivo Sterol Absorption (Dual-Isotope Method) Administer Isotopes Administer oral [2H]cholesterol and intravenous [13C]cholesterol Collect Samples Collect plasma samples over time Administer Isotopes->Collect Samples Analyze Isotopes Measure isotope ratios in plasma cholesterol using GC-MS Collect Samples->Analyze Isotopes Calculate Absorption Calculate fractional cholesterol absorption from isotope decay curves Analyze Isotopes->Calculate Absorption HMGCR_Activity_Assay cluster_assay HMG-CoA Reductase Activity Assay Prepare Reaction Prepare reaction mixture: - Purified HMG-CoA Reductase - HMG-CoA (substrate) - NADPH (cofactor) - Test compound (e.g., this compound) Incubate Incubate at 37°C Prepare Reaction->Incubate Measure Absorbance Monitor decrease in absorbance at 340 nm (NADPH oxidation) using a spectrophotometer Incubate->Measure Absorbance Calculate Activity Calculate enzyme activity based on the rate of NADPH consumption Measure Absorbance->Calculate Activity

References

Preliminary Investigation of Campesterol's Physiological Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Campesterol (B1663852), a phytosterol structurally similar to cholesterol, is a bioactive compound found in various plant-based foods. Emerging research has highlighted its significant physiological effects, positioning it as a molecule of interest for therapeutic applications. This technical guide provides an in-depth overview of the core physiological effects of this compound, focusing on its roles in cholesterol absorption, anti-inflammatory responses, and anticancer activity. Detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in understanding and exploring the therapeutic potential of this compound.

Introduction to this compound

This compound is a 28-carbon sterol that is abundant in nuts, seeds, fruits, and legumes.[1] Structurally analogous to cholesterol, it is one of the most common phytosterols (B1254722) in the human diet.[2] Unlike cholesterol, which is synthesized endogenously, this compound is obtained exclusively from dietary sources.[1] Its primary recognized function is the modulation of cholesterol homeostasis, although recent studies have unveiled a broader spectrum of biological activities. This guide will delve into the molecular mechanisms and physiological consequences of this compound's actions.

Effect on Cholesterol Absorption and Metabolism

This compound is well-documented for its ability to lower plasma cholesterol levels, primarily by inhibiting its absorption in the intestine.[3][4] This effect is central to its potential role in managing hypercholesterolemia and reducing the risk of cardiovascular disease.[5]

Mechanism of Action

The primary mechanism for reducing cholesterol absorption is competitive inhibition. In the intestinal lumen, this compound competes with cholesterol for incorporation into bile acid micelles, which are essential for cholesterol solubilization and subsequent uptake by enterocytes.[3] By displacing cholesterol from these micelles, this compound effectively reduces the amount of cholesterol available for absorption.[3]

Beyond micellar competition, this compound modulates key transport proteins involved in sterol homeostasis:

  • Niemann-Pick C1-Like 1 (NPC1L1): This protein is a critical transporter for cholesterol uptake located on the apical membrane of enterocytes.[3][6][7] While this compound is also absorbed via NPC1L1, its presence competitively hinders cholesterol transport.[6]

  • ATP-binding Cassette (ABC) Transporters ABCG5 and ABCG8: These transporters, which function as a heterodimer, are located on the apical membrane of enterocytes and hepatocytes.[8][9] They actively efflux sterols, including cholesterol and plant sterols, from the cells back into the intestinal lumen or into the bile.[9][10] The expression of ABCG5/G8 is regulated by Liver X Receptors (LXRs), which act as sterol sensors.[11] Increased intracellular sterol levels activate LXRs, leading to the upregulation of ABCG5/G8 and subsequent sterol efflux.[11][12]

Signaling Pathway for Cholesterol Absorption and Efflux

Cholesterol_Metabolism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Micelle Bile Acid Micelle (Cholesterol + this compound) NPC1L1 NPC1L1 Micelle->NPC1L1 Competitive Uptake Chol_Intra Intracellular Cholesterol Pool NPC1L1->Chol_Intra Cholesterol Influx Camp_Intra Intracellular This compound Pool NPC1L1->Camp_Intra This compound Influx LXR LXR Chol_Intra->LXR Activates ABCG5G8 ABCG5/G8 Transporter Chol_Intra->ABCG5G8 Efflux Camp_Intra->LXR Activates Camp_Intra->ABCG5G8 Efflux LXR->ABCG5G8 Upregulates Expression ABCG5G8->Micelle Sterol Efflux

Caption: Competitive inhibition of cholesterol absorption by this compound at the enterocyte level.

Quantitative Data
ParameterValueSpecies/ModelReference
Cholesterol Absorption Reduction30-50%Humans[4]
LDL Cholesterol Reduction (2g/day)8-10%Humans[4]
Average Cholesterol Absorption~33%Humans[13]
Average this compound Absorption~9.6%Humans[13]
Experimental Protocol: In Situ Intestinal Perfusion

This protocol is a standard method to measure the absorption of sterols in a specific segment of the intestine.

  • Subjects: Healthy human volunteers are recruited after obtaining informed consent.

  • Perfusion Solution: A solution containing a known concentration of cholesterol, this compound, and a non-absorbable marker (e.g., sitostanol) is prepared in a bile acid-micellar solution.

  • Procedure: A multi-lumen tube is orally passed into the upper jejunum. The perfusion solution is infused through a proximal port, and samples are collected from a distal port after passing through a defined intestinal segment (e.g., 50 cm).

  • Analysis: The concentrations of sterols and the non-absorbable marker in the collected samples are measured using gas chromatography-mass spectrometry (GC-MS).

  • Calculation: The absorption rate is calculated based on the change in the ratio of the sterol to the non-absorbable marker between the infused and collected solutions.[13]

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties, suggesting its potential use in managing chronic inflammatory diseases.[2][5]

Mechanism of Action

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2.[15][16]

In inflammatory conditions, signaling cascades lead to the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This allows the p50-p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[16] this compound has been shown to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.[14][17]

Signaling Pathway for NF-κB Inhibition

NFkB_Inhibition cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive Releases from IκBα degradation IkBa->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Initiates This compound This compound This compound->IKK Inhibits Apoptosis_Induction This compound This compound PI3K_MAPK PI3K/MAPK Pathways This compound->PI3K_MAPK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax_Bak Bax / Bak (Pro-apoptotic) This compound->Bax_Bak Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax_Bak->Mitochondrion Promotes Permeability Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of Campesterol (B1663852) in Plant Signaling Pathways

Abstract

This compound, a prominent phytosterol, is a critical molecule in plant biology, playing a dual role as both a fundamental structural component of cell membranes and a key precursor in vital signaling pathways. This technical guide provides a comprehensive examination of this compound's functions, detailing its biosynthesis, its influence on the physicochemical properties of membranes, and its pivotal role as the progenitor of the brassinosteroid (BR) class of phytohormones. Furthermore, this document explores emerging evidence for BR-independent signaling roles of this compound. Synthesizing current research, this guide presents quantitative data in structured tables, outlines detailed experimental protocols for key analyses, and provides clear visual representations of the core biochemical and signaling pathways to serve as an exhaustive resource for professionals in plant biology and drug development.

Introduction to this compound

This compound is a 28-carbon sterol found ubiquitously throughout the plant kingdom. Structurally analogous to cholesterol in animal cells, it features a methyl group at the C-24 position.[1] This seemingly minor modification is crucial to its function within the plant cell. As an amphipathic molecule, this compound intercalates into the phospholipid bilayers of cell membranes.[1] Its hydroxyl group orients towards the aqueous cellular environment, while its rigid four-ring core and hydrocarbon tail embed within the hydrophobic interior of the membrane.[1] This positioning allows it to exert significant influence over membrane structure and function. Beyond its structural importance, this compound is the primary precursor for the biosynthesis of brassinosteroids, a class of steroid hormones that regulate a vast array of developmental processes, including cell expansion, division, and differentiation.[2][3]

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex, multi-step process that begins in the endoplasmic reticulum (ER) with Acetyl-CoA.[4] The pathway proceeds through the well-conserved mevalonate (B85504) and squalene (B77637) pathways to produce the first cyclic sterol precursor, cycloartenol. From cycloartenol, the pathway branches to produce the various phytosterols (B1254722). A key enzyme, C-24 sterol methyltransferase (SMT1), adds a methyl group to create 24-methylene lophenol.[5] Subsequent enzymatic reactions, including reduction of the C-24 double bond by DIMINUTO/DWARF1 (DIM/DWF1), yield this compound.[5]

Campesterol_Biosynthesis cluster_pathway This compound Biosynthesis Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene ... Cycloartenol Cycloartenol Squalene->Cycloartenol Methylene_Lophenol 24-Methylene Lophenol Cycloartenol->Methylene_Lophenol SMT1 Methylene_Cholesterol 24-Methylenecholesterol Methylene_Lophenol->Methylene_Cholesterol ... This compound This compound Methylene_Cholesterol->this compound DWF1 SMT1 SMT1 SMT1->e1 DWF5 DWF5 DWF1 DIM/DWF1 DWF1->e3

Caption: Simplified this compound biosynthesis pathway from Acetyl-CoA.

Role of this compound in Membrane Function

Plant cell membranes must maintain their integrity and functionality despite fluctuating environmental conditions. Sterols are key regulators of these properties.

Membrane Fluidity and Permeability

This compound modulates the fluidity of the cell membrane in a temperature-dependent manner.[1]

  • Above the phase transition temperature , it decreases the mobility of phospholipid acyl chains, which increases membrane rigidity and mechanical strength.[1]

  • Below the phase transition temperature , it disrupts the tight packing of phospholipids, preventing the membrane from entering a rigid gel-like state and thus increasing fluidity.[1][6]

This dual function is critical for maintaining membrane stability across a range of temperatures.[1] By increasing the packing density of phospholipids, this compound also reduces the passive permeability of the membrane to small ions and water, which is vital for cellular homeostasis.[1][3]

Lipid Raft Formation and Signaling Platforms

This compound is a crucial component of lipid rafts, which are dynamic microdomains within the plasma membrane enriched in sterols and sphingolipids.[1][5] These rafts act as organizing platforms, concentrating specific proteins involved in signal transduction.[1] By influencing the composition and stability of these microdomains, this compound can modulate the activity of membrane-associated proteins and the assembly of signaling complexes, thereby playing a direct role in the perception and transduction of extracellular signals.[1][7]

This compound as a Brassinosteroid Precursor

One of the most well-characterized signaling roles of this compound is serving as the obligate precursor for the biosynthesis of brassinosteroids (BRs).[1][8] BRs are a class of steroid hormones that regulate a wide spectrum of physiological processes, including cell elongation, vascular development, and stress responses.[2][8]

The conversion of this compound to brassinolide (B613842)—the most bioactive BR—is a complex series of hydroxylation and oxidation reactions.[1] The pathway can proceed through several branches, primarily the early and late C-6 oxidation pathways, which can be either campestanol (B1668247) (CN)-dependent or -independent.[1][9] Key enzymes in this pathway include DET2 (a steroid 5α-reductase) and several cytochrome P450 monooxygenases like DWF4 (C-22 hydroxylase) and CPD (C-23 hydroxylase).[10]

Brassinosteroid_Signaling cluster_BR_synthesis Brassinosteroid Biosynthesis from this compound This compound This compound Campestanol Campestanol (CN) This compound->Campestanol DET2 Cathasterone Cathasterone Campestanol->Cathasterone DWF4 Teasterone Teasterone Cathasterone->Teasterone CPD Typhasterol Typhasterol Teasterone->Typhasterol ... Castasterone Castasterone Typhasterol->Castasterone ... Brassinolide Brassinolide Castasterone->Brassinolide BR6ox DET2 DET2 DET2->e1 DWF4 DWF4/CYP90B1 DWF4->e2 CPD CPD/CYP90A1 CPD->e3 BR6ox BR6ox/CYP85A2 BR6ox->e4

Caption: Simplified mainline of the brassinosteroid biosynthetic pathway.

Once synthesized, brassinolide binds to the cell surface receptor kinase BRI1 (BRASSINOSTEROID INSENSITIVE 1), initiating a signal transduction cascade that ultimately regulates the activity of key transcription factors to control the expression of BR-responsive genes.

Evidence for BR-Independent Signaling Roles

Recent genetic studies strongly suggest that sterols, including this compound, have critical signaling roles that are independent of their function as BR precursors.[2] Analysis of Arabidopsis mutants with defects in sterol biosynthesis has been particularly insightful.

For example, the fackel (fk) mutants, which are deficient in a sterol C-14 reductase, exhibit severe developmental defects, including abnormal embryonic patterning.[2][11] These mutants have reduced levels of both BRs and common sterols, and they accumulate atypical sterols.[2] Crucially, the developmental defects of fk mutants cannot be rescued by the external application of brassinolide, indicating that a proper sterol profile, not just sufficient BR levels, is essential for normal development.[2]

Similarly, mutants like cotyledon vascular pattern1 (cvp1), which have defects in STEROL METHYLTRANSFERASE 2 (SMT2), show an increased this compound-to-sitosterol ratio.[2][12] These mutants display defects in vascular patterning that are not rescued by treatment with brassinazole, a BR biosynthesis inhibitor, nor are they mimicked by typical BR-deficient mutants.[2] These findings provide strong evidence for a BR-independent sterol signaling pathway that is crucial for plant development.[2][11]

Regulation of Gene Expression

Both sterols and their brassinosteroid derivatives are potent regulators of gene expression.[2] Studies have shown that specific sterols can modulate the expression of genes involved in cell division and expansion.[2][11] For instance, both sitosterol (B1666911) and atypical sterols that accumulate in fk mutants were shown to affect the expression of cell-cycle and growth-related genes in a manner similar to brassinolide, suggesting a convergence of signaling pathways or a direct regulatory role for these sterols.[2] The molecular mechanisms for this regulation are still under investigation but may involve direct binding to transcription factors or modulation of their activity through changes in the membrane environment.[13]

Quantitative Data Summary

The precise composition of sterols is critical for cellular function. While absolute amounts vary by species, tissue, and environmental conditions, the relative ratios are often tightly regulated.

Table 1: Representative Phytosterol Composition in Plants

PhytosterolTypical Abundance Range (% of total sterols)Key Functions
This compound 5 - 25%Membrane structure, Brassinosteroid precursor, Signaling[4][6]
β-Sitosterol50 - 70%Major structural component of membranes[4][6]
Stigmasterol5 - 20%Membrane structure, influences fluidity[4][6]
Cholesterol< 5% (higher in some families like Solanaceae)Membrane structure, precursor for some compounds[4][14]

Table 2: Effect of this compound on Membrane Fluidity

This compound Concentration (mol%)Effect on Membrane Fluidity (Fluorescence Anisotropy)
0Baseline fluidity
10Increased anisotropy (decreased fluidity)[1]
20Further increased anisotropy (further decreased fluidity)[1]

Experimental Protocols

Protocol for Phytosterol Analysis by Gas Chromatography (GC)

This protocol is the most widely used technique for the separation, identification, and quantification of phytosterols.[1][15]

  • Objective: To determine the content and composition of phytosterols in a plant sample.

  • Principle: Lipids are extracted from plant tissue and saponified to release free sterols. The sterols are then derivatized to increase their volatility and analyzed by GC, where they are separated based on their retention times and quantified against known standards.

  • Methodology:

    • Sample Preparation and Lipid Extraction: Homogenize 1-2 g of fresh or freeze-dried plant tissue. Extract total lipids using a 2:1 (v/v) chloroform:methanol solvent system.[1]

    • Saponification: Evaporate the solvent from the lipid extract. Add ethanolic potassium hydroxide (B78521) (KOH) solution and heat the mixture at 70-80°C for 1-2 hours to hydrolyze esterified sterols, liberating the free forms.[1][16]

    • Extraction of Unsaponifiable Matter: After cooling, partition the mixture with a non-polar solvent such as hexane (B92381) or diethyl ether. Collect the non-polar phase, which contains the free sterols.[1]

    • Derivatization: Evaporate the solvent completely under a stream of nitrogen. Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70°C for 30 minutes to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.[1][17] This step is critical to increase their volatility for GC analysis.

    • GC Analysis: Inject the derivatized sample into a gas chromatograph equipped with a flame ionization detector (FID). Use a suitable capillary column (e.g., HP-5 or equivalent). A typical temperature program might start at 250°C and ramp to 300°C.[1]

    • Quantification: Identify and quantify the sterol peaks by comparing their retention times and peak areas to those of pure, derivatized standards (e.g., this compound, stigmasterol, β-sitosterol). An internal standard (e.g., 5α-cholestane) should be used for accurate quantification.[17]

GC_Workflow Start Plant Tissue Homogenization Lipid_Extraction Total Lipid Extraction (Chloroform:Methanol) Start->Lipid_Extraction Saponification Saponification (Ethanolic KOH) Lipid_Extraction->Saponification Sterol_Extraction Extraction of Unsaponifiables (Hexane) Saponification->Sterol_Extraction Derivatization Derivatization to TMS Ethers (BSTFA) Sterol_Extraction->Derivatization GC_Analysis GC-FID Analysis Derivatization->GC_Analysis End Data Analysis & Quantification GC_Analysis->End

Caption: Workflow for the analysis of phytosterols by Gas Chromatography.
Protocol for Measuring Membrane Fluidity via Fluorescence Anisotropy

This method uses a lipophilic fluorescent probe to assess the fluidity (or its inverse, microviscosity) of isolated membranes or artificial liposomes.[1]

  • Objective: To measure the effect of this compound on the fluidity of a model membrane.

  • Principle: The fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is incorporated into the hydrophobic core of a lipid bilayer. The rotational freedom of the probe is dependent on the fluidity of its environment. By exciting the probe with polarized light and measuring the polarization of the emitted light, one can calculate the steady-state fluorescence anisotropy (r). A higher 'r' value indicates restricted motion and thus lower membrane fluidity.

  • Methodology:

    • Preparation of Liposomes: Prepare liposomes with a defined phospholipid composition (e.g., POPC) and varying molar percentages of this compound (e.g., 0 mol%, 10 mol%, 20 mol%). Dissolve the lipids and sterols in chloroform, evaporate the solvent to create a thin film, and hydrate (B1144303) the film with a buffer to form vesicles.[1]

    • Labeling with DPH: Prepare a stock solution of DPH in a solvent like tetrahydrofuran. Add a small aliquot of the DPH stock to the liposome (B1194612) suspension while vortexing to ensure the probe incorporates into the lipid bilayer. Incubate in the dark.[1]

    • Fluorescence Measurement: Place the DPH-labeled liposome suspension in a fluorometer equipped with polarizers. Excite the sample with vertically polarized light (e.g., at 355 nm) and measure the intensity of the emitted fluorescence parallel (I_VV) and perpendicular (I_VH) to the excitation plane. Correct for instrument bias using horizontally polarized excitation (I_HV and I_HH).

    • Calculation of Anisotropy (r): Calculate the anisotropy using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G (the G-factor) = I_HV / I_HH.

    • Data Analysis: Plot the calculated anisotropy values against the molar concentration of this compound to determine its ordering effect on the membrane.[1]

Conclusion

This compound is a truly multifaceted molecule in plant biology. It is indispensable for the structural integrity of cell membranes, where it fine-tunes fluidity, permeability, and the organization of signaling platforms.[1] Concurrently, its position as the committed precursor to the brassinosteroid hormone family places it at a critical nexus for the regulation of plant growth and development.[1][2] The accumulating evidence for brassinosteroid-independent signaling roles further underscores its importance, suggesting that the balance of this compound relative to other sterols is itself a regulatory signal.[2][12] The methodologies detailed in this guide provide a robust framework for the continued investigation of this vital phytosterol, offering avenues to further dissect its complex roles and potentially leverage this knowledge in agricultural and pharmaceutical applications.

References

Unraveling the Genetic Blueprint of Campesterol Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the intricate genetic and molecular pathways governing the biosynthesis of campesterol (B1663852), a pivotal phytosterol in plant biology and a valuable precursor in the pharmaceutical industry. By elucidating the key enzymatic steps, regulatory networks, and experimental methodologies, this document serves as a comprehensive resource for professionals seeking to understand and manipulate this compound production for scientific and therapeutic advancement.

The Core Biosynthetic Pathway of this compound

This compound biosynthesis in plants is a multi-step process that begins with the mevalonate (B85504) (MVA) pathway in the cytoplasm and concludes with a series of modifications in the endoplasmic reticulum (ER). The pathway can be broadly divided into three main stages: the synthesis of the isoprenoid precursor isopentenyl pyrophosphate (IPP), the formation of the first sterol intermediate cycloartenol (B190886), and the subsequent enzymatic modifications leading to this compound.

The initial steps of phytosterol biosynthesis are largely conserved across eukaryotes and commence with the MVA pathway, which produces the fundamental five-carbon building blocks, IPP and its isomer dimethylallyl pyrophosphate (DMAPP)[1]. These precursors are then condensed to form the 30-carbon molecule squalene[2]. Squalene undergoes epoxidation to 2,3-oxidosqualene (B107256), a critical branching point in sterol synthesis[1]. In higher plants, 2,3-oxidosqualene is primarily cyclized into cycloartenol by the enzyme cycloartenol synthase (CAS)[3][4]. This distinguishes the plant pathway from that in fungi and mammals, where lanosterol (B1674476) is the primary cyclization product[3][4]. However, the existence of a parallel, minor pathway involving lanosterol synthase (LAS) has also been identified in some plants, including Arabidopsis thaliana[3].

Following the formation of cycloartenol, a series of enzymatic reactions, including demethylations, isomerizations, and reductions, lead to the synthesis of various phytosterols (B1254722). The biosynthesis of this compound diverges from that of other sterols, such as sitosterol (B1666911), at the level of sterol methyltransferases (SMTs)[5][6].

Below is a diagram illustrating the core biosynthetic pathway leading to this compound.

Campesterol_Biosynthesis cluster_Post_Squalene Post-Squalene Pathway (ER) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple Steps Squalene Squalene IPP_DMAPP->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol CAS 24-Methylene cycloartenol 24-Methylene cycloartenol Cycloartenol->24-Methylene cycloartenol 24-Methylene lophenol (B1675073) 24-Methylene lophenol 24-Methylene cycloartenol->24-Methylene lophenol Multiple Steps (CPI1, etc.) This compound This compound 24-Methylene lophenol->this compound Multiple Steps (DWF1, etc.) 24-Ethylidene lophenol 24-Ethylidene lophenol 24-Methylene lophenol->24-Ethylidene lophenol SMT2 Sitosterol Sitosterol 24-Ethylidene lophenol->Sitosterol Multiple Steps

Core this compound Biosynthetic Pathway.

Key Enzymes and Their Genetic Regulation

The flux through the this compound biosynthetic pathway is tightly controlled by the expression and activity of several key enzymes. Understanding the function and regulation of these enzymes is crucial for manipulating this compound levels.

Table 1: Key Enzymes in this compound Biosynthesis

EnzymeGene (in Arabidopsis)EC NumberReaction CatalyzedReference(s)
HMG-CoA ReductaseHMG1, HMG21.1.1.34HMG-CoA → Mevalonate[7]
Squalene SynthaseSQS12.5.1.212 Farnesyl pyrophosphate → Squalene[2]
Squalene EpoxidaseSQE11.14.99.7Squalene → 2,3-Oxidosqualene[1]
Cycloartenol SynthaseCAS15.4.99.82,3-Oxidosqualene → Cycloartenol[3][4]
Sterol Methyltransferase 1SMT12.1.1.41Cycloartenol → 24-Methylene cycloartenol[5][6]
Sterol Methyltransferase 2SMT2/CVP12.1.1.14324-Methylene lophenol → 24-Ethylidene lophenol (leading to sitosterol)[1][5][8]
Δ24-Sterol ReductaseDWF1/SSR11.3.1.72Catalyzes a late step in both this compound and β-sitosterol synthesis[5]
Sterol C-22 DesaturaseCYP710A family1.14.19.41β-Sitosterol → Stigmasterol; 24-epi-campesterol → Brassicasterol (B190698)/Crinosterol[9][10][11]

The regulation of these enzymes occurs at both the transcriptional and post-translational levels. For instance, the activity of HMG-CoA reductase (HMGR), a rate-limiting enzyme in the MVA pathway, is regulated by various developmental and environmental cues, including light and pathogen infection[7]. This regulation can occur through the differential expression of HMGR gene family members and by post-translational modifications such as phosphorylation[7].

The ratio of this compound to other phytosterols, such as sitosterol, is critically determined by the activity of SMT1 and SMT2[5][8]. SMT1 catalyzes the first methylation at the C-24 position, diverting intermediates towards the synthesis of 24-methylsterols like this compound[5][6]. SMT2 is responsible for the second methylation, leading to the production of 24-ethylsterols like sitosterol[1][5]. The expression of SMT2;1 in Arabidopsis has been shown to be crucial in maintaining the appropriate balance between this compound and sitosterol for normal plant growth and development[8].

Quantitative Data on this compound Biosynthesis

The manipulation of genes encoding key biosynthetic enzymes has a direct and quantifiable impact on the sterol profile of plants. The following table summarizes findings from studies where the expression of specific genes was altered.

Table 2: Impact of Genetic Modification on Sterol Composition in Arabidopsis thaliana

Gene ModifiedModificationEffect on this compound LevelEffect on Sitosterol LevelPhenotypic ConsequenceReference(s)
SMT2;1OverexpressionDecreaseIncreaseReduced stature and growth, restorable by brassinosteroid treatment[8]
SMT2;1Co-suppressionIncreaseDecreaseReduced growth, increased branching, low fertility, not rescued by brassinosteroids[8]
CYP710A1/CYP710A11OverexpressionNo significant changeDecreaseAccumulation of stigmasterol[9]
CYP710A2T-DNA insertionNo significant changeNo significant changeLack of brassicasterol and crinosterol[10]

These studies highlight the intricate balance of sterol composition required for normal plant function and demonstrate the potential for targeted genetic engineering to alter the production of specific phytosterols like this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the genetic regulation of this compound biosynthesis.

Analysis of Phytosterols by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and quantification of sterols.

Objective: To extract, identify, and quantify this compound and other sterols from plant tissue.

Methodology:

  • Sample Preparation: Freeze-dry and grind plant tissue to a fine powder.

  • Lipid Extraction: Perform a hot saponification of the tissue powder using a mixture of potassium hydroxide (B78521) and ethanol (B145695) to release free sterols from their conjugated forms.

  • Extraction of Unsaponifiable Lipids: Extract the sterol-containing fraction using an organic solvent such as hexane (B92381) or diethyl ether.

  • Derivatization: Silylate the hydroxyl groups of the sterols (e.g., using BSTFA) to increase their volatility for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The separation is typically achieved on a capillary column (e.g., HP-5MS). The mass spectrometer is used to identify the sterols based on their characteristic fragmentation patterns and retention times compared to authentic standards.

  • Quantification: Quantify the individual sterols by integrating the peak areas and comparing them to an internal standard (e.g., epicoprostanol) added at the beginning of the extraction.

Below is a workflow diagram for the GC-MS analysis of phytosterols.

GCMS_Workflow A Plant Tissue Homogenization B Hot Saponification (KOH/Ethanol) A->B C Hexane Extraction B->C D Derivatization (Silylation) C->D E GC-MS Analysis D->E F Data Analysis (Identification & Quantification) E->F

Workflow for Phytosterol Analysis by GC-MS.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the transcript levels of genes involved in this compound biosynthesis.

Objective: To quantify the expression levels of genes such as CAS1, SMT1, and SMT2.

Methodology:

  • RNA Extraction: Isolate total RNA from plant tissues using a suitable method (e.g., Trizol or a column-based kit).

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: Perform the PCR reaction using a real-time PCR system, a fluorescent dye (e.g., SYBR Green), and gene-specific primers for the target and reference genes (e.g., actin or ubiquitin).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Signaling Pathways and Regulatory Networks

While the core biosynthetic pathway is well-established, the upstream signaling pathways that regulate the expression of this compound biosynthesis genes are an active area of research. This compound itself is a crucial precursor for the synthesis of brassinosteroids (BRs), a class of steroid hormones that regulate a wide range of developmental processes in plants[12][13][14].

The conversion of this compound to brassinolide, the most active BR, involves a complex series of enzymatic reactions[14]. The levels of this compound can, therefore, influence the downstream production of these essential hormones. Mutations in genes downstream of this compound synthesis often lead to severe dwarfism, a characteristic phenotype of BR-deficient mutants[5][6].

Furthermore, transcription factors are known to play a role in regulating sterol biosynthesis. For example, Jasmonate-Responsive ERF Transcription Factors have been implicated in the regulation of steroidal glycoalkaloid biosynthesis in tomato, a pathway that shares precursors with sterol biosynthesis[5].

The following diagram illustrates the relationship between this compound biosynthesis and the downstream brassinosteroid signaling pathway.

Campesterol_BR_Signaling cluster_Biosynthesis This compound Biosynthesis cluster_BR_Synthesis Brassinosteroid Synthesis cluster_BR_Signaling Brassinosteroid Signaling Cycloartenol Cycloartenol This compound This compound Cycloartenol->this compound Multiple Enzymes (SMT1, DWF1, etc.) Campestanol Campestanol This compound->Campestanol DET2, etc. Brassinolide Brassinolide Campestanol->Brassinolide Multiple CYP450s BRI1 Receptor Kinase BRI1 Receptor Kinase Brassinolide->BRI1 Receptor Kinase Signal Transduction Cascade Signal Transduction Cascade BRI1 Receptor Kinase->Signal Transduction Cascade Gene Expression Changes Gene Expression Changes Signal Transduction Cascade->Gene Expression Changes Plant Growth & Development Plant Growth & Development Gene Expression Changes->Plant Growth & Development

Link between this compound and Brassinosteroids.

Conclusion

The genetic regulation of this compound biosynthesis is a complex and tightly controlled process involving a cascade of enzymes and regulatory networks. This guide has provided a comprehensive overview of the core biosynthetic pathway, the key enzymes involved, and the experimental methodologies used to study this process. The quantitative data presented underscore the potential for targeted genetic modification to alter sterol profiles for agricultural and pharmaceutical applications. As our understanding of the upstream signaling pathways and regulatory transcription factors deepens, so too will our ability to precisely engineer this compound production to meet the growing demands of science and industry.

References

A Technical Guide to the Foundational Role of Campesterol in Lipid Raft Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Lipid Rafts and the Influence of Phytosterols

Cell membranes are not homogenous structures but are organized into specialized microdomains known as lipid rafts. These platforms are enriched in cholesterol, sphingolipids, and specific proteins, creating a more ordered and tightly packed environment compared to the surrounding liquid-disordered bilayer.[1][2][3] This organization is crucial, as rafts function as critical hubs for cellular processes by concentrating or separating signaling molecules, thereby regulating membrane trafficking and signal transduction.[1][4][5]

While cholesterol is the primary sterol in mammalian cell membranes, the membranes of other eukaryotes, such as plants, contain a different class of sterols known as phytosterols. Campesterol (B1663852), a prominent phytosterol, is structurally similar to cholesterol and can be incorporated into mammalian membranes through diet.[6] Understanding the impact of this compound on the biophysical properties of lipid rafts is essential, as its presence can alter membrane fluidity, protein partitioning, and consequently, the activity of raft-associated signaling pathways. This guide provides an in-depth overview of the foundational research on this compound's role in lipid rafts, presenting key quantitative data, detailed experimental protocols, and visual representations of associated cellular processes.

This compound vs. Cholesterol: A Structural and Functional Comparison

The primary distinction between this compound and cholesterol is the presence of an additional methyl group at the C24 position on this compound's side chain.[6] This seemingly minor structural alteration has significant implications for how the sterol packs with other lipids within the membrane.

  • Structural Impact : The C24 methyl group on this compound introduces a steric hindrance that can disrupt the tight packing of sphingolipids, which is a hallmark of lipid raft domains.

  • Functional Consequences : While both cholesterol and this compound can induce an ordered phase in phospholipid bilayers, the ordering effect of this compound is often reported to be more pronounced than other plant sterols like β-sitosterol and stigmasterol.[7] This suggests a specific and non-redundant role in membrane organization. However, its ability to perfectly mimic cholesterol's role in forming stable, condensed raft domains is a subject of ongoing research.

Quantitative Data: The Biophysical Impact of Sterols on Membranes

The incorporation of sterols into a lipid bilayer has a profound, concentration-dependent effect on its physical properties. This compound, like cholesterol, modulates membrane fluidity, acting as a "fluidity buffer".[7][8] Below the phase transition temperature of the membrane lipids, it increases fluidity and prevents the formation of a gel-like state.[7] Above this temperature, it decreases the mobility of phospholipid acyl chains, increasing mechanical strength.[7]

The following table summarizes quantitative data on the effects of cholesterol on membrane fluidity, which serves as a valuable proxy for understanding the potential impact of this compound. Studies have shown that increasing cholesterol concentration in DOPC (unsaturated) lipid bilayers decreases the diffusion coefficient, indicating reduced fluidity.[9] Conversely, in DPPC (saturated) bilayers, cholesterol can increase fluidity.[9]

Sterol Concentration (mol%)Lipid Bilayer CompositionMeasured ParameterValueEffect on Fluidity
0DOPCDiffusion Coefficient (μm²/s)1.30 ± 0.15Baseline (High)
30DOPCDiffusion Coefficient (μm²/s)0.28 ± 0.13Decreased
0DPPCDiffusion Coefficient (μm²/s)~0 (Gel Phase)Baseline (Low)
30DPPCDiffusion Coefficient (μm²/s)0.45 ± 0.18Increased

Table 1: Representative data illustrating the concentration-dependent effect of cholesterol on the fluidity of different lipid bilayers.[9] This bidirectional regulation is a key function of membrane sterols.

Modulation of Cellular Signaling Pathways

By altering the physical environment of the lipid raft, this compound can influence the spatial organization and function of signaling proteins. Lipid rafts serve as scaffolds that bring receptors into close proximity with their downstream effectors.[5] Disruption of raft integrity, for instance by depleting cholesterol, has been shown to modulate multiple signaling cascades, including the Ras-ERK and PI3K/AKT pathways.[5][10]

Activation of receptors like the Insulin-like Growth Factor (IGF) receptor leads to the recruitment of signaling molecules into lipid rafts, facilitating the phosphorylation and activation of AKT, which promotes cell survival.[5] The substitution of cholesterol with this compound could potentially alter the efficiency of this recruitment and subsequent signal transmission.

Signaling_Pathway PI3K/AKT Signaling Pathway in a Lipid Raft cluster_raft Lipid Raft Microdomain cluster_out PI3K/AKT Signaling Pathway in a Lipid Raft IGFR IGF Receptor PI3K PI3K IGFR->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PDK1 PDK1 AKT AKT PDK1->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes AKT->Cell_Survival IGF IGF (Ligand) IGF->IGFR Binds

PI3K/AKT signaling pathway localized within a lipid raft.

Key Experimental Protocols

Investigating the effects of this compound on lipid rafts requires robust methodologies for isolating these domains and analyzing their properties.

Protocol: Isolation of Detergent-Resistant Membranes (DRMs)

Lipid rafts are characterized by their insolubility in non-ionic detergents at low temperatures.[11] This property is exploited for their isolation via sucrose (B13894) gradient ultracentrifugation.

Materials:

  • Cultured cells (~8x10⁷ cells)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Membrane raft isolation buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, protease inhibitors).[12]

  • Sucrose solutions (w/v) in TNE buffer: 40%, 30%, and 5%.[13]

  • Ultracentrifuge and swinging-bucket rotor (e.g., SW 41 Ti).[13]

Methodology:

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in 1 ml of ice-cold isolation buffer and incubate on ice for 30 minutes.[12][13]

  • Homogenization: Homogenize the lysate by passing it through a 22-gauge needle 10-15 times on ice.[13]

  • Sucrose Gradient Preparation:

    • In an ultracentrifuge tube, mix the 1 ml of cell lysate with 1 ml of 80% sucrose solution to achieve a final concentration of 40%.

    • Carefully overlay the 40% sucrose layer with 4 ml of 30% sucrose solution.[13]

    • Carefully overlay the 30% sucrose layer with 4 ml of 5% sucrose solution.[13]

  • Ultracentrifugation: Centrifuge the gradient at 200,000 x g for 18-20 hours at 4°C.[11][13]

  • Fraction Collection: After centrifugation, a light-scattering band containing the DRMs (lipid rafts) should be visible at the 5%/30% sucrose interface.[13] Carefully collect 1 ml fractions from the top of the gradient. Fractions 4, 5, and 6 typically contain the lipid rafts.[12][13]

  • Analysis: Analyze the collected fractions for protein (e.g., Western blotting for raft markers like Flotillin) and lipid composition (e.g., mass spectrometry) to confirm raft isolation.[12]

Workflow arrow arrow start Start: Cultured Cells lysis Cell Lysis (Ice-cold 1% Triton X-100) start->lysis homogenize Homogenization (22-gauge needle) lysis->homogenize mix_sucrose Mix Lysate with 80% Sucrose (Final Conc. 40%) homogenize->mix_sucrose gradient Prepare Discontinuous Sucrose Gradient (5% -> 30% -> 40%) mix_sucrose->gradient centrifuge Ultracentrifugation (200,000 x g, 18h, 4°C) gradient->centrifuge collect Collect Fractions (12 x 1ml from top) centrifuge->collect analyze Analysis (Western Blot, MS) collect->analyze

Workflow for isolating detergent-resistant membranes (DRMs).
Protocol: Analysis of Membrane Fluidity

Membrane fluidity can be assessed using fluorescent probes like 1-pyrenedecanoic acid (PDA). This probe forms excimers (excited-state dimers) at a rate dependent on membrane fluidity. A higher excimer-to-monomer (Ie/Im) fluorescence ratio indicates higher membrane fluidity.[14]

Materials:

  • Isolated cells or liposomes containing this compound.

  • 1-pyrenedecanoic acid (PDA) stock solution (in ethanol (B145695) or DMSO).

  • Fluorescence spectrophotometer.

Methodology:

  • Probe Labeling: Incubate the cells or liposomes with 5 µM PDA at 37°C for 1 hour in the dark.[14]

  • Washing: Wash the samples twice with a suitable buffer (e.g., PBS) to remove unincorporated probe.

  • Fluorescence Measurement:

    • Resuspend the labeled samples in buffer.

    • Place the sample in a cuvette in the fluorescence spectrophotometer maintained at the desired temperature (e.g., 37°C).

    • Set the excitation wavelength to 344 nm.[14]

    • Measure the fluorescence emission intensity for the monomer at 375 nm (Im) and the excimer at 470 nm (Ie).[14]

  • Calculation: Calculate the membrane fluidity index as the ratio of excimer to monomer intensity (Ie/Im). A higher ratio corresponds to greater membrane fluidity.[14]

  • Comparison: Compare the Ie/Im ratio of membranes containing this compound to control membranes (e.g., containing cholesterol or no added sterol) to determine its specific effect on fluidity.

Conclusion and Future Directions

This compound, though structurally similar to cholesterol, has distinct effects on the biophysical properties of lipid rafts. Its incorporation into membranes modulates fluidity and packing, which in turn has the potential to significantly alter the landscape of cellular signaling. The provided protocols offer a robust framework for investigating these phenomena in detail.

Future research should focus on high-resolution imaging techniques to visualize the direct effect of this compound on raft size and stability in living cells. Furthermore, quantitative proteomics and lipidomics of this compound-containing DRMs will be crucial to identify which specific protein-protein and protein-lipid interactions are most sensitive to this phytosterol. For drug development professionals, understanding how dietary lipids like this compound modify signaling platforms could unveil new strategies for modulating cellular responses in diseases where lipid raft integrity is compromised.

References

Methodological & Application

Application Notes and Protocols for Campesterol Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Campesterol (B1663852) is a phytosterol, a type of sterol found in plants, with a structure similar to cholesterol. Its analysis is of significant interest in various fields, including nutrition, clinical diagnostics, and drug development, due to its association with cholesterol absorption and metabolism. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of this compound in various matrices. This document provides detailed application notes and protocols for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.

Principle of Analysis

The analysis of this compound by GC-MS involves several key steps. First, the sample is prepared to extract and isolate the sterol fraction. Due to the low volatility of this compound, a derivatization step, most commonly silylation, is employed to increase its volatility and thermal stability, making it suitable for gas chromatography. The derivatized sample is then injected into the GC system, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated this compound derivative then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio (m/z) of the fragment ions, provides a unique fingerprint for the identification and quantification of this compound.

Experimental Protocols

Sample Preparation

The initial step involves the extraction of lipids, including this compound, from the sample matrix.

a. Saponification and Extraction for Biological Samples (e.g., Plasma, Serum): [1][2][3]

  • To a known amount of sample (e.g., 1 mL of plasma), add an internal standard (e.g., epicoprostanol (B1214048) or 5α-cholestane).[4]

  • Add ethanolic potassium hydroxide (B78521) solution to the sample for saponification of sterol esters.[1][2][3]

  • Incubate the mixture at a high temperature (e.g., 60-70°C) to facilitate the hydrolysis of esters.

  • After cooling, perform a liquid-liquid extraction of the unsaponifiable fraction containing the free sterols using a non-polar solvent such as n-hexane or toluene (B28343).[1][2][3]

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

b. Extraction from Plant Materials or Dietary Supplements: [3][5][6]

  • Homogenize a known weight of the dried and ground sample.

  • Perform a solid-liquid extraction using a suitable solvent like chloroform (B151607) or methanol.[5][6]

  • The resulting extract can be further purified using techniques like silica (B1680970) gel column chromatography if necessary.[6]

  • Evaporate the solvent to obtain the crude extract containing phytosterols.

Derivatization: Silylation

Silylation is a crucial step to enhance the volatility of this compound for GC analysis.[7] This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[7]

  • To the dried extract or standard, add a silylating agent. Common agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2][7]

  • Add a solvent such as pyridine (B92270) or toluene to facilitate the reaction.

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes to complete the derivatization reaction.[2][7]

  • After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of silylated this compound. Optimization may be required depending on the specific instrument and sample matrix.

ParameterTypical Setting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow rate of 1.0-1.2 mL/min[2]
Injection ModeSplitless or split (e.g., 1:15 to 1:100)[4]
Injection Volume1-2 µL[2][5]
Injector Temperature250-300°C[4][8]
Oven Temperature ProgramInitial temperature of 150-200°C, hold for a few minutes, then ramp at 5-50°C/min to a final temperature of 290-320°C, and hold for a few minutes.[2][5]
Mass Spectrometer
Ionization ModeElectron Impact (EI)[4]
Ionization Energy70 eV[4]
Ion Source Temperature230-250°C[8]
Transfer Line Temperature280-315°C[2][8]
Mass Scan Rangem/z 50-600[5][8]
Acquisition ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

Data Presentation

Quantitative analysis of this compound is typically performed by creating a calibration curve using standards of known concentrations. The peak area of the this compound derivative is plotted against its concentration. The concentration of this compound in the sample is then determined from this curve.

Table 1: Quantitative Data for this compound Analysis by GC-MS

ParameterValueReference
Retention Time (as TMS derivative) 12.56 - 14.00 minutes[5]
Characteristic m/z ions (TMS derivative) 472 (M+), 382, 343, 129[4]
Limit of Detection (LOD) pg/mL to ng/mL range[1][9]
Limit of Quantification (LOQ) 23 pg/mL (for 7α-hydroxy-campesterol)[9]
Recovery 88% - 117%[1]
Intra-assay and Inter-assay CVs <15%[1]

Mandatory Visualizations

Experimental Workflow for this compound Analysis by GC-MS

Experimental Workflow for this compound Analysis by GC-MS Sample Sample (e.g., Plasma, Plant Material) Extraction Extraction (Saponification & LLE or SLE) Sample->Extraction 1. Isolate Sterols Derivatization Derivatization (Silylation with BSTFA/MSTFA) Extraction->Derivatization 2. Increase Volatility GCMS GC-MS Analysis Derivatization->GCMS 3. Inject Sample Data Data Acquisition & Processing (Identification & Quantification) GCMS->Data 4. Analyze Results

Caption: A flowchart illustrating the key steps in the GC-MS analysis of this compound.

Logical Relationship of Derivatization in GC-MS Analysis

Role of Derivatization in this compound GC-MS Analysis cluster_before Before Derivatization cluster_after After Derivatization This compound This compound LowVolatility Low Volatility This compound->LowVolatility Derivatization Silylation LowVolatility->Derivatization Problem TMS_this compound TMS-Campesterol HighVolatility High Volatility TMS_this compound->HighVolatility Derivatization->HighVolatility Solution

Caption: Diagram showing how derivatization overcomes the low volatility of this compound for GC-MS.

References

Application Notes and Protocols for HPLC Quantification of Campesterol in Oils

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantification of campesterol (B1663852) in various oil matrices using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the drug development and food science fields.

Introduction

This compound is a phytosterol naturally present in various plant-based oils. Its quantification is crucial for quality control, nutritional labeling, and research into its health benefits, such as cholesterol-lowering effects. HPLC is a powerful and versatile technique for the analysis of this compound. This document outlines two primary HPLC-based methods: Reversed-Phase HPLC coupled with Mass Spectrometry (RP-HPLC-MS) and a simplified Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD). Additionally, a Supercritical Fluid Chromatography (SFC) method, a form of normal-phase chromatography, is also detailed.

Method 1: Reversed-Phase HPLC with Tandem Mass Spectrometry (RP-HPLC-MS/MS)

This method offers high selectivity and sensitivity, allowing for rapid quantification of this compound and other phytosterols (B1254722) without the need for derivatization.[1][2]

Experimental Protocol

1. Sample Preparation (Saponification and Extraction) [1][2]

  • Weigh 20 mg of the oil sample into a glass tube.

  • Add 10 µL of an internal standard solution (e.g., [d6]-cholesterol at 250 µg/mL in isopropanol).

  • Add 2 mL of 2 M ethanolic potassium hydroxide (B78521) (KOH).

  • Incubate at 80°C for 60 minutes to saponify the sample.

  • After cooling, add 2 mL of deionized water and 3 mL of n-hexane.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3000 x g for 5 minutes at 4°C to separate the layers.

  • Carefully collect the upper n-hexane layer.

  • Repeat the extraction with n-hexane twice more.

  • Combine the n-hexane extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 2 mL of isopropanol (B130326) for LC-MS/MS analysis.

2. HPLC-MS/MS Conditions [1][2]

  • HPLC System: An Agilent 1200 series HPLC or equivalent.

  • Column: A reversed-phase C18 column (specific dimensions not provided in the source).

  • Mobile Phase: Isocratic elution with 100% methanol (B129727).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Not specified.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Selected Reaction Monitoring (SRM). For this compound, monitor the transition of m/z 383 to m/z 161.[2]

  • Collision Energy: 30 V for this compound.[2]

Quantitative Data

The following table summarizes the quantitative data for this compound in various edible oils obtained using this method.[1]

Oil TypeThis compound Concentration (mg/g)
Canola Oil1.84 ± 0.01
Corn OilNot specified, but β-sitosterol was highest
Other OilsAnalyzed in 14 edible oils, with β-sitosterol being the most abundant in all.

Note: The primary study focused on a range of phytosterols, with this compound being most abundant in canola oil.

Method 2: Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD)

This method provides a simpler and more direct analysis of phytosterols, avoiding the need for saponification and derivatization.[3][4]

Experimental Protocol

1. Sample Preparation (Simple Dilution) [3][4]

  • Prepare samples by simple dilution in a suitable solvent. The specific solvent and dilution factor should be optimized based on the oil matrix and expected this compound concentration. For red palm oil, a sample concentration of 442 µg on-column was used.[4]

  • The sample solvent used in a similar method was a 1:1 mixture of methanol and chloroform.[5]

2. HPLC-CAD Conditions [4]

  • HPLC System: A system capable of gradient elution.

  • Column: C8, 150 x 4.6 mm, 2.7 µm particle size.

  • Column Temperature: 50°C.

  • Mobile Phase A: Methanol/water/acetic acid (750:250:4).

  • Mobile Phase B: Acetone/methanol/tetrahydrofuran/acetic acid (gradient not specified).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL at 20°C.

  • Detector: Charged Aerosol Detector (CAD).

  • Gas Pressure: 35.0 psi.

  • Nebulizer Heater: 30°C.

Quantitative Data

This method demonstrated good linearity and sensitivity for five phytosterols, including this compound.[3][4]

ParameterValue
Linearity (Correlation Coefficient)> 0.997
Limit of Detection (LOD)≤ 5 ng (on column)

Method 3: Supercritical Fluid Chromatography (SFC) with UV Detection

This method offers a rapid and sensitive alternative for the separation of major phytosterols.[6]

Experimental Protocol

1. Sample Preparation (Saponification and Extraction) [6]

  • Weigh 1.0 g of the oil sample into a 50 mL saponification bottle.

  • Add 10 mL of 2.0 mol·l-1 ethanolic potassium hydroxide.

  • Mix and carry out the saponification process (time and temperature not specified).

  • Extract the phytosterols with n-hexane.

2. SFC Conditions [6]

  • SFC System: Ultra-Performance Convergence Chromatography (UPC2) system.

  • Column: ACQUITY UPC2 HSS C18 SB (100 mm × 3.0 mm, 1.7 μm particle size).

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B: Acetonitrile-methanol (50:50).

  • Gradient Elution:

    • Start with 98% A and 2% B.

    • Linear gradient to 90% A over the first 0.5 min.

    • Hold at 90% A for 3.0 min.

    • Linear gradient to 80% A within 2.0 min.

    • Hold at 80% A for 1.0 min.

  • Detector: UV-spectrophotometric detection at 210 nm.

Quantitative Data

The developed SFC method was validated for its linearity, sensitivity, and accuracy.[6]

ParameterThis compound
Linearity Range0.12 ng·ml-1 to 200 ng·ml-1
Limit of Detection (LOD)42 ng·ml-1
Limit of Quantification (LOQ)117 ng·ml-1
Recovery98.5%
Relative Standard Deviation (RSD)1.7–3.8 %

Visualizations

experimental_workflow_hplc_ms cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing s1 Weigh 20mg Oil s2 Add Internal Standard s1->s2 s3 Saponification (80°C, 60 min) s2->s3 s4 Liquid-Liquid Extraction (n-hexane) s3->s4 s5 Evaporation & Reconstitution s4->s5 a1 Injection into RP-HPLC s5->a1 a2 Separation on C18 Column a1->a2 a3 APCI Ionization a2->a3 a4 Detection by MS/MS (SRM) a3->a4 d1 Peak Integration a4->d1 d2 Quantification using Internal Standard d1->d2

Caption: Workflow for this compound Quantification by HPLC-MS/MS.

logical_relationship_methods cluster_sample_prep Sample Preparation cluster_separation Separation Technique cluster_detection Detection Method sp1 Saponification & Extraction st1 Reversed-Phase HPLC sp1->st1 Method 1 st2 Supercritical Fluid Chromatography (SFC) sp1->st2 Method 3 sp2 Simple Dilution sp2->st1 Method 2 d1 Mass Spectrometry (MS/MS) st1->d1 Method 1 d2 Charged Aerosol Detection (CAD) st1->d2 Method 2 d3 UV Detection st2->d3 Method 3

Caption: Relationship between Sample Preparation, Separation, and Detection.

References

Application Notes: Extraction and Purification of Campesterol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Campesterol (B1663852) is a prominent phytosterol found in various plants, including vegetables, fruits, nuts, and seeds.[1] Its chemical structure is similar to cholesterol, enabling it to compete with and reduce cholesterol absorption in the intestine, which is beneficial for lowering blood LDL cholesterol levels.[1] This property has led to significant interest in this compound for applications in pharmaceuticals, nutraceuticals, and functional foods. The effective isolation of high-purity this compound from complex plant matrices is a critical step for research and product development.

This document provides detailed protocols for the extraction, purification, and analysis of this compound from plant materials. The methodologies cover traditional and modern techniques, offering options based on available equipment and desired purity levels.

Extraction Methodologies

The initial step in isolating this compound involves extracting the total lipid fraction, which contains phytosterols (B1254722), from the plant material. The choice of method depends on factors like the plant matrix, desired yield, and environmental considerations.

  • Solvent Extraction: This conventional method uses organic solvents like hexane (B92381), ethanol, or a chloroform/methanol (B129727) mixture to dissolve lipids from the plant material.[2][3] Soxhlet extraction is a common and efficient type of solvent extraction that uses continuous solvent circulation.[4]

  • Ultrasound-Assisted Extraction (UAE): UAE utilizes ultrasonic cavitation to disrupt plant cell walls, enhancing solvent penetration and increasing extraction efficiency.[4] This method often results in higher yields and shorter extraction times compared to conventional methods.[4][5]

  • Supercritical Fluid Extraction (SFE): SFE, particularly with supercritical CO2 (SC-CO2), is a green technology that offers high selectivity for lipids.[6][7] It avoids the use of organic solvents and can yield highly concentrated phytosterol extracts.[4][7] SFE often produces higher total phytosterol yields compared to Soxhlet and UAE methods.[4]

Purification Protocols

The crude lipid extract contains a mixture of compounds, including triglycerides, fatty acids, and various phytosterols (e.g., β-sitosterol, stigmasterol). Purification is necessary to isolate and concentrate this compound.

  • Saponification: This is a crucial step to hydrolyze esterified sterols into their free form, making them easier to separate from fatty acids.[2][8] The process involves heating the extract with an alcoholic solution of a strong base, such as potassium hydroxide (B78521) (KOH).[8][9]

  • Extraction of Unsaponifiables: After saponification, the free sterols are separated from the saponified fatty acids (soaps) through liquid-liquid extraction with a nonpolar solvent like hexane.[8]

  • Crystallization: This technique separates phytosterols based on their differential solubility in a given solvent.[3] Acetone (B3395972) is a commonly used solvent for recrystallizing phytosterols.[8] By repeatedly dissolving the sterol mixture in hot acetone and then cooling to induce crystallization, the purity of the target sterol can be significantly increased.[8][10] Multiple recrystallization cycles (8-10 times) can achieve high purity levels (e.g., >80%).[8]

  • Column Chromatography: For achieving very high purity, column chromatography can be employed to separate individual sterols based on their polarity.[8]

Quantitative Data Summary

The concentration of this compound and the efficiency of extraction methods vary significantly depending on the plant source and the technique employed.

Table 1: this compound Content in Various Vegetable Oils

Vegetable OilThis compound Content (mg/100g)
Canola Oil184 (µg/g) or approx. 184 mg/100g[4]
Corn Oil~96.65[11]
Soybean Oil2-3:1 ratio with β-sitosterol[12]
Rapeseed Oil~212.21[11]

Note: Values can vary based on refining processes and plant variety.[1][12]

Table 2: Comparison of Phytosterol Extraction Methods from Cocoa Butter

Extraction MethodTotal Phytosterol Yield (µg/g)
Supercritical CO2 Extraction (with ethanol)6441 ± 0.11[4]
Ultrasound-Assisted Extraction (UAE)5106 ± 0.02[4]
Soxhlet Extraction4960 ± 0.01[4]

Table 3: Comparison of Phytosterol Extraction from Kalahari Melon Seeds

Extraction MethodOil Yield (%)Total Phytosterol Yield (mg/100g)
Supercritical CO2 (SC-CO2)78.6[4]1063.6[4]
Soxhlet (petroleum ether)30.5[4]431.1[4]

Visualized Workflows

// Node Definitions PlantMaterial [label="Plant Material\n(e.g., Seeds, Oils)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Lipid Extraction", fillcolor="#4285F4", style="filled", fontcolor="#FFFFFF"]; CrudeExtract [label="Crude Lipid Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Saponification [label="Saponification\n(with Ethanolic KOH)", fillcolor="#EA4335", style="filled", fontcolor="#FFFFFF"]; Unsaponifiables [label="Unsaponifiable Matter\n(Free Sterols)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification", fillcolor="#FBBC05", style="filled", fontcolor="#202124"]; Purethis compound [label="High-Purity this compound", fillcolor="#34A853", style="filled", fontcolor="#FFFFFF"]; Analysis [label="Analysis\n(GC, HPLC)", fillcolor="#5F6368", style="filled", fontcolor="#FFFFFF"];

// Edges PlantMaterial -> Extraction [label=" Solvent, UAE, or SFE"]; Extraction -> CrudeExtract; CrudeExtract -> Saponification; Saponification -> Unsaponifiables [label=" Liquid-Liquid Extraction"]; Unsaponifiables -> Purification; Purification -> Purethis compound; Purethis compound -> Analysis; }

Caption: General workflow for this compound extraction and purification.

// Node Definitions CrudeSterols [label="Crude Phytosterol Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallization [label="Option 1: Recrystallization", shape=ellipse, fillcolor="#FBBC05", style="filled", fontcolor="#202124"]; Chromatography [label="Option 2: Column Chromatography", shape=ellipse, fillcolor="#FBBC05", style="filled", fontcolor="#202124"]; Dissolve [label="1. Dissolve in\nMinimal Hot Acetone", fillcolor="#FFFFFF", fontcolor="#202124"]; Cool [label="2. Cool to Induce\nCrystallization", fillcolor="#FFFFFF", fontcolor="#202124"]; Filter [label="3. Vacuum Filtration", fillcolor="#FFFFFF", fontcolor="#202124"]; Repeat [label="4. Repeat Cycles 8-10x\nfor High Purity (>80%)", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; PureCrystals [label="Purified Crystals", fillcolor="#34A853", style="filled", fontcolor="#FFFFFF"];

// Edges CrudeSterols -> Recrystallization; CrudeSterols -> Chromatography; Recrystallization -> Dissolve [style=dashed]; Dissolve -> Cool; Cool -> Filter; Filter -> Repeat; Repeat -> PureCrystals; }

Caption: Alternative pathways for the purification of this compound.

Experimental Protocols

Protocol 1: Extraction and Saponification

This protocol describes a standard laboratory procedure for obtaining a crude phytosterol extract from plant oil or finely ground seeds.[8]

Materials:

  • Plant Material (2-5 g, homogenized)

  • Ethanolic Potassium Hydroxide (KOH) solution (2M in 95% Ethanol)

  • Hexane (ACS grade)

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, Reflux condenser, Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 2-5 g of the homogenized plant material or oil into a round-bottom flask.[8]

  • Saponification: Add 50 mL of ethanolic KOH solution to the flask. Attach a reflux condenser and heat the mixture to 80-90°C for 60-90 minutes with constant stirring. This process hydrolyzes sterol esters into free sterols.[8]

  • Extraction of Unsaponifiables:

    • Allow the mixture to cool to room temperature.

    • Transfer the solution to a separatory funnel and add 50 mL of deionized water.[8]

    • Perform a liquid-liquid extraction by adding 50 mL of hexane. Shake vigorously for 2 minutes and allow the layers to separate.[8]

    • Collect the upper organic (hexane) layer. Repeat the extraction of the aqueous layer two more times with fresh hexane to ensure complete recovery.[8]

  • Washing and Drying:

    • Combine all hexane extracts and wash them with 50 mL portions of deionized water until the washings are neutral to remove residual soap.[8]

    • Dry the final hexane extract by passing it through a column containing anhydrous sodium sulfate.[8]

  • Concentration: Evaporate the hexane using a rotary evaporator at a temperature below 50°C. The resulting residue is the crude phytosterol extract.[8]

Protocol 2: Purification by Recrystallization

This protocol purifies this compound from the crude extract based on differential solubility in acetone.[8]

Materials:

  • Crude Phytosterol Extract

  • Acetone (ACS grade)

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Initial Crystallization: Dissolve the crude extract in a minimal amount of hot acetone (~55°C) with stirring until the solution is clear.[8]

  • Cooling: Slowly cool the solution to room temperature, then place it in an ice bath for at least 1-2 hours to induce crystallization.[8]

  • Filtration: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold acetone.[8]

  • Recrystallization Cycles: To achieve higher purity, redissolve the collected crystals in minimal hot acetone and repeat the cooling and filtration process. This can be repeated 8 to 10 times for high purity (>80%).[8]

  • Drying: Dry the final purified crystals under vacuum to remove any residual solvent.[8]

Protocol 3: Analytical Quantification

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for identifying and quantifying this compound.[13][14]

A. Gas Chromatography (GC) Analysis: GC, often coupled with Mass Spectrometry (GC-MS), is a powerful tool for separating and identifying different phytosterols.[13][15]

  • Sample Preparation: The purified sterol fraction is typically derivatized (e.g., silylation) to increase volatility before injection.[9]

  • Column: A non-polar capillary column is commonly used.

  • Detection: Flame Ionization Detection (FID) is used for quantification, while MS is used for identification based on mass spectra.[13]

  • Quantification: this compound concentration is determined by comparing the peak area to that of a known standard. The elution order of common phytosterols is typically brassicasterol (B190698) < this compound < stigmasterol (B192456) < β-sitosterol.[13]

B. High-Performance Liquid Chromatography (HPLC) Analysis: HPLC is another robust technique for this compound quantification.[14][16]

  • Sample Preparation: Samples are dissolved in an appropriate solvent (e.g., methanol/chloroform).[17]

  • Column: A reversed-phase C18 column is frequently used.[16][18]

  • Mobile Phase: An isocratic or gradient mixture of solvents like acetonitrile (B52724) and methanol is common.[4][18]

  • Detection: UV detection (around 205-210 nm) or more universal detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.[10][17]

  • Quantification: Similar to GC, quantification is achieved by comparing the peak area of the sample to a calibration curve generated from pure standards.[16]

References

Application Notes and Protocols for the Saponification of Campesterol Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Campesterol (B1663852), a common phytosterol found in various plant-based oils, nuts, and seeds, is often present in its esterified form.[1] To accurately quantify total this compound or to utilize free this compound in drug development and other research applications, a saponification reaction is necessary to hydrolyze the ester bond. This application note provides a detailed protocol for the saponification of this compound esters, subsequent extraction of the unsaponifiable fraction, and preparation for analysis. The described methods are compiled from established scientific literature and are suitable for researchers in both academic and industrial settings.

Principle of Saponification

Saponification is a hydrolysis process where an ester is treated with a strong base, typically potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to yield an alcohol and the salt of a carboxylic acid.[2][3] In the case of this compound esters, this reaction liberates the free this compound from its fatty acid moiety. The reaction is typically carried out in an alcoholic solution to ensure the solubility of the lipid-rich sample.[1][4][5] Following saponification, the unsaponifiable matter, which includes this compound and other sterols, is extracted using a nonpolar solvent.[4][6]

Experimental Protocol

This protocol is a synthesized method based on common laboratory practices for the determination of phytosterols (B1254722) from various matrices.[4][7]

1. Materials and Reagents:

  • Sample containing this compound esters (e.g., plant oil, dietary supplement)

  • Ethanol (B145695) (95% or absolute)

  • Potassium Hydroxide (KOH) solution (50% w/v in deionized water)

  • Toluene (B28343) or n-Hexane (analytical grade)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Internal Standard (e.g., 5α-cholestane), if quantitative analysis is intended

  • Derivatization agents (e.g., HMDS and TMCS, or BSTFA) for GC analysis[1]

  • Dimethylformamide (DMF)

2. Equipment:

  • 250 mL Erlenmeyer flask or round-bottom flask with reflux condenser

  • Magnetic stirrer with hot plate or heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Gas chromatograph with flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

3. Saponification Procedure:

  • Accurately weigh an appropriate amount of the homogenized sample (typically 2.0 to 3.0 g) into a 250 mL Erlenmeyer flask.[4]

  • Add a magnetic stir bar to the flask.

  • Add 40 mL of 95% ethanol and 8 mL of 50% KOH solution to the flask.[4]

  • Attach the flask to a reflux condenser and place it on a heating mantle or hot plate.

  • Heat the mixture to reflux while stirring and maintain for approximately 60 minutes to ensure complete saponification.[4]

  • After reflux, turn off the heat and allow the mixture to cool slightly.

  • Add 60 mL of 95% ethanol through the top of the condenser while still stirring.[4]

4. Extraction of Unsaponifiables:

  • Transfer the cooled saponified mixture to a 500 mL separatory funnel.

  • Add 100 mL of toluene (or n-hexane) to the flask, swirl to rinse, and transfer the rinsing to the separatory funnel.[4]

  • Add 100 mL of deionized water to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The upper organic layer contains the unsaponifiable fraction, including this compound.

  • Drain the lower aqueous (soapy) layer and discard.

  • Wash the organic layer by adding 100 mL of deionized water, shaking, and discarding the aqueous layer. Repeat this washing step two more times.

  • Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate.

5. Sample Preparation for Analysis (GC):

  • Filter the dried organic extract to remove the sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 55°C.[4]

  • Redissolve the residue in a known volume of a suitable solvent, such as toluene or DMF. For derivatization, dissolve the residue in 3.0 mL of DMF.[4]

  • For GC analysis, derivatization is often required to increase the volatility of the sterols.[8]

    • Pipette 1.0 mL of the sample solution into a 15 mL centrifuge tube.

    • Add 0.2 mL of Hexamethyldisilazane (HMDS) and 0.1 mL of Trimethylchlorosilane (TMCS).[4]

    • Stopper the tube and shake vigorously for 30 seconds.[4]

    • Let the solution stand for 15 minutes at room temperature.[4]

    • Add 1.0 mL of the internal standard solution (if used) and 10 mL of water.

    • Shake vigorously and centrifuge for 2 minutes.[4]

    • Transfer the upper heptane (B126788) layer to a GC vial for analysis.[4]

Data Presentation

The efficiency of the saponification and extraction process can be evaluated based on the recovery of known amounts of this compound standards spiked into a sample matrix. The following table summarizes typical analytical performance data for this compound determination following saponification.

ParameterValueAnalytical MethodReference
Recovery Rate 98.5% - 105%GC-FID[4]
Limit of Quantification (LOQ) 1.00 mg/100 gGC-FID[4]
Calibration Range 0.00250 - 0.200 mg/mLGC-FID[4]
Precision (RSD) 1.52% - 7.27%GC-FID[4]

Visualizations

Experimental Workflow for Saponification of this compound Esters

Saponification_Workflow Sample 1. Sample Preparation (Weigh 2-3g of sample) Saponification 2. Saponification (Add 95% Ethanol and 50% KOH, reflux for 60 min) Sample->Saponification Extraction 3. Extraction (Add Toluene and Water, separate layers) Saponification->Extraction Washing 4. Washing (Wash organic layer with water) Extraction->Washing Drying 5. Drying & Evaporation (Dry with Na2SO4, evaporate solvent) Washing->Drying Derivatization 6. Derivatization (for GC) (Add HMDS & TMCS) Drying->Derivatization Analysis 7. Analysis (GC-FID or GC-MS) Derivatization->Analysis

Caption: Workflow for the saponification and analysis of this compound esters.

Concluding Remarks

This protocol provides a robust and reliable method for the saponification of this compound esters, which is a critical step for the accurate analysis of total this compound content in various samples. The subsequent extraction and derivatization steps are optimized for analysis by gas chromatography, a common and sensitive technique for sterol quantification. Researchers should validate the method for their specific sample matrix to ensure accuracy and precision.

References

Application Notes and Protocols for the Derivatization of Campesterol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the derivatization of campesterol (B1663852) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are designed to enhance the volatility and thermal stability of this compound, thereby improving chromatographic resolution and detection sensitivity.

Introduction

This compound is a common phytosterol found in various plant sources. Its structural similarity to cholesterol makes it a compound of interest in nutritional studies, clinical diagnostics, and pharmaceutical research. However, the presence of a hydroxyl group in its structure results in low volatility, making direct GC-MS analysis challenging. Derivatization, particularly silylation, is a crucial step to convert the polar hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether, enabling robust and sensitive quantification.[1][2]

Derivatization Strategies for this compound

The most prevalent and effective method for derivatizing sterols like this compound for GC-MS analysis is silylation.[1][2] This process involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[1] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS).[1][2]

Experimental Protocols

Protocol 1: Silylation using BSTFA + TMCS

This protocol is a widely used method for the silylation of sterols.

Materials:

  • Sample containing this compound (dried)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Heptane (B126788) or Hexane (B92381)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. If the sample is an extract, evaporate the solvent under a stream of nitrogen.[1]

  • Reagent Preparation: Prepare a 1:1 (v/v) mixture of pyridine and BSTFA + 1% TMCS.[1]

  • Derivatization Reaction:

    • To 1-5 mg of the dried sample or standard in a reaction vial, add 200 µL of the pyridine/BSTFA + 1% TMCS mixture.[1][2]

    • Tightly cap the vial and vortex for 30 seconds.[3]

    • Heat the vial at 60-70°C for 1 hour.[1][2]

  • Sample Dilution: After the vial has cooled to room temperature, dilute the derivatized sample with heptane or hexane to a concentration suitable for GC-MS analysis.[1]

Protocol 2: Silylation using MSTFA

MSTFA is another effective silylating agent that can be used for the derivatization of this compound.

Materials:

  • Sample containing this compound (dried)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (optional, can be used as a solvent)

  • Heptane or Hexane

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Dry the sample completely under a stream of nitrogen.

  • Derivatization Reaction:

    • Add 50-100 µL of MSTFA to the dried sample in a reaction vial. If the sample is not readily soluble, a small amount of pyridine can be added.

    • Tightly cap the vial and vortex briefly.

    • Heat the vial at 60°C for 30 minutes.[4]

  • Sample Dilution: Cool the sample to room temperature and dilute with heptane or hexane to the desired concentration for GC-MS injection.

GC-MS Analysis Conditions

The following are typical GC-MS parameters for the analysis of silylated this compound. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Conditions
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 7000B Triple Quadrupole or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column[5][6]
Carrier Gas Helium at a constant flow of 1.2 mL/min[5]
Injection Mode Pulsed-splitless
Injection Volume 1 µL
Injector Temperature 275 - 300°C[5][6]
Oven Temperature Program Initial temperature of 200°C for 0.5 min, ramp at 50°C/min to 290°C, then ramp at 5°C/min to 295°C, and finally ramp at 10°C/min to 320°C, hold for 2.5 min.[5]
Transfer Line Temperature 280°C[5]
Ion Source Electron Impact (EI) or Positive Chemical Ionization (PCI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Detection Mode Selected Ion Monitoring (SIM) or Full Scan

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of this compound using GC-MS after derivatization.

ParameterValueReference
Linearity (r²) ≥ 0.995[3]
Limit of Quantification (LOQ) 1.00 mg/100 g[3]
Intra-assay Precision (CV) < 15%[7]
Inter-assay Precision (CV) < 15%[7]
Recovery 88 - 117%[7]
Repeatability (RSDr) 3.93 - 17.3%[8]
Reproducibility (RSDR) 7.97 - 22.6%[8]

Visualizations

Derivatization_Workflow Experimental Workflow for this compound Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing this compound Dry Dry Sample (Nitrogen Stream) Sample->Dry Reaction Add Reagent to Sample Dry->Reaction Reagent Prepare Derivatization Reagent (e.g., BSTFA + TMCS in Pyridine) Reagent->Reaction Vortex Vortex Reaction->Vortex Heat Heat (e.g., 60-70°C for 1h) Vortex->Heat Cool Cool to Room Temperature Heat->Cool Dilute Dilute with Solvent (e.g., Heptane) Cool->Dilute GCMS Inject into GC-MS Dilute->GCMS Data Data Acquisition and Analysis GCMS->Data

Caption: Workflow for this compound derivatization and GC-MS analysis.

Silylation_Reaction Silylation Reaction of this compound This compound This compound (R-OH) Reagent + BSTFA/MSTFA This compound->Reagent Product TMS-Campesterol (R-O-Si(CH3)3) Reagent->Product

Caption: Silylation of this compound for GC-MS analysis.

References

Using Campesterol as a Biomarker for Cholesterol Absorption: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Campesterol (B1663852), a plant sterol structurally similar to cholesterol, is a validated biomarker for intestinal cholesterol absorption.[1][2] Its levels in the blood reflect the amount of cholesterol absorbed from the diet, providing valuable insights into an individual's cholesterol metabolism.[3] Elevated plasma this compound levels are associated with higher cholesterol absorption efficiency.[4] This application note provides detailed protocols for the quantification of this compound and summarizes its application in clinical research and drug development, particularly in the context of hypercholesterolemia management.

Clinical Significance

The measurement of plasma this compound, often in conjunction with cholesterol synthesis markers like lathosterol, offers a comprehensive view of an individual's cholesterol balance.[1][5] This information is crucial for:

  • Personalizing Therapy: Identifying patients who are "hyperabsorbers" of cholesterol can help tailor lipid-lowering therapies.[4] For instance, individuals with high this compound levels may benefit more from cholesterol absorption inhibitors like ezetimibe.[4]

  • Monitoring Treatment Efficacy: Changes in plasma this compound levels can be used to monitor the response to dietary interventions and pharmacological treatments aimed at reducing cholesterol absorption.

  • Cardiovascular Disease (CVD) Risk Assessment: Some studies suggest an association between elevated cholesterol absorption markers, including this compound, and an increased risk of CVD.[6]

Data Presentation

The following tables summarize quantitative data on this compound absorption and the effects of various interventions on its plasma levels.

Table 1: Comparative Intestinal Absorption of Sterols in Humans

SterolAverage Intestinal Absorption Rate (%)
Cholesterol~50-60
This compound ~9-18
Sitosterol~4-8

Source: Data compiled from multiple studies.[4][7]

Table 2: Effect of Interventions on Plasma this compound Levels

InterventionDosageDurationChange in Plasma this compound LevelsReference
Dietary Phytosterols 1.6 g/day (average)Varied↑ ~37%Meta-analysis
Ezetimibe 10 mg/day8 weeks↓ ~24.3%Clinical Trial[5]
Statins (long-term) VariedLong-term↑ (variable)Review[8][9]

Signaling Pathways and Experimental Workflows

Mechanism of Cholesterol and this compound Absorption

The diagram below illustrates the key players in intestinal sterol absorption. This compound, being structurally similar to cholesterol, competes for the same absorption pathway.

Cholesterol_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Bile Acid Micelles Bile Acid Micelles NPC1L1 NPC1L1 Bile Acid Micelles->NPC1L1 Transport Cholesterol Cholesterol Cholesterol->Bile Acid Micelles ABCG5_G8 ABCG5/G8 Cholesterol->ABCG5_G8 Efflux Chylomicrons Chylomicrons Cholesterol->Chylomicrons Packaging This compound This compound This compound->Bile Acid Micelles This compound->ABCG5_G8 Efflux NPC1L1->Cholesterol Uptake NPC1L1->this compound Uptake Intestinal Lumen Intestinal Lumen ABCG5_G8->Intestinal Lumen Back to Lumen Lymphatics Lymphatics Chylomicrons->Lymphatics Secretion Campesterol_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma/Serum Sample Saponification Alkaline Saponification Plasma->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification LCMS->Quantification Normalization Normalization to Cholesterol Quantification->Normalization

References

Application of Campesterol in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Campesterol (B1663852), a prominent phytosterol found in various plants, is emerging as a valuable component in the design of advanced drug delivery systems. Structurally similar to cholesterol, this compound offers unique physicochemical properties that can be harnessed to optimize the performance of lipid-based nanocarriers such as liposomes and lipid nanoparticles (LNPs). Its ability to modulate membrane fluidity, stability, and morphology makes it a compelling alternative to cholesterol in formulations aimed at enhancing drug encapsulation, controlling release kinetics, and improving therapeutic efficacy. These application notes provide a comprehensive overview of the use of this compound in drug delivery, including quantitative data, detailed experimental protocols, and visual workflows to guide researchers in this innovative field.

Data Presentation

The inclusion of this compound in drug delivery formulations influences several key parameters. The following tables summarize quantitative data on the physicochemical properties and performance of this compound-containing nanoparticles compared to other sterols.

Table 1: Physicochemical Characterization of Phytosterol-Containing Nanoparticles

ParameterThis compound-Containing LNPsCholesterol-Containing LNPsPhytosterol Nanoparticles (PNPs)Reference
Morphology Spherical, MultilamellarSpherical, UnilamellarSpherical[1][2]
Average Particle Size (nm) ~80-100 nm~76-95 nm93.35 nm[1][3]
Polydispersity Index (PDI) ~0.13~0.0660.179[1]
Zeta Potential (mV) NeutralNeutral-29.3 mV[1][3]

Note: LNP composition and preparation methods can significantly influence these parameters.

Table 2: Encapsulation Efficiency and In Vitro Release of Phytosterols from Nanoparticles

ParameterPhytosterol Nanoparticles (PNPs)Reference
Encapsulation Efficiency (%) 97.3%[3]
Cumulative Release in Simulated Gastric Fluid (SGF) after 2h (%) 4.73%[4]
Cumulative Release in Simulated Intestinal Fluid (SIF) after 7h (%) 52.19%[4]

Note: The data represents the encapsulation and release of the phytosterol mixture (including this compound) itself, not an encapsulated drug.

Experimental Protocols

Preparation of this compound-Containing Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound.

Materials:

  • Phospholipid (e.g., DSPC, DMPC, or DPPC)

  • This compound

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Drug to be encapsulated (lipophilic or hydrophilic)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Lipid Film Preparation: a. Dissolve the phospholipid and this compound (e.g., in a 70:30 molar ratio) in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in the organic solvent at this stage. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipid to form a thin, uniform lipid film on the inner wall of the flask. d. Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.

  • Hydration: a. Add the aqueous phase (e.g., PBS pH 7.4) to the flask containing the lipid film. If encapsulating a hydrophilic drug, dissolve it in the aqueous phase. b. Hydrate (B1144303) the lipid film by rotating the flask in a water bath at a temperature above the lipid's phase transition temperature for 1-2 hours. c. The lipid film will gradually swell and detach from the flask wall to form a milky suspension of multilamellar vesicles (MLVs).

  • Sizing (Optional): a. To obtain smaller, more uniform vesicles (e.g., small unilamellar vesicles or SUVs), the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes of a defined pore size.

Determination of Encapsulation Efficiency

This protocol outlines a general method to determine the percentage of a drug successfully encapsulated within the liposomes.

Materials:

  • Liposome (B1194612) suspension containing the encapsulated drug

  • Ultracentrifuge or centrifugal filter units

  • Appropriate solvent to dissolve the liposomes and release the drug (e.g., methanol, Triton X-100)

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Separation of Free Drug: a. Separate the unencapsulated (free) drug from the liposomes. This can be achieved by:

    • Ultracentrifugation: Centrifuge the liposome suspension at high speed (e.g., >100,000 x g) to pellet the liposomes. The supernatant will contain the free drug.
    • Centrifugal Filtration: Use centrifugal filter units with a molecular weight cutoff (MWCO) that allows the free drug to pass through while retaining the liposomes.

  • Quantification of Free Drug: a. Collect the supernatant or filtrate and measure the concentration of the free drug using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry). This gives you the Amount of free drug.

  • Quantification of Total Drug: a. Take a known volume of the original, uncentrifuged liposome suspension. b. Disrupt the liposomes to release the encapsulated drug by adding a suitable solvent (e.g., methanol or a detergent like Triton X-100). c. Measure the concentration of the drug in the disrupted suspension. This gives you the Total amount of drug.

  • Calculation of Encapsulation Efficiency (EE): a. Calculate the EE using the following formula: EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

In Vitro Drug Release Study using the Dialysis Method

This protocol describes how to assess the release of an encapsulated drug from this compound-containing nanoparticles over time.

Materials:

  • Nanoparticle suspension with encapsulated drug

  • Dialysis tubing with an appropriate MWCO (should allow free drug to pass but retain nanoparticles)

  • Release medium (e.g., PBS, pH 7.4, or simulated body fluids)

  • Stirred, temperature-controlled water bath or beaker with a magnetic stirrer

  • Syringes and needles for sampling

Procedure:

  • Preparation of the Dialysis System: a. Cut a piece of dialysis tubing of the desired length and hydrate it according to the manufacturer's instructions. b. Securely close one end of the tubing with a clip. c. Pipette a known volume of the nanoparticle suspension into the dialysis bag and securely close the other end.

  • Initiation of the Release Study: a. Place the dialysis bag into a beaker containing a defined volume of the release medium. The volume of the release medium should be large enough to ensure sink conditions (i.e., the concentration of the released drug in the medium does not exceed 10-15% of its solubility). b. Place the beaker in a water bath maintained at a constant temperature (e.g., 37°C) and stir the release medium at a constant speed.

  • Sampling: a. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium. b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Sample Analysis: a. Analyze the concentration of the released drug in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Data Analysis: a. Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling. b. Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows.

Liposome_Preparation_Workflow cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Sizing (Optional) A Dissolve Lipids & this compound (and lipophilic drug) in organic solvent B Evaporate Solvent (Rotary Evaporator) A->B C Formation of Thin Lipid Film B->C D Add Aqueous Phase (with hydrophilic drug) C->D E Hydrate above Tc D->E F Formation of MLVs E->F G Sonication or Extrusion F->G H Homogeneous Liposomes (SUVs) G->H

Caption: Workflow for preparing this compound-containing liposomes.

Encapsulation_Efficiency_Workflow A Liposome Suspension B Separate Free Drug (e.g., Ultracentrifugation) A->B F Disrupt Liposomes A->F C Supernatant (Free Drug) B->C D Liposome Pellet B->D E Quantify Free Drug (HPLC/UV-Vis) C->E H Calculate Encapsulation Efficiency (%) E->H G Quantify Total Drug (HPLC/UV-Vis) F->G G->H Drug_Release_Workflow cluster_0 Dialysis Setup cluster_1 Sampling & Analysis cluster_2 Data Analysis A Nanoparticle Suspension in Dialysis Bag B Release Medium (e.g., PBS at 37°C with stirring) A->B Drug Diffusion C Collect Aliquots at Time Intervals B->C D Replace with Fresh Medium C->D E Quantify Drug Concentration (HPLC/UV-Vis) C->E F Calculate Cumulative Drug Release (%) E->F G Plot Release Profile (Time vs. % Release) F->G

References

Application Notes and Protocols for the Quantification of Campesterol in Dietary Supplements

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Campesterol (B1663852) is a phytosterol, a plant-derived sterol structurally similar to cholesterol.[1][2] It is commonly found in various plants, nuts, seeds, and fruits and is a significant component in many dietary supplements, particularly those marketed for cardiovascular health and management of conditions like benign prostatic hyperplasia (BPH).[1][3] The mechanism of action for its health benefits, such as lowering LDL cholesterol, involves competing with cholesterol for absorption in the intestine.[1][4] Given its bioactivity, the accurate quantification of this compound in dietary supplements is crucial for quality control, ensuring product efficacy, and meeting regulatory labeling requirements.[5]

This document provides detailed application notes and experimental protocols for the quantification of this compound in various dietary supplement matrices using common analytical techniques such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methodologies

The most prevalent techniques for phytosterol analysis are Gas Chromatography (GC) coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) or LC coupled with Mass Spectrometry (LC-MS/MS).[5][6]

  • Gas Chromatography (GC): This is a robust and widely used method for sterol analysis. Due to the low volatility of sterols, a derivatization step is required to convert them into more volatile trimethylsilyl (B98337) (TMS) ethers before injection.[7][8] GC offers high resolution and sensitivity.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity and eliminates the need for chemical derivatization, simplifying sample preparation and reducing analysis time.[9] It is particularly useful for complex matrices.

Below is a generalized workflow for the analysis of this compound in dietary supplements.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Homogenization (e.g., grinding capsules/tablets) Sapon 2. Saponification (Hydrolysis of esters) Sample->Sapon Extract 3. Extraction (Isolating unsaponifiable fraction) Sapon->Extract Deriv 4. Derivatization (Required for GC analysis) Extract->Deriv Chrom 5. Chromatographic Separation (GC or LC) Extract->Chrom LC Path Deriv->Chrom GC Path Detect 6. Detection & Identification (FID or MS) Chrom->Detect Quant 7. Quantification (Comparison to standards) Detect->Quant Report 8. Reporting Results (mg/100g or mg/serving) Quant->Report

Caption: General experimental workflow for phytosterol analysis.

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography (GC-FID/GC-MS)

This protocol is adapted from established methods for analyzing phytosterols (B1254722) in saw palmetto supplements and is applicable to a wide range of matrices.[3][7]

A. Principle The supplement sample is saponified using ethanolic potassium hydroxide (B78521) (KOH) to hydrolyze phytosterol esters. The resulting unsaponifiable fraction, which contains free phytosterols like this compound, is extracted using an organic solvent (e.g., toluene). The extracted sterols are then derivatized to form trimethylsilyl (TMS) ethers to increase their volatility for GC analysis. Quantification is performed using an internal standard (e.g., 5α-cholestane) and a calibration curve prepared from a this compound standard.[7]

B. Reagents and Materials

  • Ethanol (B145695) (95%)

  • Potassium Hydroxide (KOH) solution (50% w/v)

  • Toluene (B28343)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • 5α-cholestane (Internal Standard)

  • This compound certified reference standard

  • n-Heptane

  • Dimethylformamide (DMF)

  • Anhydrous Sodium Sulfate

C. Detailed Sample Preparation

Sample Preparation Protocol start Weigh 2-3 g of homogenized sample saponify Add 40 mL 95% Ethanol and 8 mL 50% KOH start->saponify reflux Reflux for 80 min with stirring saponify->reflux extract Add 100 mL Toluene and Internal Standard (5α-cholestane) reflux->extract separate Separate organic layer (Toluene) extract->separate dry Dry extract over anhydrous sodium sulfate separate->dry evaporate Evaporate aliquot to dryness under Nitrogen dry->evaporate reconstitute Reconstitute residue in DMF evaporate->reconstitute derivatize Add BSTFA + 1% TMCS Heat at 70°C for 30 min reconstitute->derivatize end Inject into GC derivatize->end

Caption: Detailed workflow for sample preparation for GC analysis.
  • Saponification: Weigh approximately 2.0-3.0 g of the homogenized supplement into a 250 mL Erlenmeyer flask. Add 40 mL of 95% ethanol and 8 mL of 50% KOH solution.[3][7] Reflux the mixture on a stirrer-hot plate for about 80 minutes to ensure complete saponification.[3][7]

  • Extraction: After cooling, add 100 mL of toluene and a known amount of internal standard (e.g., 1.0 mL of 0.100 mg/mL 5α-cholestane in heptane) to the flask.[3] Stir vigorously and transfer the mixture to a separatory funnel. Allow the layers to separate and collect the upper toluene layer containing the unsaponifiable fraction.

  • Drying and Evaporation: Dry the toluene extract by passing it through anhydrous sodium sulfate. Pipette a precise volume (e.g., 25 mL) of the extract into a flask and evaporate to dryness using a rotary evaporator at ~55°C.[3]

  • Derivatization: Reconstitute the dried residue in a known volume of DMF (e.g., 3.0 mL).[3] Transfer a 1.0 mL aliquot to a silanized centrifuge tube. Add a derivatizing agent like BSTFA with 1% TMCS, seal the tube, and heat at 60-70°C for 30 minutes.[8] After cooling, the sample is ready for GC injection.

D. GC Instrumental Conditions

  • Instrument: Gas Chromatograph with FID or MS detector.

  • Column: Capillary column suitable for sterol analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program: Initial temperature 180°C, ramp to 270°C at 10°C/min, then ramp to 300°C at 5°C/min, hold for 10 minutes.

  • Injector: Splitless mode, 290°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Detector: FID at 310°C or MS in Selected Ion Monitoring (SIM) mode.

E. Quantification Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.[7] Derivatize the standards in the same manner as the samples. Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration. Calculate the concentration of this compound in the sample using this curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol avoids the derivatization step and is based on methods developed for rapid phytosterol analysis.[9][10]

A. Principle The sample is saponified and extracted as described in the GC method. However, the dried extract is simply reconstituted in a suitable solvent (e.g., hexane (B92381) or methanol/acetonitrile) for direct injection into the LC-MS/MS system. The separation is achieved using a C8 or C18 reversed-phase column, and quantification is performed using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[9][11]

B. Reagents and Materials

  • Reagents for Saponification and Extraction (as in Protocol 1).

  • Methanol (LC-MS grade).

  • Acetonitrile (LC-MS grade).

  • Hexane (LC-MS grade).

  • This compound certified reference standard.

C. Sample Preparation

  • Saponification and Extraction: Follow steps C1-C3 from the GC protocol.

  • Reconstitution: After evaporating the toluene extract to dryness, reconstitute the residue in a known volume (e.g., 5 mL) of hexane or the mobile phase starting condition solvent.[10] Sonicate briefly to ensure the residue is fully dissolved. Further dilution may be necessary to bring the analyte concentration within the calibration range.[10]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

D. LC-MS/MS Instrumental Conditions

  • Instrument: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.

  • Column: Reversed-phase C8 or C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Isocratic elution with Methanol or a gradient of Acetonitrile and Water.[9][11]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive APCI or ESI.

  • Detection: MRM mode. For this compound, a common transition is monitoring the water loss from the protonated molecule [M+H-H₂O]⁺.[10]

E. Quantification Prepare calibration standards in the reconstitution solvent. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the this compound concentration in the sample by comparing its peak area to the calibration curve.[10]

Quantitative Data Summary

The performance of analytical methods is evaluated through validation parameters. The following tables summarize typical validation data for this compound quantification and reported levels in various materials.

Table 1: Comparison of Method Validation Parameters for this compound Quantification

ParameterGC-FID / GC-MSHPLC-DADLC-MS/MS
Linearity (r²) ≥ 0.995[3]> 0.99[8]> 0.999[10]
LOD 5 - 50 ng/mL (GC-MS SIM)[6]~4.05 µg/mL[8]1 - 2 ng/mL[6][11]
LOQ 1.00 mg/100 g[3]<10 ng (on column)[8]10 ng/mL[11]
Recovery (%) 98.5 - 105%[3][8]90.0 - 104.9%[8]95 - 105%[6]
Precision (RSD %) 1.52 - 7.27%[3][8]< 2.93%[8]2.6 - 7.3%[6]

Table 2: Examples of this compound Content in Dietary Supplements and Related Materials

MatrixAnalytical MethodThis compound Content (mg/100 g)Reference
Saw Palmetto (Powdered Fruit)GC-FID~40.1[12]
Saw Palmetto (Extract)GC-FID~67.9[12]
Canola OilLC-MS/MS~184[9]
Corn OilLC-MS/MSHigh levels reported[9]
Various Vegetables/FruitsNot Specified~1 - 7[4]

References

Solid-Phase Extraction of Campesterol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides researchers, scientists, and drug development professionals with a comprehensive overview of solid-phase extraction (SPE) techniques for the isolation and purification of campesterol (B1663852) from various matrices. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to facilitate the efficient implementation of these methods in the laboratory.

Introduction

This compound is a prominent phytosterol found in a wide array of plant-based materials, including nuts, seeds, and vegetable oils. Its structural similarity to cholesterol has led to significant interest in its physiological effects, including its role in lowering cholesterol absorption. Furthermore, this compound serves as a crucial precursor in the biosynthesis of brassinosteroids, a class of plant hormones that regulate growth and development. Accurate isolation and quantification of this compound are therefore essential for research in nutrition, drug discovery, and plant science. Solid-phase extraction offers a robust and efficient method for purifying this compound from complex sample matrices, providing cleaner extracts for downstream analysis by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

General Workflow for this compound Isolation

The isolation of this compound typically involves a multi-step process beginning with sample preparation to liberate the sterols from their esterified or glycosylated forms, followed by extraction and purification. A generalized workflow is presented below.

G General Workflow for this compound Isolation cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis sample Plant Material (e.g., seeds, oil) saponification Saponification (e.g., with ethanolic KOH) sample->saponification Hydrolysis of esters lle Liquid-Liquid Extraction (LLE) with Hexane (B92381) saponification->lle crude_extract Crude Phytosterol Extract lle->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe purified_this compound Purified this compound spe->purified_this compound analysis GC-MS or LC-MS/MS Analysis purified_this compound->analysis

Caption: General workflow for the isolation and analysis of this compound.

Experimental Protocols

Detailed methodologies for sample preparation and solid-phase extraction are provided below. These protocols can be adapted based on the specific sample matrix and analytical requirements.

Protocol 1: Saponification and Liquid-Liquid Extraction for Crude Phytosterol Extract

This protocol is a common preliminary step to hydrolyze sterol esters and extract the unsaponifiable fraction containing free phytosterols (B1254722).[1]

1. Sample Preparation:

  • Weigh approximately 1-5 g of the homogenized plant material or oil into a round-bottom flask.

2. Saponification:

  • Add 50 mL of 2 M ethanolic potassium hydroxide (B78521) (KOH) to the flask.

  • Reflux the mixture at 80-90°C for 60-90 minutes with constant stirring. This step hydrolyzes the ester bonds, releasing free this compound.

3. Liquid-Liquid Extraction (LLE):

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Add 50 mL of deionized water and 50 mL of n-hexane.

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the upper organic (hexane) layer, which contains the unsaponifiable matter including this compound.

  • Repeat the extraction of the aqueous layer two more times with 50 mL portions of n-hexane to ensure complete recovery.

4. Washing and Drying:

  • Combine all hexane extracts and wash with 50 mL portions of deionized water until the washings are neutral.

  • Dry the hexane extract by passing it through a column containing anhydrous sodium sulfate.

5. Concentration:

  • Evaporate the solvent from the dried extract using a rotary evaporator at a temperature below 50°C. The resulting residue is the crude phytosterol extract, which can then be further purified by SPE.

Protocol 2: Solid-Phase Extraction using a Silica-Based Cartridge

This protocol is suitable for the cleanup of the crude phytosterol extract obtained from the saponification and LLE steps.

1. SPE Cartridge:

  • Strata® Si-1 (1 g/6 mL) tube or equivalent silica-based cartridge.

2. Cartridge Conditioning:

  • Condition the cartridge by passing 6 mL of hexane through it.

3. Sample Loading:

  • Dissolve the crude phytosterol extract in 0.5 mL of hexane.

  • Load the dissolved sample onto the conditioned SPE cartridge.

4. Elution of this compound:

  • Elute the this compound and other phytosterols with 10 mL of a hexane/diethyl ether (87:13 v/v) mixture.

5. Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • The purified residue is now ready for derivatization (if required for GC analysis) and instrumental analysis.

Protocol 3: Solid-Phase Extraction using an Aminopropyl-Bonded Cartridge

This protocol is effective for separating different lipid classes and isolating sterols.

1. SPE Cartridge:

2. Cartridge Conditioning:

  • Rinse and condition the cartridge with two 3 mL portions of hexane.[2]

3. Sample Loading:

  • Dissolve the crude phytosterol extract in approximately 1 mL of hexane.

  • Transfer the sample to the SPE column and allow it to pass through.[2]

4. Elution of Interfering Compounds (Optional):

  • A wash step with a non-polar solvent like hexane can be used to remove less polar interferences.

5. Elution of this compound:

  • Elute the this compound fraction using a more polar solvent system. For aminopropyl cartridges, a mixture of chloroform (B151607) and isopropanol (B130326) (e.g., 2:1 v/v) can be effective for eluting sterols.[3]

6. Post-Elution Processing:

  • Evaporate the solvent from the collected fraction and reconstitute in a suitable solvent for analysis.

Quantitative Data Summary

The recovery of this compound using various extraction and purification methods is summarized in the table below. The data highlights the efficiency of different analytical approaches.

Analytical MethodMatrixThis compound Recovery Rate (%)Relative Standard Deviation (RSD) (%)Reference
Supercritical Fluid ChromatographyEdible Oil96.4 - 101.21.7 - 3.8[4]
Gas ChromatographySaw Palmetto98.5 - 1051.52 - 7.27[5]
HPLC-DADNot Specified90.03 - 104.91<2.93 (Intra- & Inter-day)[6]
Optimized Saponification and LLEVegetable Oil95.0 - 100.3 (spiked recovery)Not Specified[7][8]
SPE-GC/MSNuts and SeedsNot explicitly stated for this compound aloneNot Specified[9]

Signaling Pathway Involving this compound

This compound is a key intermediate in the biosynthesis of brassinosteroids, a class of plant steroid hormones that play a critical role in various aspects of plant growth and development. The pathway involves a series of enzymatic reactions that convert this compound into the active brassinosteroid, brassinolide.

G Simplified Brassinosteroid Biosynthesis Pathway from this compound This compound This compound Campestanol Campestanol This compound->Campestanol DET2 _6_Deoxocathasterone 6-Deoxocathasterone Campestanol->_6_Deoxocathasterone DWF4/CYP90B1 _6_Deoxoteasterone 6-Deoxoteasterone _6_Deoxocathasterone->_6_Deoxoteasterone CPD/CYP90A1 _6_Deoxotyphasterol 6-Deoxotyphasterol _6_Deoxoteasterone->_6_Deoxotyphasterol ROT3/CYP90C1 Castasterone Castasterone _6_Deoxotyphasterol->Castasterone CYP90D1 Brassinolide Brassinolide (Active Hormone) Castasterone->Brassinolide BR6ox/CYP85A

Caption: Simplified brassinosteroid biosynthesis pathway originating from this compound.[10][11][12][13]

Conclusion

Solid-phase extraction is a highly effective and versatile technique for the isolation and purification of this compound from complex biological matrices. The choice of SPE sorbent and elution solvents should be optimized based on the specific sample type and the desired purity of the final extract. The protocols and data presented in this application note provide a solid foundation for researchers to develop and implement robust methods for this compound analysis, thereby facilitating further investigations into its biological roles and potential applications.

References

Application Notes and Protocols for Determining the Biological Activity of Campesterol In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Campesterol (B1663852) is a phytosterol found in various plants, nuts, fruits, and seeds. Structurally similar to cholesterol, it has garnered significant interest in the scientific community for its potential health benefits. These application notes provide an overview of common in vitro assays and detailed protocols to investigate the biological activities of this compound, including its anticancer, anti-inflammatory, antioxidant, and cholesterol-lowering properties. The provided methodologies and data summaries are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

I. Anticancer Activity of this compound

This compound has been shown to exhibit anticancer properties by inducing apoptosis (programmed cell death), causing cell cycle arrest, and generating reactive oxygen species (ROS) in various cancer cell lines.[1][2] It can modulate key signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[1]

Quantitative Data: Anticancer Activity
Cell LineCancer TypeParameterValueExposure TimeKey FindingsReference
ES2Ovarian CancerEC50 (proliferation)245.13 µM48 hInhibition of cell proliferation by up to 39.0% at 125 µM.[2]
OV90Ovarian CancerEC50 (proliferation)147.13 µM48 hInhibition of cell proliferation by up to 46.0% at 125 µM.[2]
A549Lung Adenocarcinoma---Decreased Bcl-2 and Bcl-xL expression; increased BAX, BAD, and BAK expression; activation of caspase-3 and -9.[1]
SMMC-7721Liver Cancer---Induced cell cycle arrest, apoptosis, and ROS generation; decreased Bcl-2 expression; activated caspase-3 and -9.[1]
HUVECsEndothelial CellsIC50 (cytotoxicity)> 50 µg/mL-Weak cytotoxicity in non-proliferating cells.[3]
Experimental Protocols

1. Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell line of interest (e.g., ES2, OV90)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the solvent used for this compound).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the extent of apoptosis induced by this compound.

  • Materials:

    • Cancer cell line

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with various concentrations of this compound for a specified time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathway and Workflow Diagrams

This compound This compound PI3K_Akt PI3K_Akt This compound->PI3K_Akt inhibits Bcl2_BclxL Bcl-2, Bcl-xL This compound->Bcl2_BclxL downregulates Bax_Bak Bax, Bak This compound->Bax_Bak upregulates Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 activates Bcl2_BclxL->Mitochondria Bax_Bak->Mitochondria Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis pathway.

cluster_workflow MTT Assay Workflow A Seed Cells B Treat with this compound A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilization Buffer D->E F Measure Absorbance E->F G Analyze Data F->G

Caption: Workflow for the MTT cell viability assay.

II. Anti-inflammatory Activity of this compound

This compound exhibits anti-inflammatory effects by modulating key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] This pathway is crucial in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[6]

Experimental Protocol

1. Inhibition of NF-κB Activation (Western Blot)

This protocol assesses the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of key proteins.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • Lipopolysaccharide (LPS)

    • This compound

    • Cell lysis buffer

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • Western blot transfer system

    • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Pre-treat RAW 264.7 cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to induce inflammation.

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities to determine the ratio of phosphorylated to total protein.

Signaling Pathway Diagram

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IkB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Genes Nucleus->ProInflammatory_Genes activates transcription This compound This compound This compound->IKK inhibits

Caption: Inhibition of NF-κB signaling by this compound.

III. Antioxidant Activity of this compound

The antioxidant capacity of this compound can be evaluated by its ability to scavenge free radicals. Common assays for this purpose include the DPPH and ABTS assays.

Quantitative Data: Antioxidant Activity
AssayCompound/ExtractParameterValueReference
DPPHTheobroma cacao L. Pod Husk Extract (containing this compound)EC509.61 µg/mL[7]
ABTSEquisetum hyemale L. Extracts (containing this compound)IC502.57–2.68 μg/mL[8]
Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of this compound to donate a hydrogen atom to the stable DPPH radical.[9][10]

  • Materials:

    • DPPH solution (e.g., 0.1 mM in methanol)[11]

    • This compound solutions of varying concentrations

    • Methanol (B129727) or ethanol

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a working solution of DPPH in methanol.[11]

    • Add a specific volume of this compound solution to the DPPH solution.

    • Include a control with methanol instead of the this compound solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.[9][11]

    • Measure the absorbance at 517 nm.[9][10]

    • Calculate the percentage of radical scavenging activity.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the reduction of the pre-formed ABTS radical cation by this compound.[12][13]

  • Materials:

    • ABTS solution (e.g., 7 mM)

    • Potassium persulfate solution (e.g., 2.45 mM)

    • This compound solutions

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.[14]

    • Dilute the ABTS radical solution with a suitable solvent to an absorbance of ~0.70 at 734 nm.[15]

    • Add the this compound solution to the diluted ABTS radical solution.

    • Incubate for a specific time (e.g., 30 minutes) at room temperature.[14]

    • Measure the absorbance at 734 nm.[14]

    • Calculate the percentage of inhibition.

Workflow Diagram

cluster_workflow Antioxidant Assay Workflow (DPPH/ABTS) A Prepare Radical Solution (DPPH or ABTS) B Add this compound Solution A->B C Incubate in the Dark B->C D Measure Absorbance C->D E Calculate Scavenging Activity D->E

Caption: General workflow for DPPH/ABTS antioxidant assays.

IV. Cholesterol-Lowering Activity of this compound

This compound is well-known for its ability to lower cholesterol levels, primarily by inhibiting intestinal cholesterol absorption.[16][17] It may also affect cholesterol synthesis.

Quantitative Data: Cholesterol Absorption
Cell Line/ModelMethodParameterFindingReference
Caco-2 cellsCholesterol Uptake AssayApical cholesterol uptakeSuppressed by 50% with 50 µmol/L sitosterol (B1666911) (isomolar to this compound).[18]
Caco-2 cellsCholesterol SecretionBasolateral cholesterol secretionReduced by two-thirds with 50 µmol/L sitosterol.[18]
Human JejunumIntestinal PerfusionAbsorption RateThis compound: 9.6%; Cholesterol: 33%[19]
Experimental Protocols

1. In Vitro Cholesterol Uptake Assay Using Caco-2 Cells

This assay uses a human intestinal epithelial cell line to model cholesterol absorption.[16][17]

  • Materials:

    • Caco-2 cells

    • Transwell® inserts (0.4 µm pore size)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • [³H]-Cholesterol

    • Micellar solution components (taurocholate, oleic acid, phosphatidylcholine)

    • This compound

    • Scintillation counter

  • Procedure:

    • Culture Caco-2 cells on Transwell® inserts for 21 days to allow differentiation into a polarized monolayer.[16]

    • Prepare a micellar solution containing [³H]-cholesterol and other components in serum-free medium.[16]

    • Prepare various concentrations of this compound in the micellar solution.

    • Wash the Caco-2 monolayers with PBS.

    • Add the micellar solution with or without this compound to the apical side of the inserts.

    • Incubate for 2 hours at 37°C.[16]

    • Wash the cells with cold PBS to remove unincorporated micelles.

    • Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

    • Calculate the percentage inhibition of cholesterol uptake by this compound.

2. HMG-CoA Reductase Inhibition Assay

This assay determines if this compound can inhibit the rate-limiting enzyme in cholesterol synthesis.[20][21]

  • Materials:

    • HMG-CoA Reductase Assay Kit (contains HMG-CoA reductase, HMG-CoA, NADPH)

    • This compound

    • Spectrophotometer capable of reading UV wavelengths (e.g., 340 nm)

  • Procedure:

    • Follow the manufacturer's protocol for the HMG-CoA Reductase Assay Kit.

    • Typically, the assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.[20]

    • Incubate the enzyme with HMG-CoA, NADPH, and varying concentrations of this compound.

    • Monitor the rate of NADPH consumption by measuring the change in absorbance over time.

    • Calculate the percentage of enzyme inhibition by this compound.

Signaling Pathway and Workflow Diagrams

Cholesterol_Micelles Cholesterol in Micelles NPC1L1 NPC1L1 Transporter Cholesterol_Micelles->NPC1L1 This compound This compound This compound->Cholesterol_Micelles competes with Enterocyte Enterocyte Cholesterol_Absorption Cholesterol Absorption Enterocyte->Cholesterol_Absorption NPC1L1->Enterocyte

Caption: Mechanism of cholesterol absorption inhibition.

cluster_workflow Caco-2 Cholesterol Uptake Workflow A Culture Caco-2 on Transwells B Prepare Micellar Solution A->B C Add Micelles +/- this compound B->C D Incubate C->D E Wash and Lyse Cells D->E F Measure Radioactivity E->F G Analyze Data F->G

Caption: Workflow for Caco-2 cholesterol uptake assay.

References

Molecular Docking Analysis of Campesterol with Key Protein Targets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking studies of campesterol (B1663852), a common phytosterol, with various protein targets implicated in a range of diseases. This document includes a summary of quantitative binding data, detailed experimental protocols for in silico molecular docking, and visual representations of relevant signaling pathways and workflows to guide researchers in drug discovery and development.

Introduction

This compound, a phytosterol structurally similar to cholesterol, is abundant in various plant-based foods. Beyond its well-known cholesterol-lowering effects, emerging research suggests that this compound exhibits a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. These effects are attributed to its ability to interact with and modulate the activity of specific protein targets within the body. Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is invaluable in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. This document details the application of molecular docking to study the interactions between this compound and key protein targets.

Quantitative Data Summary

The following table summarizes the quantitative data from various molecular docking studies of this compound with different protein targets. The binding energy, inhibition constant (Ki), and IC50 values are provided where available, offering a comparative view of this compound's affinity for these proteins.

Target ProteinPDB IDLigandSoftwareBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)IC50Reference
5-Alpha Reductase 2-This compound--9.2-15.75 ± 5.56 µM[1][2]
Acetylcholinesterase-This compound--11.4--[3]
Estrogen Receptor Alpha3ERTThis compoundAutoDock VinaFavorable binding affinities--[4][5][6]
3CLpro (SARS-CoV-2)-This compound-< -5.76--[7]
Nsp15 (SARS-CoV-2)-This compound-< -7.46--[7]
DNA Gyrase-This compound-High affinity--[2]
JAK2-This compound-Stronger binding affinity--[8]
TNF-α-This compound-Stronger binding affinity--[8]
NF-κB-This compound-Stronger binding affinity--[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for molecular docking studies.

G cluster_0 Inflammatory Stimulus (e.g., TNF-α) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK Complex TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Releases NF-κB_n NF-κB (p50/p65) NF-κB->NF-κB_n Translocates This compound This compound This compound->NF-κB Potential Inhibition DNA DNA NF-κB_n->DNA Binds Inflammatory Genes Inflammatory Gene Transcription DNA->Inflammatory Genes Induces

Figure 1: Potential modulation of the NF-κB signaling pathway by this compound.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes This compound This compound This compound->JAK Potential Inhibition DNA DNA STAT_dimer->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates

Figure 2: Potential modulation of the JAK/STAT signaling pathway by this compound.

G start Start prep_protein 1. Prepare Protein Target (e.g., from PDB) start->prep_protein prep_ligand 2. Prepare Ligand (this compound 3D structure) prep_protein->prep_ligand define_grid 3. Define Binding Site (Grid Box Generation) prep_ligand->define_grid run_docking 4. Run Molecular Docking (e.g., AutoDock Vina) define_grid->run_docking analyze_results 5. Analyze Results (Binding Energy, Poses) run_docking->analyze_results visualize 6. Visualize Interactions (e.g., PyMOL, Discovery Studio) analyze_results->visualize end End visualize->end

Figure 3: A generalized workflow for molecular docking studies.

Experimental Protocols

Protocol 1: Molecular Docking of this compound with Estrogen Receptor Alpha (ERα) using AutoDock Vina

Objective: To predict the binding affinity and interaction patterns of this compound with the ligand-binding domain of human Estrogen Receptor Alpha (ERα).

Materials:

  • Software:

    • AutoDock Tools (ADT) (version 1.5.6 or later)

    • AutoDock Vina (version 1.1.2 or later)

    • PyMOL or other molecular visualization software

  • Input Files:

    • 3D structure of ERα (e.g., PDB ID: 3ERT)

    • 3D structure of this compound (can be obtained from PubChem or generated using chemical drawing software)

Methodology:

  • Protein Preparation: a. Download the crystal structure of ERα (PDB ID: 3ERT) from the Protein Data Bank. b. Open the PDB file in AutoDock Tools (ADT). c. Remove water molecules and any co-crystallized ligands. d. Add polar hydrogens to the protein. e. Compute Gasteiger charges. f. Save the prepared protein in PDBQT format (e.g., 3ERT_protein.pdbqt).

  • Ligand Preparation: a. Obtain the 3D structure of this compound in SDF or MOL2 format. b. Open the ligand file in ADT. c. Detect the root and define the rotatable bonds. d. Save the prepared ligand in PDBQT format (e.g., this compound.pdbqt).

  • Grid Box Generation: a. In ADT, load the prepared protein (3ERT_protein.pdbqt). b. Go to Grid -> Grid Box. c. Define the search space (grid box) to encompass the active site of ERα. The coordinates can be centered on the co-crystallized ligand if available, or identified from literature. A typical grid box size would be 40 x 40 x 40 Å with a spacing of 0.375 Å. d. Save the grid parameter file (grid.gpf).

  • Docking Simulation: a. Create a configuration file (e.g., conf.txt) for AutoDock Vina. This file should specify the names of the protein and ligand PDBQT files and the coordinates of the grid box center and its dimensions. b. Run AutoDock Vina from the command line using the following command: vina --config conf.txt --log docking_log.txt

  • Analysis of Results: a. The output file (e.g., campesterol_out.pdbqt) will contain the docked poses of this compound ranked by their binding affinities (in kcal/mol). b. The docking log file (docking_log.txt) will provide a summary of the binding energies for each pose. c. Analyze the binding poses with the lowest binding energy to identify the most favorable interactions.

  • Visualization: a. Use PyMOL or another molecular visualization tool to visualize the docked complex. b. Load the prepared protein PDBQT file and the output ligand PDBQT file. c. Analyze the hydrogen bonds and hydrophobic interactions between this compound and the amino acid residues of ERα.

Conclusion

The provided data and protocols offer a foundational resource for researchers interested in the molecular interactions of this compound with various protein targets. The quantitative data suggests that this compound has the potential to bind to and modulate the activity of several key proteins involved in inflammation, cancer, and neurodegenerative diseases. The detailed experimental protocol for molecular docking provides a practical guide for conducting in silico studies to further explore these interactions. The signaling pathway diagrams offer a visual context for understanding the potential downstream effects of this compound's binding to these protein targets. Further in vitro and in vivo studies are warranted to validate these computational findings and to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for Stable Isotope Labeling in Campesterol Absorption Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of intestinal absorption of phytosterols (B1254722), such as campesterol (B1663852), is critical for understanding lipid metabolism and developing novel therapeutics for hypercholesterolemia. Stable isotope labeling, coupled with mass spectrometry, offers a safe and precise method for quantifying the absorption of these compounds in vivo. This document provides detailed application notes and protocols for conducting this compound absorption studies using stable isotope tracers, primarily focusing on the dual-isotope method.

Principle of the Dual-Isotope Method

The dual-isotope method is a gold-standard technique for accurately measuring the fractional absorption of sterols.[1] It involves the simultaneous administration of two differentially labeled isotopic forms of the sterol of interest: one administered orally and the other intravenously. The ratio of the two isotopes in the plasma, measured over time, allows for the calculation of the percentage of the orally administered sterol that is absorbed into the bloodstream. This method corrects for individual differences in the distribution and metabolism of the absorbed sterol.

Data Presentation

Table 1: Comparative Intestinal Absorption of Cholesterol and Plant Sterols in Humans
SterolAverage Intestinal Absorption Rate (%)Reference(s)
Cholesterol33 - 53[2][3]
This compound9.6 - 24[2][3][4]
Sitosterol4.2 - 16[2][3]
Stigmasterol4.8[2]
Campestanol12.5[2]

Note: Absorption rates can vary based on the study population, dietary intake, and analytical methods used.

Table 2: Quantitative Data from a Deuterium-Labeled Sterol Absorption Study
SterolAbsorption in Phytosterolemia Patients (Mean ± SD, %)Absorption in Healthy Volunteers (Mean ± SD, %)Reference
Cholesterol53 ± 443 ± 3[3]
This compound24 ± 416 ± 3[3]
Sitosterol16 ± 15 ± 1[3]

Experimental Protocols

Protocol 1: Dual Stable Isotope Method for this compound Absorption in Humans

This protocol outlines a method to determine the fractional absorption of this compound using a dual-isotope approach with plasma analysis.

1. Materials and Reagents:

  • Deuterium-labeled this compound (e.g., [6,7,7-²H₃]this compound) for oral administration.

  • Carbon-13 labeled cholesterol (e.g., [3,4-¹³C₂]cholesterol) or another distinctly labeled sterol for intravenous administration. Note: Ideally, a labeled this compound with a different mass shift would be used for IV administration, but labeled cholesterol is often used as a reference.

  • A suitable vehicle for oral administration (e.g., a liquid meal or capsule).

  • Sterile, injectable lipid emulsion (e.g., 10% Liposyn III) for intravenous infusion.[5]

  • Internal standard for GC-MS analysis (e.g., 5α-cholestane).[6]

  • Reagents for plasma extraction and derivatization (e.g., ethanolic potassium hydroxide, n-hexane, N-methyl-N-trimethylsilyl-trifluoroacetamide).[7]

2. Subject Preparation:

  • Subjects should fast overnight prior to the study.

  • A baseline blood sample is collected (T=0).

3. Isotope Administration:

  • Oral Dose: Administer a precisely weighed amount of deuterium-labeled this compound (e.g., 30 mg) mixed with a standardized liquid meal or in a capsule.

  • Intravenous Dose: Aseptically prepare the ¹³C-labeled cholesterol (e.g., 30 mg) for infusion by dissolving it in warm USP ethanol (B145695) and then mixing it with the lipid emulsion.[5] Infuse the solution intravenously over a 20-minute period.[5]

4. Blood Sampling:

  • Collect blood samples at timed intervals post-administration, for example, at 24, 48, and 72 hours.[5]

  • Separate plasma by centrifugation and store at -80°C until analysis.

5. Sample Analysis (GC-MS):

  • Sterol Extraction: Hydrolyze the sterol esters in the plasma samples using ethanolic potassium hydroxide. Extract the free sterols with n-hexane.[7]

  • Derivatization: Derivatize the extracted sterols to their trimethylsilyl (B98337) (TMS) ethers using a reagent like N-methyl-N-trimethylsilyl-trifluoroacetamide.[7]

  • GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS) operating in selected ion monitoring (SIM) mode.[6][8]

    • Monitor the specific mass-to-charge (m/z) ratios corresponding to the unlabeled, deuterium-labeled, and ¹³C-labeled sterols.

  • Quantification: Determine the enrichment of each labeled sterol in the plasma by comparing the peak areas of the labeled species to the unlabeled species and the internal standard.

6. Calculation of Fractional Absorption:

  • Calculate the fractional absorption of this compound using the following formula:

    • Fractional Absorption (%) = (Plasma enrichment of oral tracer / Plasma enrichment of intravenous tracer) / (Administered dose of oral tracer / Administered dose of intravenous tracer) x 100

Protocol 2: Fecal Balance Method for this compound Absorption

This method involves the analysis of fecal samples to determine the amount of unabsorbed this compound.

1. Materials and Reagents:

  • Deuterium-labeled this compound (e.g., [6,7,7-²H₃]this compound).

  • Non-absorbable markers such as deuterium-labeled sitostanol (B1680991) (e.g., [5,6,22,23-²H₄]sitostanol) or chromic oxide.[3]

  • Reagents for fecal sterol extraction and analysis.

2. Study Design:

  • Subjects consume a diet with a constant and known intake of cholesterol and plant sterols.

  • Administer a mixture of deuterium-labeled this compound and a non-absorbable marker with meals.[3]

  • Collect all feces for a defined period (e.g., days 5 to 7 of the study).[3]

3. Sample Analysis:

  • Homogenize and lyophilize the collected fecal samples.

  • Extract the neutral sterols from the feces.

  • Analyze the sterol content and isotopic enrichment using GC-MS.

4. Calculation of Absorption:

  • Calculate the absorption of this compound based on the intestinal disappearance of the labeled this compound relative to the non-absorbable marker.[3]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation dietary_sterols Dietary Sterols (this compound, Cholesterol) micelle Mixed Micelles dietary_sterols->micelle bile_salts Bile Salts bile_salts->micelle npc1l1 NPC1L1 Transporter micelle->npc1l1 Uptake acat2 ACAT2 npc1l1->acat2 Esterification abcg5_g8 ABCG5/G8 Transporter npc1l1->abcg5_g8 Efflux sterol_esters Sterol Esters acat2->sterol_esters mttp MTTP sterol_esters->mttp abcg5_g8->micelle chylomicron Chylomicrons mttp->chylomicron lymphatics Lymphatics chylomicron->lymphatics bloodstream Bloodstream lymphatics->bloodstream

Caption: Intestinal absorption pathway of this compound and cholesterol.

G start Subject Recruitment (Fasting) baseline_blood Baseline Blood Sample (T=0) start->baseline_blood oral_dose Oral Administration (Deuterated this compound) baseline_blood->oral_dose iv_dose Intravenous Infusion (¹³C-Cholesterol) baseline_blood->iv_dose blood_sampling Serial Blood Sampling (24, 48, 72h) oral_dose->blood_sampling iv_dose->blood_sampling plasma_separation Plasma Separation and Storage (-80°C) blood_sampling->plasma_separation extraction Sterol Extraction from Plasma plasma_separation->extraction derivatization Derivatization (TMS ethers) extraction->derivatization gcms_analysis GC-MS Analysis (SIM Mode) derivatization->gcms_analysis data_analysis Data Analysis (Isotope Enrichment) gcms_analysis->data_analysis calculation Calculation of Fractional Absorption data_analysis->calculation

Caption: Experimental workflow for the dual-isotope this compound absorption study.

References

Rapid Analysis of Campesterol and Other Phytosterols Using Ultra-High-Performance Liquid Chromatography (UHPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Phytosterols (B1254722), including campesterol (B1663852), β-sitosterol, and stigmasterol, are naturally occurring compounds in plants that are structurally similar to cholesterol. Due to their ability to inhibit cholesterol absorption in humans, their quantification in food products, dietary supplements, and pharmaceutical formulations is of significant interest.[1][2][3] Ultra-High-Performance Liquid Chromatography (UHPLC) offers a rapid and reliable method for the analysis of these compounds.[1][2][3] This application note provides a detailed protocol for the fast separation and quantification of common phytosterols using a UHPLC system coupled with UV or Charged Aerosol Detection (CAD).

Analytical Challenge

The primary challenge in the analysis of phytosterols lies in their similar structures, which can make baseline separation difficult.[1][2] Additionally, complex sample matrices often require extensive sample preparation to remove interfering substances. This protocol addresses these challenges by utilizing a high-resolution UHPLC column and an optimized sample preparation procedure.

Method Overview

This method employs a reversed-phase UHPLC approach for the rapid separation of key phytosterols. The sample preparation involves a saponification step to release sterols from their esterified forms, followed by a liquid-liquid extraction. The analysis is completed in under 10 minutes, making it suitable for high-throughput screening.

Experimental Protocols

Sample Preparation (Saponification and Extraction)

This protocol is adapted from established methods for the extraction of phytosterols from various matrices.[4][5][6]

Materials:

  • Sample containing phytosterols (e.g., edible oil, plant extract, food product)

  • Ethanolic potassium hydroxide (B78521) (KOH) solution (2 M)

  • n-Hexane

  • Deionized water

  • Sodium sulfate (B86663) (anhydrous)

  • Centrifuge tubes (50 mL)

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh approximately 1-5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of 2 M ethanolic KOH solution.

  • Incubate the mixture in a water bath at 80°C for 1 hour with occasional vortexing to ensure complete saponification.

  • Allow the mixture to cool to room temperature.

  • Add 10 mL of deionized water to the tube.

  • Extract the unsaponifiable fraction by adding 15 mL of n-hexane and vortexing vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper n-hexane layer to a clean tube.

  • Repeat the extraction (steps 6-8) two more times, combining the n-hexane extracts.

  • Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the n-hexane extract to dryness under a stream of nitrogen or using a rotary evaporator at 40°C.

  • Reconstitute the dried residue in 1 mL of the mobile phase (e.g., acetonitrile/water) and filter through a 0.22 µm syringe filter into a UHPLC vial.

G cluster_prep Sample Preparation cluster_analysis UHPLC Analysis Sample Sample Homogenization Saponification Saponification with Ethanolic KOH Sample->Saponification Add 2M KOH in Ethanol, Heat at 80°C Extraction Liquid-Liquid Extraction with n-Hexane Saponification->Extraction Add Water and n-Hexane Drying Drying with Anhydrous Sodium Sulfate Extraction->Drying Collect Hexane Layer Evaporation Evaporation to Dryness Drying->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection UHPLC Injection Reconstitution->Injection Filter (0.22 µm) Separation Chromatographic Separation Injection->Separation Detection Detection (UV/CAD) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Figure 1. Experimental workflow for the analysis of phytosterols.
UHPLC Method

The following UHPLC conditions are based on a rapid separation method for multiple phytosterols.[4][7]

Instrumentation:

  • UHPLC system with a binary pump, autosampler, and column oven.

  • Detector: UV/PDA detector or Charged Aerosol Detector (CAD).

Chromatographic Conditions:

ParameterCondition 1Condition 2
Column Kinetex 1.7 µm Phenyl-Hexyl (100 x 2.1 mm)[4][7]Unifinepak C18 (150 x 2.0 mm, 1.9 µm)[1][3]
Mobile Phase A WaterAcetonitrile/Water (95/5)[1][3]
Mobile Phase B AcetonitrileTetrahydrofuran (THF)[1][3]
Gradient Time (min)%B
0.080
5.0100
8.0100
8.180
8.580
Flow Rate 0.9 mL/min[4][7]0.5 mL/min[1][3]
Column Temperature 60°C[4][7]40°C[1][3]
Injection Volume 2 µL1 µL[1][3]
Detection CAD or UV at 205 nmUV at 278 nm[1][3]

Quantitative Data

The following table summarizes the performance characteristics of the UHPLC method for the analysis of various sterols. The data demonstrates good linearity, low limits of detection (LOD) and quantification (LOQ), and high recovery rates.

AnalyteRetention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Ergosterol~4.5>0.9990.4 - 0.6[4]1.2 - 1.895.4 - 103.4[4]
Brassicasterol~5.2>0.9990.4 - 0.6[4]1.2 - 1.895.4 - 103.4[4]
This compound ~5.8 >0.999 0.4 - 0.6 [4]1.2 - 1.8 95.4 - 103.4 [4]
Stigmasterol~6.2>0.9990.4 - 0.6[4]1.2 - 1.895.4 - 103.4[4]
β-Sitosterol~6.8>0.9990.4 - 0.6[4]1.2 - 1.895.4 - 103.4[4]
Stigmastanol~7.2>0.9990.4 - 0.6[4]1.2 - 1.895.4 - 103.4[4]

Data is compiled from a representative UHPLC-CAD method.[4][7]

Results and Discussion

The described UHPLC method allows for the rapid and efficient separation of this compound and other common phytosterols. The use of a core-shell or sub-2 µm particle column provides excellent resolution and peak shape, enabling accurate quantification. The total analysis time of 8.5 minutes is a significant improvement over traditional HPLC methods.[4]

The sample preparation procedure, while involving several steps, is crucial for obtaining clean chromatograms and reliable quantitative results. The saponification step effectively liberates the sterols, and the subsequent liquid-liquid extraction isolates them from the bulk of the matrix.

For complex matrices, further optimization of the sample preparation, such as the inclusion of a solid-phase extraction (SPE) step, may be necessary to remove interferences.

Conclusion

This application note details a robust and rapid UHPLC method for the quantitative analysis of this compound and other phytosterols. The provided protocols for sample preparation and chromatographic analysis are suitable for researchers, scientists, and professionals in the fields of food science, natural product chemistry, and drug development. The method's speed, sensitivity, and accuracy make it a valuable tool for quality control and research applications.

G cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Sample Sample Matrix (e.g., Oil, Food, Supplement) Preparation Sample Preparation (Saponification & Extraction) Sample->Preparation Standards Phytosterol Standards (this compound, etc.) Analysis UHPLC Analysis (Separation & Detection) Standards->Analysis Preparation->Analysis Quantification Data Processing & Quantification Analysis->Quantification Concentration Concentration of this compound and other Phytosterols Quantification->Concentration Report Analytical Report Concentration->Report

Figure 2. Logical relationship of the analytical process.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Co-elution of Campesterol and β-Sitosterol in Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of campesterol (B1663852) and β-sitosterol during Gas Chromatography (GC) analysis.

Troubleshooting Guide

Q1: Why are my this compound and β-sitosterol peaks co-eluting or showing poor resolution?

Co-elution of this compound and β-sitosterol is a common challenge in GC analysis due to their high structural similarity, differing only by a single methyl group.[1] Several factors can contribute to this issue:

  • Inadequate GC Column Selection: The choice of the GC column's stationary phase is critical for separating structurally similar compounds. A column with insufficient selectivity will fail to resolve these sterols.

  • Suboptimal GC Method Parameters: The temperature program, carrier gas flow rate, and injection parameters all play a crucial role in achieving baseline separation.

  • Improper Sample Preparation or Derivatization: Incomplete derivatization or the presence of interfering compounds from the sample matrix can lead to poor peak shape and co-elution.

Q2: How can I improve the separation of this compound and β-sitosterol?

To enhance the resolution between this compound and β-sitosterol, a systematic approach to optimizing your GC method is recommended. This involves adjustments to the GC column, temperature program, and sample preparation technique.

1. GC Column Selection and Optimization:

The stationary phase of the GC column is the most critical factor in achieving separation. While standard non-polar columns can be used, columns with intermediate polarity often provide better selectivity for sterols.

  • Standard Polarity Columns: A 95% dimethyl, 5% diphenyl-polysiloxane column can achieve baseline separation of many sterol/stanol peaks, though some overlap may still occur.[1]

  • Intermediate Polarity Columns: For more challenging separations, consider a column with a higher phenyl content, such as a 35% dimethyl-65% diphenyl polysiloxane phase (e.g., DB-35).[1] Columns with a 14% cyanopropylphenyl and 86% methylpolysiloxane stationary phase have also been shown to provide excellent separation of this compound and campestanol, as well as sitosterol (B1666911) and sitostanol.[2]

2. Optimization of GC Parameters:

Fine-tuning the GC oven temperature program and carrier gas flow rate can significantly impact resolution.

  • Temperature Programming: A slow temperature ramp rate allows for more interactions between the analytes and the stationary phase, which can improve separation. A typical starting point is an initial oven temperature of 150°C, holding for 1 minute, then ramping at 10°C/min to 320°C and holding for 4 minutes.[2]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium or hydrogen) should be optimized for the specific column dimensions to ensure maximum efficiency.

3. Effective Sample Preparation and Derivatization:

Proper sample preparation is essential to remove interfering substances and ensure the sterols are in a form suitable for GC analysis. Derivatization is a critical step to increase the volatility and thermal stability of the sterols.

  • Saponification: This process cleaves the ester linkages of sterol esters, releasing the free sterols for analysis.[3]

  • Derivatization: Silylation is the most common derivatization technique for sterols.[1] This involves converting the hydroxyl group of the sterol to a trimethylsilyl (B98337) (TMS) ether, which improves peak shape and reduces peak tailing. A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2]

Frequently Asked Questions (FAQs)

Q1: Is derivatization always necessary for GC analysis of sterols?

While it is possible to analyze free sterols by GC, it is generally not recommended. Injecting underivatized sterols often results in broad, tailing peaks and a lower detector response.[1] Derivatization to form TMS ethers or acetates significantly improves volatility, peak shape, and overall chromatographic performance.[1]

Q2: What are the key steps in a typical sample preparation workflow for sterol analysis by GC?

A general workflow for preparing a sample for sterol analysis by GC involves several key stages. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis Sample Sample Weighing Saponification Saponification with KOH Sample->Saponification Extraction Extraction of Unsaponifiables Saponification->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Drying Evaporation to Dryness Cleanup->Drying Derivatize Silylation (e.g., with BSTFA) Drying->Derivatize GC_Injection GC Injection Derivatize->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Experimental workflow for sterol analysis by GC.

Q3: What are some alternative analytical techniques if I cannot resolve this compound and β-sitosterol by GC?

If GC separation remains challenging, other chromatographic techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC offers different selectivity compared to GC and can be used for the analysis of sterols, often without the need for derivatization.

  • Supercritical Fluid Chromatography (SFC): SFC is another alternative that can provide good resolution for sterol analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Even with co-elution, GC-MS can be used to differentiate and quantify this compound and β-sitosterol by using their unique mass fragmentation patterns.[1] Selected Ion Monitoring (SIM) mode can be particularly useful for this purpose.[2]

Experimental Protocols

Protocol 1: Saponification and Extraction of Unsaponifiables (Adapted from AOAC Official Method 2007.03) [3]

  • Weigh an appropriate amount of the sample into a flask.

  • Add an ethanolic potassium hydroxide (B78521) (KOH) solution.

  • Reflux the mixture at a high temperature to saponify the lipids.

  • After cooling, extract the unsaponifiable fraction containing the sterols with a suitable organic solvent, such as toluene.

  • Wash the organic extract to remove any remaining soap.

  • Evaporate the solvent to obtain the unsaponifiable matter.

Protocol 2: Derivatization of Sterols to Trimethylsilyl (TMS) Ethers

  • Ensure the extracted unsaponifiable matter is completely dry.

  • Add a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).

  • Heat the mixture to ensure complete derivatization.

  • The derivatized sample is now ready for GC injection.

Quantitative Data

The following table presents example data on the phytosterol content of various saw palmetto materials, as determined by a collaborative study using a validated GC method. While this table does not show retention times, it provides an example of the quantitative data that can be obtained with a well-optimized method.

MaterialThis compound (mg/100g)Stigmasterol (mg/100g)β-Sitosterol (mg/100g)
Saw Palmetto Powdered Extract35.017.0109
Alcohol-Free Saw Palmetto2.501.266.93
Liquid Herbal Extract1.941.447.57
ProstActive® Once Daily36.319.3107

Data adapted from a single-laboratory validation study.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analytical problem and the potential solutions.

troubleshooting_logic cluster_solutions Troubleshooting Solutions cluster_column_details Column Optimization cluster_method_details Method Optimization cluster_prep_details Sample Prep Improvement cluster_alt_details Alternative Techniques Problem Co-elution of This compound & β-Sitosterol Column Optimize GC Column Problem->Column Method Optimize GC Method Problem->Method SamplePrep Improve Sample Prep Problem->SamplePrep Alternative Use Alternative Technique Problem->Alternative Polarity Increase Stationary Phase Polarity Column->Polarity Length Increase Column Length Column->Length Temp Slower Temperature Ramp Method->Temp Flow Optimize Carrier Gas Flow Method->Flow Deriv Ensure Complete Derivatization SamplePrep->Deriv Clean Add Cleanup Step (SPE) SamplePrep->Clean HPLC HPLC Alternative->HPLC SFC SFC Alternative->SFC GCMS GC-MS (SIM) Alternative->GCMS

Caption: Troubleshooting logic for co-elution.

References

Technical Support Center: Optimizing Phytosterol Separation by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing oven temperature programs for the separation of phytosterols (B1254722) using gas chromatography (GC). Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the GC analysis of phytosterols, presented in a question-and-answer format.

Question 1: Why am I observing poor resolution or co-elution of phytosterol peaks, especially for structurally similar compounds like β-sitosterol and stigmasterol?

Answer: Poor resolution and co-elution are frequent challenges in phytosterol analysis due to their similar chemical structures.[1] Several factors can contribute to this issue:

  • Inadequate GC Column: A non-polar column may not offer sufficient selectivity.[1]

  • Suboptimal Temperature Program: A rapid temperature ramp can lead to inadequate separation.[1] A slower ramp rate enhances the interaction between the analytes and the stationary phase, which improves resolution.[1]

  • Improper Derivatization: Incomplete derivatization can cause peak broadening or tailing, negatively affecting resolution.[1]

To improve poor resolution, consider the following:

  • Column Selection: It is recommended to use a mid-polarity or high-polarity column. Columns with a cyanopropylphenyl polysiloxane stationary phase are often effective for separating phytosterols.[1][2]

  • Temperature Program Optimization: Decrease the temperature ramp rate and experiment with different initial temperatures and hold times.[1]

  • Derivatization Verification: Ensure your derivatization protocol is optimized by using fresh reagents and allowing for adequate reaction time.[1]

Question 2: What causes significant peak tailing for my phytosterol peaks, and how can I resolve it?

Answer: Peak tailing in phytosterol GC analysis often points to active sites within the GC system or issues with the derivatization process.[1]

  • Active Sites: Free hydroxyl groups on the phytosterols can interact with active sites in the injector, column, or detector, causing peak tailing.[1]

  • Incomplete Derivatization: If the derivatization is not complete, the remaining free hydroxyl groups can interact with the system, leading to tailing.

To fix peak tailing:

  • Ensure System Inertness: Use a deactivated liner and a high-quality, well-conditioned GC column to minimize active sites.[1]

  • Optimize Derivatization: Confirm that your sample is completely dry before adding the derivatization reagent, as moisture can inactivate it. Use a sufficient amount of the reagent and ensure the reaction goes to completion.[1]

Question 3: My phytosterol peaks appear broad or distorted. What could be the cause?

Answer: Broad or distorted peaks can result from issues with injection technique, column condition, or carrier gas flow rate.[1]

  • Slow Injection: A slow injection can lead to inefficient sample vaporization and band broadening.[1]

  • Column Contamination: Buildup of non-volatile residues at the column head can distort peak shape.[1]

  • Incorrect Flow Rate: A carrier gas flow rate that is too low can increase diffusion and result in broader peaks.[1]

To address broad peaks:

  • Injection Technique: Employ a fast injection to ensure rapid and complete sample vaporization.[1]

  • Column Maintenance: Trim the initial section of the column from the injector end to remove contaminants.[1]

  • Optimize Flow Rate: Set the carrier gas flow rate to the optimal value for your column's dimensions and the type of carrier gas used.[1]

Oven Temperature Program Examples for Phytosterol Separation

The following table summarizes various oven temperature programs that have been successfully used for the separation of phytosterols. These can serve as a starting point for method development.

Initial Temp. (°C) & Hold Time (min)Ramp Rate 1 (°C/min)Temp. 1 (°C) & Hold Time (min)Ramp Rate 2 (°C/min)Final Temp. (°C) & Hold Time (min)Total Run Time (min)Column PhaseReference
150 (1 min)10320 (4 min)--225% Diphenyl / 95% Dimethylpolysiloxane[3][4]
180 (1 min)20270 (5 min)5300 (10 min)-DB-5ms (5% Phenyl / 95% Dimethylpolysiloxane)[1]
50 (0.5 min)20320 (10 min)---BPX5 (5% Phenyl Polysilphenylene-siloxane)[5]
200 (1 min)20300 (10 min)---Not Specified[6]
100 (1 min)502205290 (8 min)-DB-5MS (5% Phenyl / 95% Dimethylpolysiloxane)[7]
65 (2 min)152505310 (6 min)-RTX-5 (5% Phenyl / 95% Dimethylpolysiloxane)[8]

Experimental Protocol: GC-MS Analysis of Phytosterols

This protocol outlines a general procedure for the analysis of phytosterols in a sample matrix like vegetable oil. Optimization may be necessary for different sample types and instruments.[1]

1. Sample Preparation (Saponification)

  • Weigh approximately 250 mg of the oil sample into a screw-capped tube.

  • Add an internal standard (e.g., 50 µL of epicoprostanol (B1214048) in chloroform).

  • Add 5 mL of 2 M ethanolic potassium hydroxide.

  • Blanket the tube with nitrogen, cap it tightly, and vortex.

  • Heat the tube at 60°C for 1 hour, with occasional vortexing to ensure complete saponification.

  • Allow the tube to cool to room temperature.

  • Add 5 mL of deionized water and 5 mL of hexane (B92381). Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer to a new tube.

  • Repeat the hexane extraction and combine the extracts.

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.[1]

2. Derivatization (Silylation)

  • Ensure the dried extract is completely free of moisture.[1]

  • Add 100 µL of a silylating reagent (e.g., BSTFA + 1% TMCS) and 100 µL of anhydrous pyridine.[1]

  • Cap the tube and heat at 70°C for 30 minutes.[1]

  • Let the tube cool to room temperature before GC-MS analysis.[1]

3. GC-MS Parameters

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 270°C, hold for 5 minutes.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.[1]

  • Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Scan (m/z 50-600) or Selected Ion Monitoring (SIM)

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in phytosterol separation by GC.

TroubleshootingWorkflow cluster_start Start Troubleshooting cluster_problems Problem Identification cluster_solutions Potential Solutions cluster_outcome Outcome Start Identify Chromatographic Issue PoorResolution Poor Peak Resolution / Co-elution Start->PoorResolution PeakTailing Peak Tailing Start->PeakTailing BroadPeaks Broad / Distorted Peaks Start->BroadPeaks CheckColumn Verify GC Column (Polarity) PoorResolution->CheckColumn Is column appropriate? OptimizeTemp Optimize Oven Temperature Program PoorResolution->OptimizeTemp Is temp program optimized? CheckDeriv Review Derivatization Procedure PoorResolution->CheckDeriv Is derivatization complete? PeakTailing->CheckDeriv Is derivatization complete? SystemInertness Check System Inertness (Liner, Column) PeakTailing->SystemInertness Are there active sites? BroadPeaks->CheckColumn Is column contaminated? Injection Improve Injection Technique BroadPeaks->Injection Is injection fast enough? FlowRate Check Carrier Gas Flow Rate BroadPeaks->FlowRate Is flow rate optimal? Resolved Issue Resolved CheckColumn->Resolved OptimizeTemp->Resolved CheckDeriv->Resolved SystemInertness->Resolved Injection->Resolved FlowRate->Resolved

Caption: Troubleshooting workflow for GC-based phytosterol analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of phytosterols?

A1: Derivatization is a critical step for two primary reasons:

  • Increased Volatility: Phytosterols possess polar hydroxyl groups that give them high boiling points. Derivatization, typically silylation, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[1] This modification increases the volatility of the phytosterols, enabling their analysis by GC at lower temperatures.[1]

  • Improved Peak Shape: The derivatization process masks the polar hydroxyl groups, which reduces their interaction with active sites within the GC system and leads to sharper, more symmetrical peaks.[1]

Q2: What type of GC column is best for phytosterol separation?

A2: The choice of GC column is crucial for achieving good separation. While non-polar columns like those with a 5% Phenyl / 95% Dimethylpolysiloxane phase are commonly used, they may not resolve all structurally similar phytosterols.[9][10] For challenging separations, a mid-polarity column, such as one with a 14% Cyanopropylphenyl / 86% Dimethylpolysiloxane stationary phase, or a higher-polarity column is often recommended to improve selectivity.[1][2]

Q3: How does the oven temperature ramp rate affect the separation of phytosterols?

A3: The temperature ramp rate significantly influences the resolution of phytosterol peaks. A faster ramp rate reduces the analysis time but may not provide sufficient time for the separation of closely eluting compounds.[1] Conversely, a slower ramp rate allows for more interaction between the analytes and the stationary phase, which typically results in better resolution, especially for complex mixtures.[1][11] Therefore, optimizing the ramp rate is a key aspect of method development.

References

Technical Support Center: Analysis of Campesterol by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of campesterol (B1663852).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1] In complex biological samples, components like phospholipids, salts, and other endogenous molecules can interfere with the ionization of this compound in the MS source, compromising the accuracy and reproducibility of the results.[2]

Q2: My this compound recovery is consistently low. What are the common causes and solutions?

Low recovery of this compound can arise from several factors during sample preparation and analysis.[3] Common issues include incomplete hydrolysis of this compound esters, suboptimal extraction conditions, analyte degradation, and losses during sample cleanup steps.[3]

Troubleshooting Low this compound Recovery:

Common CauseRecommended Solution
Incomplete Hydrolysis Ensure complete saponification by using an adequate concentration of ethanolic potassium hydroxide (B78521) (e.g., 2 M KOH) and incubating at a sufficient temperature (e.g., 80°C) for at least one hour to break down all esterified forms of this compound into its free form.[3]
Inefficient Extraction Use a non-polar solvent like n-hexane or diethyl ether for liquid-liquid extraction (LLE) to efficiently extract the hydrophobic this compound. Performing the extraction multiple times (2-3 times) with fresh solvent and pooling the organic layers can maximize the yield.[3]
Analyte Degradation This compound is susceptible to oxidation at high temperatures.[3] Minimize exposure to high heat and light. Consider adding an antioxidant like pyrogallol (B1678534) during saponification.[3]
Losses During Cleanup (SPE) If using Solid-Phase Extraction (SPE), ensure the cartridge is properly conditioned before loading the sample. Optimize the wash and elution solvents to prevent premature elution or incomplete recovery of this compound.[3]
Emulsion Formation (LLE) Emulsions can trap the analyte during LLE. To break emulsions, try centrifugation or adding a small amount of salt. Alternatively, Supported Liquid Extraction (SLE) can be used to avoid emulsion formation.[3]

Q3: How can I assess the extent of matrix effects in my this compound assay?

There are two primary methods to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column, while injecting a blank matrix extract. Any suppression or enhancement of the constant signal at the retention time of this compound indicates the presence of matrix effects.

  • Pre- and Post-Extraction Spiking: This quantitative approach compares the response of this compound spiked into a blank matrix extract after extraction to the response of this compound in a neat solution at the same concentration. The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: What are the most effective strategies to minimize matrix effects for this compound analysis?

A multi-faceted approach combining efficient sample preparation, optimized chromatography, and appropriate calibration strategies is the most effective way to mitigate matrix effects.

Strategies to Minimize Matrix Effects in this compound Analysis:

StrategyDescription
Sample Preparation The goal is to remove interfering matrix components while efficiently extracting this compound. Common techniques include saponification to hydrolyze esters, followed by Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[4] Dispersive liquid-liquid microextraction (DLLME) has also shown high extraction recoveries (82-91%) for phytosterols (B1254722).[5]
Chromatographic Separation Optimize the LC method to chromatographically separate this compound from co-eluting matrix components. Utilizing a suitable column, such as a C18 reversed-phase column, and a gradient elution can effectively resolve this compound from interferences.[6]
Stable Isotope-Labeled Internal Standard (SIL-IS) This is one of the most reliable methods to compensate for matrix effects.[7] A SIL-IS, such as deuterated this compound or cholesterol-d6, behaves almost identically to this compound during extraction and ionization.[8] By calculating the ratio of the analyte signal to the IS signal, variations due to matrix effects can be normalized.
Choice of Ionization Technique Atmospheric Pressure Chemical Ionization (APCI) is often preferred for sterol analysis as it is generally less susceptible to matrix effects than Electrospray Ionization (ESI) for these compounds.[9] APCI is a gas-phase ionization technique, which can reduce the impact of non-volatile matrix components.
Sample Dilution Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on this compound ionization. However, this may compromise the sensitivity of the assay if this compound concentrations are low.

Q5: I am observing a prominent [M+H-H₂O]⁺ ion in my mass spectrum for this compound. Is this normal and how can I control it?

Yes, the observation of a dehydrated protonated molecule ([M+H-H₂O]⁺) is a common characteristic in the mass spectra of sterols, including this compound, particularly when using APCI.[9] While this ion is often used for quantification, excessive in-source fragmentation can be problematic.

Troubleshooting In-Source Fragmentation:

CauseSolution
High Ion Source Temperature Gradually decrease the ion source temperature to find an optimal setting that maintains good ionization efficiency while minimizing fragmentation.[6]
High Cone/Fragmentor Voltage Reduce the cone or fragmentor voltage in the ion source, as high voltages can induce fragmentation.[6]
Ionization Technique If using APCI and fragmentation is excessive, consider switching to ESI, which is generally a "softer" ionization technique.[6]

Experimental Protocols

Protocol 1: Saponification and Liquid-Liquid Extraction (LLE) of this compound from Edible Oil

This protocol is adapted for the extraction of total this compound from an oil matrix.[4]

  • Sample Preparation: Weigh approximately 100 mg of the oil sample into a glass tube.

  • Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., cholesterol-d6) solution.

  • Saponification: Add 5 mL of 2 M ethanolic potassium hydroxide (KOH). For samples prone to oxidation, a small amount of an antioxidant like pyrogallol can be added.[3]

  • Hydrolysis: Tightly cap the tube, vortex, and incubate in an 80°C water bath for 1 hour to hydrolyze this compound esters.[3]

  • Cooling: Remove the tube and allow it to cool to room temperature.

  • Extraction: Add 5 mL of deionized water and 5 mL of n-hexane. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at approximately 2000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.[3]

  • Collection: Carefully transfer the upper hexane (B92381) layer to a clean tube.

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with 5 mL of fresh n-hexane and pool the organic layers.

  • Drying: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 1 mL of methanol/acetonitrile) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general protocol for the analysis of underivatized this compound.[4][6]

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate.[6]

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid or 5 mM ammonium formate.[6]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Gradient Elution:

    • Start with a higher percentage of Mobile Phase A.

    • Gradually increase the percentage of Mobile Phase B over the run to elute this compound.

    • A typical run time is 5-15 minutes.

  • Ionization: APCI or ESI in positive ion mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) is commonly used for quantification.

    • This compound Transition (Example): m/z 383.3 → m/z 365.3 ([M+H-H₂O]⁺ → fragment).

    • Cholesterol-d6 IS Transition (Example): m/z 375.3 → m/z 167.1.

Quantitative Data Summary

Table 1: Comparison of Extraction Methodologies for Phytosterols

Extraction MethodMatrixAnalyte(s)Recovery (%)Reference
Deep Eutectic Solvent-based DLLMEMilkThis compound, β-sitosterol, stigmasterol, brassicasterol82 - 91[5]
Dual-UADLLMENot SpecifiedThis compound, β-sitosterol, stigmasterolNot explicitly stated, but matrix effects were significantly reduced.[5]
Saponification and SPEEdible Vegetable OilsPhytosterolsNot explicitly stated, but effective for separation.[5]
Molecularly Imprinted Polymer-based SPMEEgg yolk, milk, olive oilβ-sitosterol92 - 101[5]

Table 2: Performance of an Isotope Dilution GC-MS Method for 7-Oxygenated this compound

AnalyteMatrixLOD (pg/mL)LOQ (pg/mL)Precision (RSD%)Recovery (%)Reference
7α-hydroxy-campesterolHuman Serum723≤1092 - 115[8]

Visualizations

Workflow_for_Minimizing_Matrix_Effects cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Mitigation Mitigation Strategies Sample Biological Sample Saponification Saponification (Hydrolyze Esters) Sample->Saponification Extraction Extraction (LLE, SPE, or DLLME) Saponification->Extraction Cleanup Sample Cleanup (Remove Interferences) Extraction->Cleanup LC_Separation Chromatographic Separation (e.g., C18 column) Cleanup->LC_Separation Ionization Ionization (APCI or ESI) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) SIL_IS->Sample Spike at start Method_Opt Optimize LC Gradient and MS Parameters Method_Opt->LC_Separation Method_Opt->Ionization Sample_Dilution Sample Dilution Sample_Dilution->Cleanup

Caption: Workflow for minimizing matrix effects in this compound analysis.

Troubleshooting_Logic_Diagram cluster_Investigation Investigation Steps cluster_Solutions Potential Solutions Start Inaccurate this compound Quantification CheckRecovery Assess Analyte Recovery Start->CheckRecovery AssessMatrixEffect Evaluate Matrix Effect (Post-column infusion or post-extraction spike) Start->AssessMatrixEffect CheckChromatography Review Chromatography (Peak shape, retention time) Start->CheckChromatography OptimizeSamplePrep Optimize Sample Prep (Extraction, Cleanup) CheckRecovery->OptimizeSamplePrep If low AssessMatrixEffect->OptimizeSamplePrep If high UseSIL_IS Implement SIL-IS AssessMatrixEffect->UseSIL_IS If high ChangeIonization Change Ionization Mode (APCI ↔ ESI) AssessMatrixEffect->ChangeIonization ModifyLC Modify LC Method (Gradient, Column) CheckChromatography->ModifyLC If poor End Accurate Quantification OptimizeSamplePrep->End UseSIL_IS->End ModifyLC->End ChangeIonization->End

Caption: Troubleshooting logic for inaccurate this compound quantification.

References

Technical Support Center: Optimizing Campesterol Derivatization for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the derivatization efficiency of campesterol (B1663852) for Gas Chromatography (GC) analysis. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: Derivatization is a crucial step for the analysis of this compound and other phytosterols (B1254722) by GC. The primary goal is to modify the polar hydroxyl (-OH) group of the this compound molecule into a less polar, more volatile, and more thermally stable functional group.[1] This process, most commonly silylation, replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[1] This chemical modification leads to improved chromatographic resolution, increased sensitivity, better peak shape, and enhanced detection selectivity.[1] Injecting underivatized sterols can result in broad, tailing peaks and lower detector response.[2][3]

Q2: What are the most common derivatizing reagents for this compound?

A2: Silylation is the most prevalent derivatization method for sterols prior to GC analysis.[1] The most common and effective silylating agents include:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used silylating agent.[2][4] It is often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity, especially for sterically hindered hydroxyl groups.[2][4]

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Considered one of the strongest and most versatile silylating agents available, often cited as more reactive and efficient than BSTFA for many compounds, including some steroids.[1][4]

  • Hexamethyldisilazane (HMDS) in combination with Trimethylchlorosilane (TMCS): This reagent mixture is also used for creating TMS ethers of phytosterols.[5][6]

Q3: How do I choose the right silylating reagent?

A3: The choice between reagents like BSTFA and MSTFA can depend on the specific requirements of your analysis. MSTFA is generally considered more reactive and produces by-products that are more volatile and less likely to interfere with chromatography.[4] BSTFA with a TMCS catalyst is also highly effective and widely documented.[4] For sterically hindered compounds, the addition of a catalyst like TMCS is beneficial.[2][4] The selection should be based on the specific sterols being analyzed, laboratory conditions, and optimization according to the manufacturer's instructions.[2]

Q4: What are the typical reaction conditions for this compound derivatization?

A4: Typical conditions for silylation involve heating the dried sample with the reagent. A common protocol involves adding the silylating agent (e.g., a mixture of BSTFA + 1% TMCS and a solvent like pyridine) to the dried this compound sample, vortexing, and heating at 60-70°C for 30 to 60 minutes. It is critical to ensure all glassware, solvents, and the sample itself are completely dry, as silylating reagents are highly sensitive to moisture, which can deactivate the reagent and inhibit the reaction.[4][5]

Comparison of Common Silylating Agents for Sterol Analysis

While direct quantitative yield comparisons for this compound are scarce in literature, the following table summarizes the key features and typical reaction conditions for the most common silylating agents used for sterol analysis.

FeatureBSTFA + 1% TMCSMSTFAHMDS + TMCS
Reactivity Very strong, enhanced by TMCS catalyst for hindered groups.[4]Generally considered the most reactive TMS reagent.[4]Effective, but may require vigorous shaking.[5][6]
By-products Monotrimethylsilyl-trifluoroacetamide & Trifluoroacetamide.[4]N-methyltrifluoroacetamide & Trimethylsilyl-trifluoroacetamide (highly volatile).[4]Ammonia & Hexamethyldisiloxane.
Typical Solvent Pyridine, Acetonitrile.[7]Pyridine, Acetonitrile.Toluene, Dimethylformamide (DMF).[5][6]
Typical Temperature 60 - 80°C.[4]60 - 80°C.[6]Room Temperature to 60°C.[5][6]
Typical Time 30 - 60 minutes.[1][4]30 - 60 minutes.[6]15 - 30 minutes.[5][6]
Key Advantage Widely used and effective, especially with catalyst.Produces highly volatile by-products, minimizing interference.[4]Can be effective at room temperature.

Troubleshooting Guide

Problem 1: Low or no this compound peak is detected.

Possible Cause Solution
Incomplete Derivatization The reaction may not have gone to completion. Review your protocol: ensure the sample was completely dry, use fresh derivatization reagent in sufficient excess, and confirm the correct reaction time and temperature.[5] Anecdotally, some sterols can take longer to derivatize completely.
Moisture Contamination Silylating reagents are highly sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and dry the sample completely (e.g., under a stream of nitrogen) before adding the reagent.[4][5]
Reagent Degradation Derivatization reagents can degrade over time, especially if exposed to moisture. Use fresh reagents and store them properly in a desiccator.[5]
Active Sites in GC System Active sites in the injector liner, connections, or the column itself can adsorb the analyte, preventing it from reaching the detector. Use a deactivated inlet liner and a high-quality, well-conditioned column.[5]
Sample Degradation Although TMS-ethers are more stable than free sterols, they can degrade. Analyze derivatized samples promptly, ideally within 24 hours.[5][6]

Problem 2: The this compound derivative peak is showing significant tailing.

Possible Cause Solution
Incomplete Derivatization This is a primary cause of peak tailing.[5] The presence of unreacted polar hydroxyl groups leads to interaction with active sites in the GC system.[3][5] Solution: Re-optimize the derivatization procedure (see Problem 1). If you see two peaks for this compound where there should be one, silylation is likely incomplete.
Active Sites in GC System Free silanol (B1196071) groups in the injector liner or on the column stationary phase can interact with the analyte.[5] Solution: Perform inlet maintenance, including replacing the liner and septum.[8] Consider using an ultra-inert liner. Trimming the first few centimeters off the column can remove accumulated active sites.[9]
Column Contamination Buildup of non-volatile residues at the head of the column can cause peak distortion.[5] Solution: Regularly perform column maintenance, including trimming the inlet side of the column.[5]
Incorrect Flow Rate A carrier gas flow rate that is too low can lead to peak broadening and tailing.[5] Solution: Optimize the carrier gas flow rate for your column dimensions and method.

Problem 3: Results are inconsistent between different runs.

Possible Cause Solution
Variable Moisture Inconsistent levels of moisture between samples will lead to variable derivatization efficiency. Solution: Standardize your sample drying procedure to ensure all samples are completely and consistently dry before adding the reagent.
Inconsistent Reaction Conditions Variations in reaction time, temperature, or reagent volume can cause inconsistent derivatization yields. Solution: Use a heating block or oven with accurate temperature control. Use precise pipettes for adding reagents and solvents. Ensure reaction timing is consistent for all samples and standards.
Syringe/Injection Issues A partially plugged syringe or inconsistent injection speed can lead to variable peak areas.[10] Solution: Clean or replace the syringe. If injecting manually, practice a consistent, fast injection technique. An autosampler is highly recommended for improving reproducibility.[11]
Sample Stability The derivatized sample may be degrading over time if there is a long delay between derivatization and analysis. Solution: Analyze all samples in the same sequence and timeframe after derivatization is complete. Derivatized standards and test solutions should ideally be analyzed within 24 hours.[6]

Detailed Experimental Protocol

Protocol: Silylation of this compound using BSTFA + 1% TMCS for GC-MS Analysis

This protocol is adapted from established methods for the silylation of phytosterols.

1. Materials:

  • This compound standard or dried sample extract

  • Pyridine (anhydrous)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heptane (B126788) or Hexane (B92381) (GC grade)

  • 2 mL screw-cap vials with PTFE-lined septa

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply

2. Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the sample extract or standard into a 2 mL vial.

    • If the sample is in solution, evaporate the solvent completely to dryness under a gentle stream of nitrogen. It is critical that no moisture remains.

  • Derivatization Reaction:

    • Prepare the derivatization reagent mixture by combining equal volumes of Pyridine and BSTFA + 1% TMCS (e.g., 100 µL of each for a 1:1 v/v mixture).

    • Add 200 µL of the freshly prepared reagent mixture to the dried sample in the vial.

    • Immediately cap the vial tightly to prevent exposure to atmospheric moisture.

    • Vortex the vial for 30 seconds to ensure the sample is fully dissolved and mixed.

    • Place the vial in a heating block or oven set to 70°C for 60 minutes.

  • Sample Dilution & Analysis:

    • After heating, allow the vial to cool completely to room temperature.

    • Dilute the derivatized sample to a suitable concentration for your GC-MS system using heptane or hexane. For example, add 800 µL of hexane to achieve a 1:5 dilution.

    • Vortex briefly to mix.

    • Transfer an aliquot of the final solution to a GC autosampler vial.

    • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system for analysis.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Dry Dry Sample Completely (under Nitrogen) Sample->Dry AddReagent Add Silylating Reagent (e.g., BSTFA + TMCS in Pyridine) Dry->AddReagent Vortex Vortex to Mix AddReagent->Vortex Heat Heat Reaction (e.g., 70°C for 60 min) Vortex->Heat Cool Cool to Room Temp Heat->Cool Dilute Dilute with Solvent (e.g., Hexane) Cool->Dilute GCMS Inject into GC-MS Dilute->GCMS

Caption: General workflow for silylation of this compound for GC-MS analysis.

Troubleshooting_Tree Problem Problem: Low Peak Intensity / Tailing CheckDeriv 1. Check Derivatization Protocol Problem->CheckDeriv CheckGC 2. Check GC System Inertness Problem->CheckGC Moisture Is sample completely dry? CheckDeriv->Moisture Liner Is liner deactivated and clean? CheckGC->Liner Reagent Are reagents fresh? Moisture->Reagent  Yes Sol_Dry Solution: Improve drying procedure Moisture->Sol_Dry No Conditions Are time/temp correct? Reagent->Conditions  Yes Sol_Reagent Solution: Use fresh reagents Reagent->Sol_Reagent No Sol_Conditions Solution: Re-optimize conditions Conditions->Sol_Conditions No Column Is column conditioned? Trimmed recently? Liner->Column  Yes Sol_Liner Solution: Replace inlet liner Liner->Sol_Liner No Sol_Column Solution: Perform column maintenance Column->Sol_Column No

References

Troubleshooting low recovery of campesterol during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of campesterol (B1663852) during extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low this compound recovery?

Low recovery of this compound can be attributed to several factors throughout the extraction and analysis process. The most prevalent issues include:

  • Incomplete Hydrolysis: In many biological and plant-based samples, this compound exists in conjugated forms such as esters or glycosides. If these forms are not completely broken down to free sterols through saponification (alkaline hydrolysis) or acid hydrolysis, the analysis will only account for the free portion, leading to an underestimation of the total this compound content.[1]

  • Suboptimal Extraction Conditions: The choice of solvent, pH, and extraction volume is critical. Using a solvent with incorrect polarity or an insufficient volume can result in poor extraction efficiency.[1]

  • Analyte Degradation: this compound is susceptible to degradation, particularly through oxidation, when exposed to high temperatures, oxygen, or light.[1][2] For instance, heating phytosterol-enriched milk at 90°C for 15 minutes resulted in a 61% decrease in this compound content.[1]

  • Losses During Sample Cleanup: If using techniques like Solid-Phase Extraction (SPE), this compound can be lost if the cartridge is not properly conditioned or if the wash and elution solvents are not optimized.[1]

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the extraction process or suppress the analytical signal, especially in methods like LC-MS.[1]

Q2: In what forms does this compound exist within a sample?

This compound can be present in a sample in four primary forms: as a free sterol, a fatty acid ester, a steryl glycoside, or an acylated steryl glycoside.[1] To accurately quantify the total this compound, a robust sample preparation method must convert all these conjugated forms into free this compound.

Q3: Is derivatization necessary for this compound analysis?

The need for derivatization depends on the analytical instrument being used.

  • For Gas Chromatography (GC): Derivatization is almost always required to increase the volatility and thermal stability of this compound. Trimethylsilyl (TMS) ethers are common derivatives.[2][3]

  • For Liquid Chromatography (LC), especially with Mass Spectrometry (MS): Derivatization is often not necessary, which can simplify the sample preparation process.[1]

Q4: How can I prevent the degradation of this compound during my experiment?

Due to its susceptibility to oxidation, especially at elevated temperatures, several precautions should be taken:[1][2]

  • Control Temperature: Avoid excessive heat during saponification and solvent evaporation steps.[1] Room temperature saponification is an option to consider.[2]

  • Use an Inert Atmosphere: Performing extraction and solvent evaporation under a nitrogen atmosphere can prevent oxidative loss.[1][2]

  • Protect from Light: Store samples and extracts protected from light.[2]

  • Add Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents.[4]

Troubleshooting Guide

This guide will help you pinpoint and resolve potential issues leading to low this compound recovery.

To visualize the troubleshooting workflow, please refer to the diagram below.

Experimental Protocols

Protocol 1: Total this compound Extraction via Saponification

This protocol is a generalized procedure for the extraction of total this compound from a lipid-rich sample by converting all conjugated forms to free sterols.

Materials:

  • Sample containing this compound

  • Internal standard (e.g., epicoprostanol (B1214048) or 5α-cholestane)[2][3]

  • Ethanolic potassium hydroxide (B78521) (KOH) solution (e.g., 2M)[5]

  • n-Hexane (or other suitable non-polar solvent like diethyl ether or toluene)[1][2]

  • Deionized water

  • Anhydrous sodium sulfate

  • Nitrogen gas line

  • Water bath or heating block

  • Centrifuge

  • Vortex mixer

  • Separatory funnel or centrifuge tubes

Procedure:

  • Sample Preparation: Weigh a homogenized sample into a screw-capped tube.

  • Internal Standard Addition: Add a known amount of internal standard.

  • Saponification:

    • Add ethanolic KOH solution.

    • Tightly cap the tube, vortex, and place it in a water bath at 80°C for 1 hour to hydrolyze the this compound esters and glycosides.[1] Alternatively, for heat-sensitive samples, saponification can be conducted at room temperature for a longer duration.[2]

    • During this step, it is advisable to flush the tube with nitrogen to prevent oxidation.

  • Cooling: Remove the tube from the water bath and allow it to cool to room temperature.

  • Extraction:

    • Add deionized water and n-hexane to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the unsaponifiable fraction into the hexane (B92381) layer.

  • Phase Separation: Centrifuge at approximately 2000 rpm for 5 minutes to achieve a clear separation of the aqueous and organic layers.[1]

  • Collection: Carefully transfer the upper hexane layer to a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 5-7) two more times with fresh n-hexane, pooling all the organic extracts to maximize recovery.[1][6]

  • Washing: Wash the pooled hexane extract with deionized water to remove any residual soap.

  • Drying: Dry the organic layer by passing it through anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., for GC analysis after derivatization, or for LC-MS analysis).

The following diagram illustrates the importance of the hydrolysis step in quantifying total this compound.

Data on Extraction Method Performance

The choice of extraction method can significantly impact the recovery and yield of this compound. Below is a summary of performance data from various techniques.

Extraction TechniqueKey FindingsThis compound Recovery/YieldReference
Gas Chromatography (GC) with Saponification Fortified sample analysis showed good recovery rates.85.0% to 103%[3]
Dispersive Liquid-Liquid Microextraction (DLLME) A deep eutectic solvent (DES)-based DLLME method demonstrated high extraction recoveries from milk.82% to 91%[7]
Supercritical Fluid Extraction (SFE) Optimized SFE of rapeseed oil waste yielded high purity this compound.36.25 wt% purity[8]
Ultrasound-Assisted Extraction (UAE) Compared to maceration and microwave-assisted extraction (MAE) for Himalayan walnut oil, UAE gave the highest yield.Higher yield than other methods, but specific this compound recovery not quantified.[9]
Pressurized Liquid Extraction (PLE) Showed superior performance in extracting phytosterols (B1254722) from rice bran oil compared to Soxhlet extraction.Higher β-sitosterol content than Soxhlet, implying better recovery for phytosterols in general.[7]
Soxhlet Extraction Prone to lower yields due to prolonged high temperatures which can degrade heat-sensitive compounds like phytosterols.Lower yield compared to SC-CO2 and UAE.[7][9][7]

References

Technical Support Center: Preventing Campesterol Oxidation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the oxidation of campesterol (B1663852) during sample preparation. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound oxidation during sample preparation?

The stability of this compound is primarily influenced by four main factors during sample preparation:

  • Temperature: High temperatures and prolonged heating times significantly accelerate the degradation of this compound and other phytosterols (B1254722).[1][2]

  • Light: Exposure to light, particularly UV light, can induce photooxidation, leading to the formation of various oxidation products.[3][4]

  • Oxygen: The presence of atmospheric oxygen is a key requirement for the autooxidation of this compound.[5]

  • Lipid Matrix: The composition of the sample matrix, particularly the degree of unsaturation of fatty acids, can influence the rate of this compound oxidation.[1][6]

Q2: What are the common degradation products of this compound?

The primary degradation products of this compound are known as phytosterol oxidation products (POPs). Common POPs include:[1][7]

  • 7-ketothis compound

  • 7α-hydroxythis compound

  • 7β-hydroxythis compound

  • 5,6-epoxythis compound

  • Campestanetriol

The oxidation at the C7 position on the B ring of the steroid nucleus is a major pathway for photooxidation.[3]

Q3: What are the recommended storage conditions for this compound standards and samples?

To ensure long-term stability, solid (S)-Campesterol should be stored at -20°C, where it is reported to be stable for at least three years.[1] this compound solutions should be stored at -80°C to maintain stability for at least one year.[1] It is crucial to protect both solid standards and solutions from light.[1] For lipid extracts, storage in an organic solvent with antioxidants at -20°C or lower in an airtight container, protected from light and oxygen, is recommended.[8]

Q4: How does esterification affect this compound stability?

Esterification can impact the stability of phytosterols. At lower temperatures, phytosterol esters may be more susceptible to oxidation than free sterols.[1] However, at higher temperatures, the esterified forms have been found to be more stable.[1][6]

Q5: What antioxidants can be used to prevent this compound oxidation?

Several antioxidants have been shown to be effective in protecting this compound from oxidation. These include:

  • Tocopherols (B72186) (Vitamin E): Both natural and synthetic tocopherols have demonstrated high antioxidant activity in protecting β-sitosterol and this compound.[2][7]

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used to prevent lipid peroxidation.[7]

  • Natural Extracts: Green tea and rosemary extracts have been shown to be effective.[9]

  • Tert-butylhydroquinone (TBHQ): A highly effective synthetic antioxidant.[10]

  • Epigallocatechin gallate (EGCG): A potent antioxidant found in green tea.[10]

The effectiveness of these antioxidants can vary depending on the specific conditions of the experiment.[9]

Troubleshooting Guides

Issue 1: Low or inconsistent recovery of this compound.

Possible Cause Troubleshooting Steps
Degradation during saponification High temperatures during saponification can lead to this compound degradation.[1] Use a cold saponification method (room temperature) when possible and always protect samples from light during the process.[1][11]
Oxidation during sample handling Exposure to air and light can cause oxidative loss. Minimize sample exposure to the atmosphere by working quickly or under an inert gas like nitrogen.[1] Use amber glassware or cover tubes with aluminum foil to protect from light.[8]
Incomplete extraction The chosen extraction solvent may not be efficient. Ensure the solvent system (e.g., n-hexane, toluene) is appropriate for extracting unsaponifiable lipids.[1] Repeat the extraction step to maximize yield.[11]
Improper derivatization (for GC analysis) Incomplete derivatization to trimethylsilyl (B98337) (TMS) ethers can lead to poor chromatographic performance and inaccurate quantification.[1] Use fresh derivatization reagents and ensure the reaction goes to completion.

Issue 2: Appearance of unknown peaks in chromatograms.

Possible Cause Troubleshooting Steps
Formation of oxidation products The unknown peaks are likely this compound oxidation products (POPs).[1] Compare the mass spectra of the unknown peaks with those of known this compound oxides.[1] To prevent their formation, implement the protective measures described in the FAQs, such as adding antioxidants and minimizing exposure to heat and light.
Contamination from reagents or glassware Impurities in solvents or dirty glassware can introduce interfering compounds. Use high-purity solvents and thoroughly clean all glassware before use.
Artifacts from sample preparation Certain steps, like hot saponification, can generate artifacts.[12][13] Employ milder conditions, such as cold saponification, to reduce the risk of artifact formation.

Quantitative Data Summary

Table 1: Effect of Heating on Phytosterol Content

Treatment This compound Decrease (%) β-Sitosterol Decrease (%) Total Phytosterol Decrease (%) Reference
Electrical heating of milk (90°C for 15 min)616560[14]
Microwave heating of milk (900W for 2 min)--60[14]
Heating vegetable oil (200°C)--50-60[14]
Heating refined rapeseed oil (150-180°C for 20h)>90>90-[2]

Table 2: Effectiveness of Antioxidants in Reducing Phytosterol Oxidation Product (POP) Formation

Antioxidant Reduction in POPs (µg/g) in CSO at 180°C for 3h Reference
Butylated Hydroxyanisole (BHA)222.1[10]
Tert-butylhydroquinone (TBHQ)336.2[10]
Vitamin E (VE)288.5[10]
Epigallocatechin gallate (EGCG)274.3[10]

Experimental Protocols

Protocol 1: General Procedure for Saponification and Extraction of this compound

This protocol is a generalized procedure for the analysis of this compound and other phytosterols.

  • Sample Preparation: Weigh a known amount of the sample into a screw-capped tube.

  • Internal Standard: Add a known amount of an internal standard, such as epicoprostanol, to the sample.[1]

  • Saponification:

    • Hot Saponification: Add an ethanolic potassium hydroxide (B78521) (KOH) solution. Heat at a controlled high temperature for a specified duration to saponify the sample.[1]

    • Cold Saponification: Add ethanolic KOH and let the reaction proceed at room temperature for a longer duration (e.g., 18 hours).[12] This method is preferred to minimize the formation of oxidative artifacts.[11]

  • Extraction:

    • After the sample has cooled to room temperature (if using hot saponification), add water and an extraction solvent such as n-hexane or toluene.[1]

    • Vortex the mixture vigorously to ensure thorough mixing.

    • Centrifuge the sample to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer, containing the unsaponifiable fraction (including this compound), to a clean tube.

    • Repeat the extraction process to maximize recovery.

  • Derivatization (for GC analysis):

    • Evaporate the solvent from the extracted sample under a stream of nitrogen.

    • Add a derivatizing reagent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane) to convert the sterols to their more volatile trimethylsilyl (TMS) ethers.[1]

    • Heat the mixture to ensure the reaction is complete.[1]

  • Analysis: Inject the derivatized sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for analysis.[1]

Visualizations

Campesterol_Oxidation_Pathway This compound This compound Radical This compound Radical This compound->Radical H abstraction Initiators Heat, Light, Oxygen Initiators->this compound Initiation Peroxy_Radical This compound Peroxy Radical Radical->Peroxy_Radical + O2 Hydroperoxide This compound Hydroperoxide Peroxy_Radical->Hydroperoxide + H POPs Phytosterol Oxidation Products (7-keto, 7-hydroxy, epoxy, etc.) Hydroperoxide->POPs Decomposition

Caption: Simplified pathway of this compound autooxidation.

Sample_Preparation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis (GC-MS) Start Sample Weighing & Internal Standard Addition Saponification Saponification (Cold method preferred) Start->Saponification Extraction Liquid-Liquid Extraction (e.g., with n-hexane) Saponification->Extraction Evaporation Solvent Evaporation (under Nitrogen) Extraction->Evaporation Derivatization Derivatization (TMS ethers) Evaporation->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS

Caption: General workflow for this compound analysis by GC-MS.

References

Addressing interference from other lipids in campesterol assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interference from other lipids during campesterol (B1663852) analysis.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution and Co-elution of Sterols

Question: My chromatogram shows poor separation between this compound and other sterols, particularly β-sitosterol. How can I improve the resolution?

Answer: Co-elution of sterols is a common issue due to their structural similarities.[1] The following steps can help enhance separation:

  • Optimize the Gas Chromatography (GC) Column: The choice of the capillary column's stationary phase is a critical factor.[1]

    • Problem: Using a non-polar column (e.g., 100% dimethylpolysiloxane) can result in the co-elution of this compound with other sterols.[2]

    • Solution: Employ a mid-polarity column, such as a phenyl-methylpolysiloxane phase, which can provide better selectivity for sterols.[2]

  • Adjust the GC Oven Temperature Program:

    • Problem: A fast temperature ramp may not allow sufficient time for the separation of closely related compounds.

    • Solution: Utilize a slower oven temperature ramp rate to improve the separation of sterol isomers.[3]

  • Optimize High-Performance Liquid Chromatography (HPLC) Conditions:

    • Problem: Inappropriate mobile phase composition can lead to poor peak shape and co-elution.

    • Solution: For HPLC, a C18 column with a mobile phase of acetonitrile (B52724) and methanol (B129727) (e.g., 80:20, v/v) has been shown to effectively separate this compound, stigmasterol (B192456), and β-sitosterol.[4]

Issue 2: Inconsistent or Low Recovery of this compound

Question: I am experiencing low and inconsistent recovery of this compound during my sample analysis. What are the potential causes and solutions?

Answer: Low recovery can stem from several factors during sample preparation and analysis. Here are some common causes and their solutions:

  • Incomplete Saponification:

    • Problem: Esterified this compound will not be extracted and quantified if the saponification is incomplete.

    • Solution: Ensure complete saponification by using an adequate concentration of ethanolic potassium hydroxide (B78521) (KOH) and sufficient heating time and temperature (e.g., 80-90°C for 1 hour).[5][6]

  • Inefficient Extraction:

    • Problem: The chosen solvent may not be optimal for extracting the non-polar phytosterols (B1254722) from the saponified mixture.

    • Solution: Use a non-polar solvent like n-hexane or petroleum ether for extraction. Perform multiple extractions (at least three times) and pool the organic layers to ensure complete recovery.[3]

  • Oxidation of this compound:

    • Problem: Phytosterols are susceptible to oxidation, especially when exposed to light and air.[3]

    • Solution: Handle samples and extracts under an inert atmosphere (e.g., nitrogen) whenever possible. Store samples and extracts at low temperatures (-20°C) and protected from light.[3]

  • Improper Derivatization for GC Analysis:

    • Problem: Incomplete derivatization of this compound to its trimethylsilyl (B98337) (TMS) ether can lead to poor chromatographic performance and low quantification.

    • Solution: Ensure complete derivatization by using fresh silylating reagents (e.g., BSTFA with 1% TMCS) and heating the reaction mixture as required (e.g., 70°C for 30 minutes).[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common lipids that interfere with this compound assays?

A1: The most common interfering lipids are other phytosterols with similar chemical structures, such as β-sitosterol and stigmasterol.[2] These compounds often co-elute with this compound in chromatographic analyses, leading to inaccurate quantification. Cholesterol, if present in the sample, can also interfere.

Q2: Is derivatization necessary for the GC analysis of this compound?

A2: Yes, for traditional GC analysis, derivatization is a critical step. Phytosterols are relatively non-volatile. Derivatization, typically silylation, converts the hydroxyl group of the sterol into a more volatile and less polar trimethylsilyl (TMS) ether. This improves chromatographic separation, peak shape, and detection sensitivity.[3]

Q3: What are matrix effects, and how can they be minimized in LC-MS analysis of this compound?

A3: Matrix effects in LC-MS analysis refer to the alteration of the ionization efficiency of this compound due to co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, resulting in inaccurate quantification. To minimize matrix effects, you can:

  • Improve sample clean-up procedures.

  • Optimize chromatographic separation to separate this compound from interfering compounds.

  • Use matrix-matched calibration standards.[3]

Q4: What internal standards are recommended for this compound quantification?

A4: The use of an internal standard (IS) is crucial for accurate and precise quantification to correct for variations during sample preparation and injection. Commonly used internal standards for phytosterol analysis include 5α-cholestane, epicoprostanol, and deuterated analogs of this compound. The ideal internal standard should have similar chemical properties to this compound but should not be naturally present in the sample.[3][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound using different analytical methods.

Table 1: Recovery Rates of this compound in Fortified Samples

Analytical MethodSample MatrixFortification LevelAverage Recovery (%)Reference
GC-FIDSaw Palmetto100% of inherent value98.5 - 105[1][8]
SFC-DADEdible OilNot Specified98.5[9]
LC-MS/MSHerbal PowderSpiked with known concentrationsAcceptable recovery rates[10]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Analytical MethodLODLOQReference
GC-FID0.01–0.12 mg/100 g0.04–0.40 mg/100 g[8]
SFC-DAD42 ng/mL117 ng/mL[9]
LC-MS/MS1 ng/mL10 ng/mL[10]
HPLC-ECD< 3.4 μmol L−1Not Specified[11]

Experimental Protocols

Protocol 1: Saponification and Extraction of this compound from an Oil Matrix

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Preparation: Weigh approximately 1.0 g of the oil sample into a saponification flask.

  • Saponification:

    • Add 10 mL of 2.0 M ethanolic potassium hydroxide (KOH).

    • Place the flask in a water bath at 80°C for 1 hour with occasional vortexing to ensure complete saponification.[5]

    • Cool the mixture to room temperature.

  • Extraction:

    • Add 10 mL of deionized water and 10 mL of n-hexane to the cooled mixture.

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper hexane (B92381) layer to a clean glass tube.

    • Repeat the extraction with n-hexane two more times and combine the hexane extracts.[3]

  • Washing: Wash the combined hexane extract with deionized water until the washings are neutral.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen. The residue contains the unsaponifiable fraction, including free this compound.

Protocol 2: Derivatization and GC-MS Analysis of this compound
  • Derivatization (Silylation):

    • To the dried extract from Protocol 1, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[5]

    • Cap the vial tightly and heat at 70°C for 30 minutes.[5]

    • Allow the vial to cool to room temperature.

  • GC-MS Parameters:

    • GC Column: Use a mid-polarity column suitable for sterol analysis (e.g., DB-5ms or equivalent).

    • Injection: Inject 1 µL of the derivatized sample in splitless mode.

    • Oven Temperature Program: Start at an initial temperature of 180°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes. This program may require optimization based on the specific column and instrument.

    • Ion Source: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 600.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Matrix (e.g., Oil, Plant Tissue) Saponification Saponification (with Ethanolic KOH) Sample->Saponification Extraction Liquid-Liquid Extraction (with n-Hexane) Saponification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (Silylation for GC) Evaporation->Derivatization Chromatography Chromatographic Separation (GC or HPLC) Derivatization->Chromatography Detection Detection (MS, FID, or DAD) Chromatography->Detection Quantification Data Analysis & Quantification Detection->Quantification Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Poor this compound Assay Results CoElution Co-elution with other sterols Problem->CoElution LowRecovery Low Recovery Problem->LowRecovery PoorPeakShape Poor Peak Shape Problem->PoorPeakShape OptimizeColumn Optimize Chromatographic Column & Method CoElution->OptimizeColumn ImprovePrep Improve Sample Preparation LowRecovery->ImprovePrep CheckDeriv Ensure Complete Derivatization LowRecovery->CheckDeriv PoorPeakShape->OptimizeColumn PoorPeakShape->CheckDeriv CheckSystem Check GC/LC System (e.g., liner, leaks) PoorPeakShape->CheckSystem

References

Selection of internal standards for accurate campesterol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the accurate quantification of campesterol (B1663852), focusing on the critical selection of an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for accurate this compound quantification?

The gold standard for an internal standard (IS) in mass spectrometry-based quantification is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound (e.g., this compound-d7).[1][2] A SIL internal standard is chemically and physically almost identical to this compound, ensuring it behaves similarly during sample preparation (extraction, derivatization) and analysis (chromatography, ionization).[2][3][4] This mimicry provides the most accurate correction for analyte loss, matrix effects, or variations in instrument response.[2][5]

Q2: A stable isotope-labeled version of this compound is not available. What are the best alternatives?

When a SIL version of the analyte is unavailable, two main types of alternative internal standards can be considered:

  • Stable Isotope-Labeled Analogs: A deuterated version of a structurally similar sterol, like deuterated cholesterol (e.g., cholesterol-d7) or deuterated sitosterol, can be a good alternative.[1][6] The core assumption is that its structural similarity will lead to comparable behavior during the analytical process.[1]

  • Non-Endogenous Structural Analogs: These are compounds that are chemically similar to this compound but are not naturally present in the sample matrix.[1] Commonly used internal standards for general sterol analysis include 5α-cholestane, epicoprostanol, and dihydrocholesterol (B116495) (5α-cholestan-3β-ol).[1][7][8]

Q3: What are the key criteria for selecting a suitable internal standard?

When selecting an internal standard for this compound quantification, the following criteria are crucial:

  • Chemical and Physical Similarity: The IS should closely mimic the chemical and physical properties of this compound to ensure similar behavior during extraction, derivatization, and chromatographic separation.[1][3][9] For GC-MS, if a derivatization step like silylation is used, the IS should ideally have a hydroxyl group to react similarly to this compound.[7] 5α-cholestane is an exception as it lacks a hydroxyl group and cannot be silylated.[7]

  • Absence in Samples: The chosen internal standard must not be naturally present in the biological samples being analyzed to avoid interference.[1][10]

  • Chromatographic Resolution: The IS should be clearly separated from this compound and other components in the sample matrix to prevent peak overlap.[10]

  • Similar Response Factor: For detectors like Flame Ionization Detection (FID), the IS should have a response similar to this compound.[10] For mass spectrometry, the IS should have comparable ionization efficiency.[3][9]

  • Commercial Availability and Purity: The IS should be readily available in a highly purified form.[7]

Q4: Why is derivatization necessary for this compound analysis by Gas Chromatography (GC)?

Derivatization is a critical step for analyzing sterols like this compound by GC.[11] The primary goal is to modify this compound's hydroxyl group to make the molecule less polar, more volatile, and more thermally stable.[11] Silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is the most common method.[11] This process improves chromatographic peak shape, reduces tailing, and enhances sensitivity.[11]

Troubleshooting Guide

Issue 1: Inconsistent or low recovery of the internal standard.

  • Potential Cause: Degradation during sample preparation.

  • Solution: Saponification at high temperatures can lead to the degradation of sterols.[12] Consider using room temperature saponification where possible and protect samples from light and oxygen to minimize oxidative degradation.[12] Adding the IS at the earliest stage of sample preparation can help account for variations and losses during the process.[10]

  • Potential Cause: Inefficient extraction.

  • Solution: Ensure the chosen extraction solvent (e.g., toluene (B28343), n-hexane) and procedure are optimized for sterols.[12][13] The IS should have similar solubility and extraction characteristics to this compound. If the IS is structurally very different, its extraction efficiency may not mirror that of this compound, leading to inaccurate results.

Issue 2: The internal standard co-elutes with an interfering peak from the sample matrix.

  • Potential Cause: Insufficient chromatographic resolution.

  • Solution: Optimize the GC method.[12] This can involve adjusting the temperature program (e.g., using a slower ramp rate), changing the carrier gas flow rate, or using a different GC column with a different stationary phase to improve the separation between the IS and the interfering compound.[14]

Issue 3: High variability in the analyte-to-internal standard peak area ratio across replicate injections.

  • Potential Cause: Matrix effects in the mass spectrometer source.

  • Solution: Matrix effects occur when co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte and/or the IS.[15][16] While a good IS should compensate for this, significant differences in the chemical properties between the analyte and IS can lead to differential matrix effects.[5][17] To mitigate this, improve sample clean-up procedures to remove interfering matrix components or use matrix-matched calibration standards.[15] A stable isotope-labeled IS is the most effective way to correct for matrix effects as it is affected in the same way as the analyte.[2]

Performance of Common Internal Standards

The following table summarizes quantitative data for common internal standards used in phytosterol analysis, providing an overview of their performance in validated methods.

Internal StandardAnalytical MethodMatrixKey Performance MetricsReference
5α-Cholestane GC-FIDSaw Palmetto Raw Materials & SupplementsLinearity (R²): >0.999; Recovery: 91.4–106.0%; Repeatability (CV): <3%; Reproducibility (CV): <4%[18]
5α-Cholestane GC-FIDSaw Palmetto ExtractsLinearity (R²): ≥0.995; Recovery: 98.5–105%; Precision (RSD): 1.52–7.27%[19]
Deuterated Sterols (e.g., d7-Cholesterol) GC-MSCultured Human HepatocytesRecovery: >93% for most sterols; Coefficient of Variation (CV): <6% for replicate analyses.[6]
α-Cholestanol GC-FIDVirgin Olive OilUsed for quantification of free minor compounds. Method validated for linearity, LOD, LOQ, precision, and accuracy.[14]
Epicoprostanol GC-FIDGeneral Phytosterol AnalysisCommonly cited as a suitable internal standard for phytosterol quantification.[7][7]

Diagrams and Workflows

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical experimental workflow for quantifying this compound using an internal standard with GC-MS.

G cluster_prep Sample Preparation cluster_analysis Analysis & Validation sample Sample Matrix (e.g., Plasma, Oil) is_add Spike with Internal Standard sample->is_add sapon Saponification (Hydrolysis of Esters) is_add->sapon extract Liquid-Liquid Extraction sapon->extract derivat Derivatization (Silylation) extract->derivat gcms GC-MS Analysis derivat->gcms data Data Processing (Peak Integration) gcms->data quant Quantification (Analyte/IS Ratio vs. Cal Curve) data->quant result Accurate this compound Concentration quant->result

Caption: Workflow for this compound analysis using an internal standard.

Logic for Selecting an Internal Standard

This diagram outlines the decision-making process for choosing an appropriate internal standard for this compound analysis.

G cluster_criteria Validation Criteria start Start: Need IS for This compound Analysis q1 Is a Stable Isotope-Labeled (SIL) this compound available? start->q1 is_gold Select SIL-Campesterol (Gold Standard) q1->is_gold Yes q2 Consider Alternatives: Structural Analogs q1->q2 No ans1_yes Yes ans1_no No crit1 Not present in matrix? q2->crit1 crit2 Similar physicochemical properties to this compound? crit1->crit2 Yes is_invalid Re-evaluate IS Choice crit1->is_invalid No crit3 Good chromatographic resolution? crit2->crit3 Yes crit2->is_invalid No is_valid Selected IS is Suitable crit3->is_valid Yes crit3->is_invalid No

Caption: Decision tree for internal standard selection.

Detailed Experimental Protocol: GC-MS Quantification of this compound

This protocol provides a general workflow for the quantification of this compound in an oil matrix using 5α-cholestane as an internal standard. Specific parameters may need optimization for different matrices and instruments.

1. Reagents and Materials

2. Preparation of Solutions

  • Internal Standard Stock Solution: Accurately weigh and dissolve 5α-cholestane in toluene to prepare a stock solution of 1 mg/mL.[15]

  • Calibration Standards: Prepare a series of this compound standard solutions in a suitable solvent.

3. Sample Preparation

  • Weighing: Weigh approximately 250 mg of the oil sample into a screw-capped glass tube.[15]

  • Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the 1 mg/mL internal standard solution to the sample tube.[15]

  • Saponification:

    • Add 5 mL of 2 M ethanolic potassium hydroxide to the tube.[15]

    • Tightly cap the tube, vortex for 30 seconds, and heat at 90°C for 1 hour with occasional mixing to hydrolyze the sterol esters.[15]

    • Allow the tube to cool to room temperature.[15]

  • Extraction:

    • Add a known volume of water and an extraction solvent like n-hexane or toluene.[12]

    • Vortex vigorously to mix and then centrifuge to separate the organic and aqueous layers.[12]

    • Carefully transfer the upper organic layer containing the unsaponifiable fraction to a new tube.

    • Repeat the extraction twice more to ensure complete recovery.[12]

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

4. Derivatization

  • Ensure the dried extract is completely free of moisture.[11]

  • Add 200 µL of a 1:1 (v/v) mixture of pyridine and BSTFA + 1% TMCS to the dried extract.[11]

  • Cap the vial tightly, vortex for 30 seconds, and heat at 60-70°C for 1 hour to form the trimethylsilyl (TMS) ethers.[11]

  • After cooling, dilute the sample with heptane or hexane to a final volume suitable for GC-MS analysis.[11]

5. GC-MS Analysis

  • Injection: Inject an aliquot (e.g., 1 µL) of the derivatized sample onto the GC-MS system.

  • GC Conditions: Use a suitable capillary column (e.g., 5% phenyl-methyl silicone) and a temperature program designed to separate sterols. A typical program might start at 190°C, ramp to 230°C, and then ramp to a final temperature of 255°C.[13]

  • MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.[20] Monitor characteristic ions for TMS-derivatized this compound and the internal standard.[20]

6. Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of the this compound standard to the peak area of the internal standard against the concentration of the this compound standards.

  • Calculate the concentration of this compound in the samples by comparing their analyte/IS peak area ratios to the calibration curve.[20]

References

Technical Support Center: Enhancing Low-Level Campesterol Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of low-level campesterol (B1663852) detection.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low-level this compound?

A1: The main challenges in analyzing this compound, a common phytosterol, stem from its low volatility and poor ionization efficiency in mass spectrometry. Its structural similarity to other sterols can also lead to co-elution during chromatographic analysis, making accurate quantification difficult.[1][2]

Q2: Which analytical techniques are most suitable for sensitive this compound detection?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for high-sensitivity detection of this compound.[3][4][5][6] While High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) can be used, LC-MS/MS offers superior sensitivity and selectivity, especially for complex matrices.[3][7]

Q3: Is derivatization necessary for this compound analysis?

A3: Derivatization is a crucial step for enhancing the sensitivity and improving the chromatographic properties of this compound, particularly for GC-MS analysis.[1] For LC-MS analysis, derivatization can also significantly improve ionization efficiency.[1] However, methods using atmospheric pressure chemical ionization (APCI) can provide good sensitivity for underivatized sterols.[3]

Q4: What are the most common derivatization techniques for this compound?

A4:

  • For GC-MS: Silylation is the most common method. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert the hydroxyl group of this compound into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether.[1][4][8]

  • For LC-MS: Picolinyl ester derivatization significantly enhances ionization efficiency in electrospray ionization (ESI).[1] Dansylation can also be used to improve ionization for ESI-MS and increase UV absorbance for HPLC-DAD analysis.[1]

Troubleshooting Guides

Issue 1: Low or Inconsistent this compound Recovery

Possible Cause Troubleshooting Step
Incomplete SaponificationEnsure complete hydrolysis of this compound esters by using an adequate concentration of ethanolic potassium hydroxide (B78521) and sufficient heating time.[2][8]
Inefficient ExtractionUse an appropriate extraction solvent such as toluene (B28343) or n-hexane and perform multiple extractions to ensure complete recovery of the unsaponifiable fraction.[2][9]
Analyte DegradationMinimize oxidation during sample preparation by flushing with nitrogen and using antioxidants.[2] Avoid prolonged exposure to high temperatures and light.
Improper Derivatization (for GC-MS)Ensure complete derivatization by using fresh reagents and optimizing reaction time and temperature. Incomplete derivatization leads to poor chromatographic peak shape and reduced sensitivity.[2]

Issue 2: Poor Chromatographic Resolution and Co-elution

Possible Cause Troubleshooting Step
Suboptimal Chromatographic ConditionsOptimize the GC or LC column, mobile phase composition, and temperature gradient to improve the separation of this compound from other structurally similar sterols like β-sitosterol and stigmasterol (B192456).[2][3]
Column OverloadingInject a smaller sample volume or dilute the sample to prevent peak broadening and improve resolution.[7]
Matrix EffectsEmploy a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[1]

Issue 3: Low Signal Intensity in Mass Spectrometry

Possible Cause Troubleshooting Step
Poor Ionization EfficiencyFor LC-MS, consider derivatization with picolinic acid to enhance ESI ionization.[1] For GC-MS, ensure complete silylation. For underivatized analysis, consider using an APCI source.[3]
Ion SuppressionDilute the sample extract to minimize matrix effects that can suppress the analyte signal.[10] Implement a more effective sample cleanup method.
Instrument ContaminationClean the ion source, transfer optics, and mass analyzer to remove any contaminants that may be suppressing the signal.

Data Presentation

Table 1: Comparison of Analytical Techniques for this compound Detection

Technique Derivatization Typical Limit of Detection (LOD) Advantages Disadvantages
GC-MS Silylation (e.g., BSTFA)5-50 ng/mL[10]High resolution, well-established methods.[6][11]Requires derivatization, potential for thermal degradation.[11]
LC-MS/MS Optional (e.g., Picolinyl ester)< 1 pg on-column (with derivatization)[1]High sensitivity and selectivity, no derivatization required for some methods.[3][5]Matrix effects can be significant.[10]
HPLC-DAD Dansylation7.07 µg/mL[12]Widely available instrumentation.Lower sensitivity compared to MS methods.[13]
SFC-MS Not required0.12 ng/mL[12]Fast analysis time, high resolution.[14]Less common instrumentation.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol is a standard method for preparing sterols for GC-MS analysis.[1]

Materials:

Procedure:

  • Ensure the sample extract is completely dry.

  • Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS to the dried extract in a vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 1 hour to ensure complete derivatization.

  • Cool the vial to room temperature.

  • Dilute the derivatized sample with heptane or hexane to a suitable concentration for GC-MS injection.

Protocol 2: Picolinyl Ester Derivatization for Enhanced LC-MS/MS Sensitivity

This protocol enhances the ESI response of this compound for highly sensitive detection.[1]

Materials:

  • Dried sample extract containing this compound

  • Toluene

  • 4-Dimethylaminopyridine (DMAP) solution in toluene

  • Picolinic acid solution in toluene

  • Dicyclohexylcarbodiimide (DCC) solution in toluene

  • Vials with PTFE-lined caps

  • Heating block

Procedure:

  • Add 100 µL of toluene to the dried sample extract in a vial.

  • Add 20 µL of DMAP solution and 20 µL of picolinic acid solution.

  • Initiate the reaction by adding 20 µL of DCC solution.

  • Cap the vial and heat at 60°C for 2 hours.

  • Cool the sample to room temperature.

  • Perform a solid-phase extraction (SPE) cleanup to remove excess reagents.

  • Reconstitute the dried, derivatized sample in a suitable solvent for LC-MS/MS analysis.

Visualizations

general_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis Analysis Sample Sample Matrix Saponification Saponification (Alkaline Hydrolysis) Sample->Saponification Extraction Liquid-Liquid or Solid-Phase Extraction Saponification->Extraction Derivatization Silylation (GC-MS) or Picolinyl Ester (LC-MS) Extraction->Derivatization If required Chromatography GC or LC Separation Extraction->Chromatography Direct Analysis Derivatization->Chromatography Detection Mass Spectrometry (MS or MS/MS) Chromatography->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Data Acquisition

Caption: General workflow for this compound analysis.

troubleshooting_logic cluster_recovery Recovery Issues cluster_chromatography Chromatography Issues cluster_ms MS Issues Start Low this compound Signal CheckRecovery Check Analyte Recovery Start->CheckRecovery CheckChromatography Evaluate Chromatography Start->CheckChromatography CheckMS Assess MS Performance Start->CheckMS Saponification Incomplete Saponification? CheckRecovery->Saponification Extraction Inefficient Extraction? CheckRecovery->Extraction Derivatization Incomplete Derivatization? CheckRecovery->Derivatization Resolution Poor Resolution? CheckChromatography->Resolution PeakShape Bad Peak Shape? CheckChromatography->PeakShape Ionization Poor Ionization? CheckMS->Ionization Suppression Ion Suppression? CheckMS->Suppression

Caption: Troubleshooting logic for low this compound signals.

References

Technical Support Center: Optimization of Saponification for Total Campesterol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing saponification conditions for the accurate analysis of total campesterol (B1663852).

Troubleshooting Guide

This section addresses specific issues that may arise during the saponification and subsequent analysis of this compound.

Issue Potential Cause Recommended Solution
Low or No Recovery of this compound Incomplete Saponification: Sterol esters or glycosides have not been fully hydrolyzed, leading to an underestimation of total this compound.[1]- Ensure a sufficient concentration of the alkaline solution (e.g., 1-2.5 N ethanolic or methanolic KOH).[2]- Increase the reaction time or temperature, but be mindful of potential degradation with excessive heat.[3]- For matrices like cereals, an initial acid hydrolysis step may be necessary to break glycosidic bonds that are resistant to alkaline conditions.[2][4]
Analyte Degradation: this compound is susceptible to oxidation and degradation at elevated temperatures.[1][4]- Employ "cold" saponification (room temperature) for a longer duration (e.g., overnight) to minimize degradation of heat-sensitive sterols.[3][5]- If using hot saponification, use the lowest effective temperature (e.g., 60-80°C).[2]- Perform the heating step under an inert atmosphere, such as a stream of nitrogen, to minimize oxidation.[1]- Consider adding an antioxidant like pyrogallol (B1678534) or BHT to the saponification mixture.[1]
Analyte Loss During Extraction: The extraction of the unsaponifiable fraction (containing this compound) after saponification is inefficient.- Use a nonpolar solvent with the correct polarity, such as hexane (B92381), diethyl ether, or toluene, for liquid-liquid extraction.[6][7][8]- Perform multiple extractions (e.g., three times) to ensure complete recovery of the analyte.[3][9]- If emulsions form during extraction, add a saturated sodium chloride solution to help break them.[2]
Appearance of Unknown Peaks in Chromatograms Formation of Degradation Products: The appearance of unknown peaks could indicate the presence of this compound oxidation products (POPs).[5]- Optimize saponification conditions by using lower temperatures and shorter reaction times.[3]- Compare the mass spectra of the unknown peaks with known this compound oxides to confirm their identity.[5]
Contamination: Extraneous peaks may be introduced from solvents, glassware, or the sample matrix.- Use high-purity solvents and thoroughly clean all glassware.- Run a blank sample containing all reagents without the sample to identify any background contamination.[3]
Poor Chromatographic Resolution Co-elution of Isomers: this compound may co-elute with other structurally similar sterols.- Optimize the gas chromatography (GC) or liquid chromatography (LC) method, including the column type, mobile phase/temperature gradient, and flow rate.[10][11]- For GC analysis, ensure complete derivatization to trimethylsilyl (B98337) (TMS) ethers to improve volatility and peak shape.[5] Use fresh derivatizing reagents and ensure the sample is completely dry before derivatization.[1]

Frequently Asked Questions (FAQs)

Q1: Why is saponification necessary for total this compound analysis?

A1: In many biological samples, this compound exists not only as a free sterol but also in conjugated forms such as fatty acid esters and steryl glycosides.[1] Saponification, which is an alkaline hydrolysis process, is crucial to cleave these ester and some glycosidic bonds, releasing the this compound into its free form. This allows for the accurate quantification of the total this compound content in the sample.[2][7]

Q2: Should I use hot or cold saponification?

A2: The choice depends on the stability of this compound in your specific sample matrix.

  • Hot Saponification: This is a faster method, typically performed at 60-80°C for about an hour.[2] However, the higher temperature can lead to the degradation of thermally sensitive compounds like this compound and the formation of artifacts.[3][5]

  • Cold Saponification: This method is carried out at room temperature for a longer period (e.g., overnight).[3][4] It is a gentler technique that is recommended to minimize the degradation of sensitive analytes and is particularly advised for the analysis of sterol oxidation products.[7]

Q3: What concentration of potassium hydroxide (B78521) (KOH) is optimal for saponification?

A3: A concentration of 1 to 2.5 N ethanolic or methanolic KOH is commonly used for the saponification of samples for plant sterol analysis.[2] It is important to use a sufficient excess of the alkali to ensure the complete hydrolysis of all sterol esters.

Q4: Is an internal standard necessary for accurate quantification?

A4: Yes, using an internal standard (IS) is highly recommended to achieve accurate and reliable quantitative results.[2] An IS, such as epicoprostanol (B1214048), 5α-cholestane, or a stable isotope-labeled this compound (e.g., d6-campesterol), is added at the beginning of the sample preparation process.[1][8] This helps to correct for any analyte loss that may occur during saponification, extraction, and derivatization steps.[1]

Q5: When is acid hydrolysis required in addition to saponification?

A5: In certain matrices, particularly in cereal products, this compound may be present as steryl glycosides where the sterol is linked to a carbohydrate.[4] The glycosidic bond in these compounds is not hydrolyzed under alkaline conditions.[4] Therefore, for these types of samples, an acid hydrolysis step is necessary before the alkaline saponification to ensure the complete release of all this compound.[2][4]

Experimental Protocols

Protocol 1: Hot Saponification for Total this compound in Oils

This protocol is a common method for quantifying total this compound in oil or lipid extracts.[1][2]

  • Internal Standard Addition: Weigh approximately 250 mg of the oil sample into a screw-cap tube. Add an appropriate amount of a suitable internal standard (e.g., epicoprostanol or d6-campesterol).

  • Saponification: Add 5 mL of 2 M ethanolic potassium hydroxide (KOH). To minimize oxidation, a small amount of an antioxidant like pyrogallol can be added, and the tube can be flushed with nitrogen.[1]

  • Heating: Securely cap the tube and heat it in a water bath at 60-80°C for 1 hour with occasional vortexing to ensure complete saponification.[2]

  • Extraction: After cooling to room temperature, add 5 mL of distilled water. Extract the unsaponifiable matter by adding 5 mL of n-hexane (or another suitable nonpolar solvent), vortexing for 1 minute, and centrifuging to separate the layers.

  • Combine Extracts: Carefully collect the upper hexane layer. Repeat the extraction process two more times.

  • Washing: Combine the hexane extracts and wash with a saturated NaCl solution to remove any residual soap.

  • Drying and Evaporation: Dry the hexane extract over anhydrous sodium sulfate. Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization and Analysis: The dried residue containing the free sterols is then ready for derivatization (e.g., silylation for GC analysis) and subsequent chromatographic analysis.

Protocol 2: Cold Saponification

This is a gentler method suitable for sensitive analytes.[3]

  • Sample Preparation: Follow step 1 of the hot saponification protocol.

  • Saponification: Add 5 mL of 1 M ethanolic KOH.

  • Incubation: Cap the tube and allow the reaction to proceed at room temperature overnight (12-18 hours) with stirring or occasional shaking.[4]

  • Extraction and Further Processing: Follow steps 4-8 from the hot saponification protocol.

Quantitative Data Summary

The stability of sterols during saponification is critical for accurate analysis. While specific data for this compound is limited, the following table, based on a study of the structurally similar β-sitosterol, illustrates the impact of different saponification conditions on sterol recovery.[12][13]

Saponification Condition Temperature (°C) Time (hours) Alkali Concentration (M) Relative Recovery of β-Sitosterol (%)
Control24181100
Medium Temperature37181~100
High Temperature453159
High Alkalinity2433.6~80

Data adapted from a study on β-sitosterol stability, which is expected to be similar to this compound.[12][13] These findings suggest that higher temperatures can lead to greater degradation than higher alkalinity.[13]

Visualization

G cluster_prep Sample Preparation cluster_sapon Saponification cluster_extract Extraction cluster_analysis Analysis Sample Sample (e.g., Oil, Cereal) Add_IS Add Internal Standard Sample->Add_IS Acid_Hydrolysis Acid Hydrolysis (if needed for glycosides) Add_IS->Acid_Hydrolysis Alkaline_Hydrolysis Alkaline Hydrolysis (Saponification) Add_IS->Alkaline_Hydrolysis For oils/fats Acid_Hydrolysis->Alkaline_Hydrolysis For specific matrices Hot_Cold Hot (60-80°C, 1h) or Cold (RT, overnight) Alkaline_Hydrolysis->Hot_Cold LLE Liquid-Liquid Extraction (e.g., with Hexane) Hot_Cold->LLE Wash Wash Extract LLE->Wash Dry_Evap Dry and Evaporate Wash->Dry_Evap Derivatization Derivatization (e.g., Silylation for GC) Dry_Evap->Derivatization GC_LC GC or LC Analysis Derivatization->GC_LC Quantification Quantification GC_LC->Quantification

Caption: Workflow for Total this compound Analysis.

References

Strategies to reduce ion suppression of campesterol in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of campesterol (B1663852) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis in ESI-MS?

A1: Ion suppression is a matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your analysis.[1][4] this compound, being a relatively nonpolar molecule, has inherently poor ionization efficiency in ESI-MS, making it particularly susceptible to suppression by more easily ionized matrix components.[5][6]

Q2: What are the common causes of ion suppression for this compound?

A2: Common causes of ion suppression in this compound analysis include:

  • Co-eluting Matrix Components: Lipids, particularly phospholipids (B1166683) in biological samples, are a major source of interference.[7][8] Salts, proteins, and detergents can also suppress the this compound signal.[2][9][10]

  • Competition for Ionization: If co-eluting compounds have a higher affinity for ionization than this compound, they will preferentially be ionized, suppressing the signal of this compound.[3][11]

  • High Analyte Concentration: At high concentrations, the ESI response can become non-linear and lead to signal suppression.[1]

  • Mobile Phase Additives: Non-volatile mobile phase additives, such as trifluoroacetic acid (TFA), can cause significant ion suppression.[9][10]

Q3: How can I detect and confirm ion suppression in my this compound analysis?

A3: You can detect ion suppression using the following methods:

  • Post-Column Infusion: A constant flow of a this compound standard solution is infused into the mobile phase after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal for this compound during the chromatogram indicates regions where ion suppression is occurring.[1]

  • Matrix Effect Evaluation: Compare the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of this compound spiked into a blank, extracted sample matrix. A lower peak area in the matrix sample indicates ion suppression.[2]

  • Monitor for Phospholipid Fragments: In biological samples, you can monitor for characteristic fragment ions of phospholipids (e.g., m/z 184) to see if they co-elute with your this compound peak.[7]

Q4: Is APCI a better ionization technique than ESI for this compound analysis to avoid ion suppression?

A4: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression for nonpolar compounds like this compound compared to ESI.[1][3][7][12] This is due to the different ionization mechanisms.[1] If you are experiencing significant and persistent ion suppression with ESI, switching to an APCI source, if available, is a viable strategy to consider.[3]

Troubleshooting Guide

Issue: Low or No this compound Signal

This is a common issue often linked to ion suppression or poor ionization efficiency.

Possible Cause 1: Significant Ion Suppression from Matrix Components

  • Solution 1: Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2][3]

    • Solid-Phase Extraction (SPE): Highly effective at removing interfering lipids like phospholipids.[7][8]

    • Liquid-Liquid Extraction (LLE): Good for removing salts and polar lipids.[7]

    • Protein Precipitation (PPT): A simpler method, but generally less effective at removing phospholipids.[7]

  • Solution 2: Optimize Chromatographic Separation:

    • Column Chemistry: Use a C18 or a Phenyl-Hexyl column to achieve good separation of this compound from matrix components.

    • Mobile Phase: Methanol-based mobile phases often result in less signal suppression for sterols compared to acetonitrile-based ones.[7] Use volatile additives like ammonium (B1175870) formate (B1220265) instead of non-volatile salts.[7]

    • Gradient Elution: Develop a gradient that separates this compound from the regions where phospholipids and other interfering compounds elute.

  • Solution 3: Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effects.[13] However, this may compromise the limit of detection.

Possible Cause 2: Poor Ionization Efficiency of this compound

  • Solution: Chemical Derivatization: Derivatizing the hydroxyl group of this compound can significantly enhance its ionization efficiency in ESI-MS.[5][14] This is a highly recommended strategy for sterol analysis.

    • Picolinic Acid Derivatization: Forms picolinyl esters which show enhanced ionization.[5][14]

    • Dansyl Chloride Derivatization: Introduces a readily ionizable group, improving the ESI-MS response.[5]

Issue: Poor Reproducibility and Inaccurate Quantification

Possible Cause: Variable Ion Suppression Across Samples

  • Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to correct for variability in ion suppression.[7] Since the SIL-IS has nearly identical physicochemical properties to this compound, it will experience the same degree of ion suppression, allowing for accurate and precise quantification based on the analyte-to-IS ratio.[7]

Quantitative Data Summary

The following table summarizes the relative effectiveness of different sample preparation methods in removing phospholipids, a major source of ion suppression in biological samples.[7]

Sample Preparation MethodRelative Phospholipid RemovalExpected Impact on Ion Suppression for this compound
Protein Precipitation (PPT)LowHigh
Liquid-Liquid Extraction (LLE)ModerateModerate
Solid-Phase Extraction (SPE)HighLow
HybridSPE®-PhospholipidVery HighVery Low

Experimental Protocols

Protocol 1: Picolinic Acid Derivatization for Enhanced ESI-MS Detection

This protocol is adapted for the derivatization of this compound to improve its ionization efficiency.[5]

Materials:

  • Dried this compound sample or standard

  • Toluene (B28343)

  • 4-Dimethylaminopyridine (DMAP) solution in toluene

  • Picolinic acid solution in toluene

  • Dicyclohexylcarbodiimide (DCC) solution in toluene

  • Vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Ensure the this compound sample is completely dry in a vial, if necessary, by using a stream of nitrogen.

  • Add 100 µL of toluene to the dried sample.

  • Add 20 µL of DMAP solution.

  • Add 20 µL of picolinic acid solution.

  • Initiate the reaction by adding 20 µL of DCC solution.

  • Cap the vial tightly and heat at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 1 hour).

  • After cooling, the sample can be diluted with the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

This is a general protocol for removing phospholipids from plasma or serum samples prior to this compound analysis.[7]

Materials:

  • Aminopropyl SPE column (e.g., 200 mg, 3 mL)

  • Plasma or serum sample

  • Methanol

  • Dichloromethane

  • Hexane (B92381)

  • Elution solvent (e.g., hexane with a small percentage of ethyl acetate (B1210297) or isopropanol)

Procedure:

  • To 200 µL of plasma, add 3 mL of 1:1 methanol:dichloromethane containing a deuterated internal standard.

  • Vortex and centrifuge to precipitate proteins.

  • Transfer the supernatant to a clean tube and dry under a stream of nitrogen.

  • Condition the aminopropyl SPE column with 2 x 3 mL of hexane.

  • Resuspend the dried extract in approximately 1 mL of hexane and load it onto the SPE column.

  • Wash the column with additional hexane to remove nonpolar interferences.

  • Elute the sterols with an appropriate solvent mixture (e.g., hexane:ethyl acetate).

  • Dry the eluate and reconstitute it in the initial mobile phase for LC-MS analysis.

Visualizations

IonSuppressionWorkflow Troubleshooting Workflow for Low this compound Signal start Low or No This compound Signal check_suppression Suspect Ion Suppression or Poor Ionization? start->check_suppression improve_sample_prep Improve Sample Preparation (SPE, LLE) check_suppression->improve_sample_prep Yes derivatize Perform Chemical Derivatization (e.g., Picolinic Acid) check_suppression->derivatize Poor Ionization optimize_lc Optimize LC Separation (Column, Mobile Phase) improve_sample_prep->optimize_lc use_sil_is Incorporate Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is consider_apci Switch to APCI Source optimize_lc->consider_apci derivatize->use_sil_is end Improved Signal & Quantification use_sil_is->end consider_apci->end

Caption: Troubleshooting workflow for low this compound signal in ESI-MS.

MitigationStrategies Strategies to Reduce Ion Suppression of this compound cluster_pre_analysis Pre-Analysis Strategies cluster_analysis Analytical Strategies sample_prep Sample Preparation • Solid-Phase Extraction (SPE) • Liquid-Liquid Extraction (LLE) • Protein Precipitation lc_method LC Method Optimization • C18 or PFP Column • Methanol-based Mobile Phase • Volatile Additives (Ammonium Formate) • Gradient Separation sample_prep->lc_method derivatization Chemical Derivatization • Picolinic Acid • Dansyl Chloride • Enhances Ionization Efficiency derivatization->lc_method ms_method MS Method Optimization • Use Stable Isotope-Labeled IS • Consider APCI Source • Optimize Source Parameters lc_method->ms_method reduced_suppression Reduced Ion Suppression & Improved Signal ms_method->reduced_suppression ion_suppression Ion Suppression of this compound ion_suppression->sample_prep ion_suppression->derivatization

Caption: Key strategies to mitigate ion suppression for this compound analysis.

References

Column selection for baseline separation of campesterol and stigmasterol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Column Selection for Phytosterol Analysis

Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you achieve baseline separation of campesterol (B1663852) and stigmasterol (B192456) in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for separating this compound and stigmasterol?

A1: Gas chromatography (GC) is the most prevalent and widely utilized method for the analysis of phytosterols (B1254722), including this compound and stigmasterol.[1][2][3] It is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][4] High-Performance Liquid Chromatography (HPLC) is also a viable technique, offering the advantage of operating at milder temperatures.[1]

Q2: Do I need to derivatize my samples before GC analysis?

A2: Yes, for GC analysis, phytosterols are typically derivatized to their trimethylsilyl (B98337) (TMS) ethers.[5][6] This process increases the volatility of the sterols, which is necessary for their separation and detection by GC.[6]

Q3: Which type of HPLC is better for separating individual phytosterols, normal-phase or reversed-phase?

A3: Reversed-phase HPLC (RP-HPLC) is more commonly and effectively used for the separation of individual sterols than normal-phase HPLC (NP-HPLC).[1][7][8] While NP-HPLC can be suitable for quantifying total phytosterols, it generally does not provide adequate separation of individual compounds.[7]

Troubleshooting Guide: Common Separation Issues

Problem: I'm observing co-elution or poor resolution between this compound and stigmasterol peaks.

Solution:

Co-elution is a frequent challenge in phytosterol analysis.[3][9][10] Here are some steps you can take to improve your separation:

  • For GC Analysis:

    • Column Choice: While non-polar columns like those with a 95% dimethyl, 5% diphenyl-polysiloxane stationary phase can provide baseline separation, co-elution with other sterols can sometimes occur.[2][3][11] If you are working with samples rich in Δ7-sterols, consider using a mid-polarity column, such as one with a 65% dimethyl-35% diphenyl polysiloxane phase, for better selectivity.[2]

  • For HPLC Analysis:

    • Optimize Mobile Phase Gradient: A shallower gradient can often enhance the separation of closely eluting compounds.[9]

    • Change Organic Solvent: Switching between methanol (B129727) and acetonitrile (B52724) as the organic component of your mobile phase can alter the selectivity of your separation.[9]

    • Adjust Column Temperature: Lowering the column temperature may improve the resolution between isomeric compounds.[9]

    • Column Selection: C18 columns are generally preferred over C8 columns due to their longer alkyl chains, which enhance hydrophobic interactions and improve retention and separation.[8][12] Phenyl columns can also offer different selectivity and may be a good alternative.[8]

Problem: My chromatographic peaks are showing poor shape (tailing or fronting).

Solution:

Asymmetrical peaks can compromise quantification.[9] Here are some potential causes and solutions:

  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can lead to peak tailing.

  • Column Overload: Injecting too much sample can cause peak fronting.[9]

  • Inappropriate Sample Solvent: The solvent used to dissolve the sample can affect peak shape.[9]

  • For HPLC Analysis:

    • Mobile Phase Additives: Adding a small amount of a salt, such as ammonium (B1175870) acetate, to the mobile phase can help minimize peak tailing by masking active sites on the stationary phase.[9]

    • Control pH: Adjusting the pH of the mobile phase can influence the ionization state of the analytes and improve peak shape.[9]

    • Sample Solvent: Whenever feasible, dissolve your sample in the initial mobile phase to ensure good peak symmetry.[9]

Data & Experimental Protocols

Recommended Columns and Conditions

The following tables summarize typical column and experimental conditions for the separation of this compound and stigmasterol using both GC and HPLC.

Table 1: GC Column and Conditions for Phytosterol Analysis

ParameterConditionReference
Column Agilent VF-5ms (30 m x 0.32 mm, 0.25 µm film)[11]
Stationary Phase 5% Phenyl-methyl silicone[5]
Injector Temperature 250°C[5]
Detector Temperature 300°C (FID)[5]
Oven Program 190°C (2 min), then 20°C/min to 230°C (3 min), then 40°C/min to 255°C (25 min)[5]
Carrier Gas Helium[5]
Flow Rate 2 mL/min[5]

Table 2: HPLC Column and Conditions for Phytosterol Analysis

ParameterConditionReference
Column Waters C18 (4.6 mm x 250 mm, 5 µm)[13]
Mobile Phase Acetonitrile:Water (98:2, v/v)[13]
Column Temperature 35°C[13]
Flow Rate 1.0 mL/min[13]
Detection UV at 208 nm[13]
Detailed Experimental Protocol: GC-FID Analysis

This protocol provides a general procedure for the analysis of this compound and stigmasterol in a sample matrix.

1. Sample Preparation (Saponification and Extraction) [5]

  • Weigh an appropriate amount of your sample into a reaction vessel.

  • Add an ethanolic potassium hydroxide (B78521) (KOH) solution.

  • Heat the mixture to saponify the lipids and release the phytosterols.

  • After cooling, extract the unsaponifiable fraction containing the phytosterols with a non-polar solvent like toluene.[5]

2. Derivatization [5][6]

  • Evaporate the extraction solvent to dryness under a stream of nitrogen.

  • Add a derivatizing agent, such as N-methyl-N-trimethylsilyl trifluoroacetamide (B147638) (MSTFA), to convert the phytosterols to their TMS ethers.

  • Heat the mixture to ensure complete derivatization.

3. GC-FID Analysis [5]

  • Inject an aliquot of the derivatized sample into the GC.

  • Use a capillary column such as one with a cross-linked 5% phenyl-methyl silicone stationary phase.[5]

  • Employ a temperature program to separate the phytosterols. A typical program might start at 190°C and ramp up to 255°C.[5]

  • Detect the eluted compounds using a Flame Ionization Detector (FID).

Visual Guide: Column Selection Workflow

The following diagram provides a decision-making workflow to assist you in selecting the appropriate column for your analysis.

G Column Selection for this compound and Stigmasterol Separation start Start: Baseline Separation of This compound & Stigmasterol technique Choose Analytical Technique start->technique gc Gas Chromatography (GC) technique->gc Volatile / Thermostable (after derivatization) hplc High-Performance Liquid Chromatography (HPLC) technique->hplc Non-volatile / Thermolabile gc_derivatize Derivatize to TMS ethers gc->gc_derivatize hplc_mode Select HPLC Mode hplc->hplc_mode gc_column Select GC Column gc_derivatize->gc_column nonpolar_gc Non-polar Column (e.g., 5% diphenyl / 95% dimethyl polysiloxane) gc_column->nonpolar_gc Standard Samples midpolar_gc Mid-polarity Column (e.g., 35% diphenyl / 65% dimethyl polysiloxane) for high Δ7-sterol samples gc_column->midpolar_gc Complex Samples end_gc Optimized GC Method nonpolar_gc->end_gc midpolar_gc->end_gc rp_hplc Reversed-Phase (RP-HPLC) (Recommended for individual sterol separation) hplc_mode->rp_hplc np_hplc Normal-Phase (NP-HPLC) (Suitable for total phytosterols) hplc_mode->np_hplc rp_column Select RP-HPLC Column rp_hplc->rp_column end_hplc Optimized HPLC Method np_hplc->end_hplc c18_column C18 Column (Most common, good retention) rp_column->c18_column First Choice phenyl_column Phenyl Column (Alternative selectivity) rp_column->phenyl_column Troubleshooting Co-elution c18_column->end_hplc phenyl_column->end_hplc

Caption: Decision tree for selecting the optimal chromatographic column.

References

Technical Support Center: Method Validation for Campesterol Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the validation of analytical methods for campesterol (B1663852) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate analytical technique for this compound analysis: GC-MS or LC-MS/MS?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this compound analysis, with the choice depending on the specific requirements of the study.

  • GC-MS is a well-established and robust method, often considered the gold standard for phytosterol analysis.[1] It offers excellent chromatographic resolution.[2] However, a critical drawback is the need for derivatization to increase the volatility of the sterols, which adds a step to sample preparation.[1][2][3][4][5]

  • LC-MS/MS has the significant advantage of not requiring derivatization, simplifying the sample preparation workflow.[6] It provides high sensitivity and selectivity, especially when using atmospheric pressure chemical ionization (APCI) and multiple reaction monitoring (MRM).[3][7][8] This makes it highly suitable for analyzing this compound in complex biological matrices.[7]

Q2: Why is saponification a necessary step for analyzing total this compound content?

A2: In many biological and food matrices, this compound exists in both a free form and as conjugated esters (bound to fatty acids) or glycosides.[1][9] Saponification is an alkaline hydrolysis process, typically using ethanolic potassium hydroxide (B78521) (KOH), that cleaves these ester and glycosidic bonds.[1][5][10][11] This crucial step releases the this compound into its free, quantifiable form, ensuring that the measurement reflects the total this compound content of the sample.[1]

Q3: Is derivatization always required for the GC analysis of this compound?

A3: Yes, for conventional GC analysis, derivatization is a critical step.[1] this compound in its natural form is not sufficiently volatile for GC analysis.[1] Derivatization, most commonly silylation to form trimethylsilyl (B98337) (TMS) ethers, converts the hydroxyl group into a more volatile and thermally stable form.[1][5][12] This process improves chromatographic peak shape and overall performance.[1]

Q4: What are the most common internal standards used for this compound quantification?

A4: Using an internal standard (IS) is essential for accurate quantification as it corrects for variations during sample preparation and injection.[1] Commonly used internal standards for phytosterol analysis include:

  • 5α-cholestane[11][13]

  • Epicoprostanol[1]

  • Deuterated analogs such as this compound-D6 or Sitosterol-D6[2]

  • β-cholestanol[14]

Q5: How can chromatographic resolution be improved, especially when dealing with co-eluting sterols?

A5: Co-elution is a common challenge due to the structural similarity of phytosterols (B1254722) like this compound, β-sitosterol, and stigmasterol (B192456).[1][7][12]

  • For GC: Employ a high-resolution capillary column designed for sterol analysis (e.g., mid-polarity phenyl-methylpolysiloxane).[1][15] Optimizing the oven temperature program with a slow ramp rate can significantly enhance separation.[1]

  • For LC: The choice of column is critical. C18 and C30 columns are often used.[4][6] A reduced column temperature may also improve resolution.[7] If baseline separation is not achievable, the high selectivity of tandem mass spectrometry (MS/MS) can be used to differentiate and quantify co-eluting isobaric compounds.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during method validation and sample analysis.

Issue 1: Inconsistent or Low Recovery of this compound

Potential Cause Troubleshooting Action
Incomplete Saponification Ensure sufficient reaction time (e.g., 60-90 minutes at 80-90°C) and an adequate concentration of ethanolic KOH.[1][10] For very complex matrices like cereals, a preliminary acid hydrolysis step might be necessary.[15]
Inefficient Extraction Use a non-polar solvent like n-hexane or toluene (B28343) for the liquid-liquid extraction of the unsaponifiable fraction.[1][3][4][10] Perform the extraction multiple times (e.g., three times) and pool the organic layers to maximize recovery.[1]
Analyte Degradation/Oxidation Phytosterols can be susceptible to oxidation.[1][12] Handle samples under an inert atmosphere (e.g., nitrogen) where possible and protect them from light.[1][12] Store extracts at low temperatures (-20°C).[1]

Issue 2: Appearance of Unknown Peaks in Chromatograms

Potential Cause Troubleshooting Action
Degradation Products Unknown peaks may be phytosterol oxidation products (POPs) such as 7-ketothis compound (B13414126) or hydroxycampesterols.[12] Use mass spectrometry to identify these peaks by comparing their mass spectra to known this compound oxides.[12]
Contamination Ensure all glassware, solvents, and reagents are of high purity and free from contaminants.[12] Run a solvent blank to check for background interference.[12]
Carryover Implement a robust washing protocol for the injector and column between sample injections to prevent carryover from previous runs.[12]

Issue 3: Co-elution with Other Sterols (e.g., β-Sitosterol)

Potential Cause Troubleshooting Action
Insufficient Chromatographic Resolution Optimize the chromatographic method as described in FAQ #5. For GC, use a suitable column and a slow temperature ramp.[1] For LC, consider different column chemistries (e.g., C30) or mobile phase compositions.[4][12]
Isobaric Interference in MS Even with MS, some sterols are isobaric (have the same mass), making chromatographic separation crucial.[6][7] If separation is incomplete, use tandem MS (MS/MS) with carefully selected precursor-product ion transitions to selectively quantify the target analyte without interference.[3]

Issue 4: Matrix Effects in LC-MS/MS Analysis

Potential Cause Troubleshooting Action
Ion Suppression or Enhancement Complex sample matrices can interfere with the ionization of the target analyte in the MS source. Dilute the sample extract if sensitivity allows. Improve sample cleanup using Solid Phase Extraction (SPE).[14][16]
Co-eluting Matrix Components Adjust the chromatographic gradient to better separate this compound from interfering matrix components.
Use of an Appropriate Internal Standard Use a stable isotope-labeled internal standard (e.g., this compound-D6) that co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction.

Experimental Protocols & Method Parameters

Protocol 1: General Sample Preparation (Saponification & Extraction)

This protocol describes a general method for extracting the unsaponifiable fraction containing free phytosterols.[5][10][11]

  • Sample Weighing: Accurately weigh 1-5 g of the homogenized sample into a saponification flask.[10][11]

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., 5α-cholestane or epicoprostanol).[1][11]

  • Saponification: Add 50 mL of 2.0 M ethanolic potassium hydroxide (KOH) solution.[10][11] Attach a reflux condenser and heat the mixture at 80-90°C for 60-90 minutes with constant stirring.[10]

  • Extraction: Cool the mixture to room temperature. Transfer to a separatory funnel and add 50 mL of deionized water.[10]

  • Perform a liquid-liquid extraction by adding 50 mL of n-hexane. Shake vigorously for 2 minutes and allow the layers to separate.[10]

  • Collect the upper organic (n-hexane) layer. Repeat the extraction two more times with fresh n-hexane.

  • Pool the organic extracts and wash with deionized water until neutral.

  • Dry the extract over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness under reduced pressure or a stream of nitrogen.

  • The resulting residue contains the unsaponifiable matter, including this compound. Reconstitute in an appropriate solvent for analysis.

Protocol 2: GC-MS Analysis (with Derivatization)
  • Derivatization: To the dried extract from Protocol 1, add a derivatizing agent such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA).[2][5] Heat at 60-70°C for 30 minutes to form the TMS-ether derivatives.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Analysis: Perform the analysis using the conditions outlined in the table below.

Protocol 3: LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried extract from Protocol 1 in the initial mobile phase (e.g., Methanol/Acetonitrile).

  • Injection: Inject 5 µL of the sample into the LC-MS/MS system.[4]

  • Analysis: Perform the analysis using the conditions outlined in the table below. The use of atmospheric pressure chemical ionization (APCI) in positive ion mode is recommended for nonpolar sterol compounds.[6][7]

Data Presentation: Method Performance & Conditions

Table 1: Comparison of Method Validation Parameters for this compound Analysis
Technique Linearity Range (ng/mL) LOD (ng/mL) LOQ (ng/mL) Recovery (%) Precision (RSD%) Reference
SFC-UV120 - 200,00020 - 4275 - 11796.4 - 101.21.7 - 3.8[17]
Dual-UADLLME-HPLC0.030 - 0.100.005 - 0.0150.030 - 0.1088.3 - 108.5Not Reported[18]
LC-MS/MS1 - 10 (and higher)110Not Reported< 15[8]
GC-MS (Isotope Dilution)Not Reported0.007 (as 7α-OH-campesterol)0.023 (as 7α-OH-campesterol)92 - 115≤ 10[19]
GC-MS/MSNot Reportedpg/mL rangeNot Reported88 - 117< 15[5]
Table 2: Typical GC-MS Instrumental Conditions
Parameter Setting
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial 200°C, ramp at 10-15°C/min to 300-320°C, hold for 10-15 min[20]
Injector Temperature 280 - 300°C
Ionization Mode Electron Impact (EI) at 70 eV or Positive Chemical Ionization (PCI)[5][9]
MS Mode Scan or Selected Ion Monitoring (SIM) for higher sensitivity[18][21]
Table 3: Typical LC-MS/MS Instrumental Conditions
Parameter Setting
Column C18 or C30 reverse-phase, e.g., 100 mm x 3.0 mm, 2.7 µm[4][6][17]
Mobile Phase Gradient elution with Methanol, Acetonitrile, and/or Water[3][4][7]
Flow Rate 0.3 - 0.6 mL/min[4][6]
Column Temperature 15 - 30°C[4][7]
Ionization Source Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode[3][6][7]
MS Mode Multiple Reaction Monitoring (MRM) for selective quantification[5][8]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_gc GC-MS Path cluster_lc LC-MS/MS Path cluster_data Data Processing Sample Complex Matrix Sample (e.g., Food, Plasma) Sapon Saponification (Alkaline Hydrolysis) Sample->Sapon LLE Liquid-Liquid Extraction (LLE) of Unsaponifiables Sapon->LLE Dry Evaporation & Reconstitution LLE->Dry Deriv Derivatization (Silylation) Dry->Deriv LCMS LC-MS/MS Analysis Dry->LCMS GCMS GC-MS Analysis Deriv->GCMS Quant Quantification (vs. Internal Standard) GCMS->Quant LCMS->Quant Report Method Validation & Reporting Quant->Report

Caption: General workflow for this compound analysis from sample prep to reporting.

G Start Start: Low or Inconsistent This compound Recovery CheckSapon Was saponification complete? (Time, Temp, [KOH]) Start->CheckSapon CheckExtract Was extraction efficient? (Solvent, # of Extractions) CheckSapon->CheckExtract Yes Sol_Sapon Solution: Increase reaction time/temp or use stronger base. CheckSapon->Sol_Sapon No CheckDegrade Is analyte degradation suspected? (Exposure to light/air) CheckExtract->CheckDegrade Yes Sol_Extract Solution: Use non-polar solvent (hexane) and perform at least 3 extractions. CheckExtract->Sol_Extract No Sol_Degrade Solution: Work under inert gas (N2) and protect samples from light. CheckDegrade->Sol_Degrade Yes End Problem Resolved CheckDegrade->End No, review other factors Sol_Sapon->End Sol_Extract->End Sol_Degrade->End

Caption: Troubleshooting logic for diagnosing low this compound recovery.

G Start Choose Analytical Technique Deriv Is avoiding derivatization a priority? Start->Deriv Sensitivity Is highest sensitivity for trace levels required? Deriv->Sensitivity No LCMS Use LC-MS/MS (No derivatization needed) Deriv->LCMS Yes Robust Is a well-established, robust method preferred? Sensitivity->Robust No Sensitivity->LCMS Yes Robust->LCMS No, LC-MS/MS is also suitable GCMS Use GC-MS (Requires derivatization) Robust->GCMS Yes

Caption: Decision pathway for selecting between GC-MS and LC-MS/MS analysis.

References

Validation & Comparative

Campesterol vs. β-Sitosterol: A Comparative Analysis of Cholesterol-Lowering Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cholesterol-lowering efficacy of two prominent phytosterols (B1254722), campesterol (B1663852) and β-sitosterol. By presenting supporting experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms, this document aims to serve as a valuable resource for research and development in the field of lipid management.

Quantitative Efficacy: A Tabular Comparison

The cholesterol-lowering effects of this compound and β-sitosterol have been evaluated in numerous studies. While direct head-to-head clinical trials are limited, the existing data provides valuable insights into their individual and comparative efficacy.

PhytosterolDosageStudy Population/ModelKey Findings
β-Sitosterol 2–9 g/day Human subjects with normal and elevated cholesterolLowered serum LDL-cholesterol levels by 10–15% with no significant effects on HDL-cholesterol or triacylglycerol levels.[1]
β-Sitosterol Not specifiedHuman clinical trialsSignificant reductions in total cholesterol (by about 9–13%) and LDL cholesterol (by about 15–20%) in individuals with elevated cholesterol levels.[[“]]
Plant Sterols (General) 2-3 g/day (as stanol esters)Normo- and hypercholesterolemic humansLowered total cholesterol by approximately 10% and LDL cholesterol by 15%.[3]
Plant Sterols/Stanols 0.6–3.3 g/day Meta-analysis of 124 randomized placebo-controlled trialsConsistent dose–response relationship for LDL-C lowering by 6–12%.[4]

It is important to note that the intestinal absorption of this compound is generally higher than that of β-sitosterol.[5][6] Healthy individuals absorb approximately 5% of dietary plant sterols, but this can vary, with this compound being more readily absorbed than sitosterol.[7]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for key experiments are outlined below.

In Vivo Human Intestinal Perfusion Study

This method directly measures the absorption of sterols in a specific segment of the human small intestine.

  • Subject Recruitment: Healthy male volunteers with normal liver function and no metabolic disorders are recruited after providing informed consent.

  • Tube Placement: A triple-lumen polyvinyl tube is inserted via the nose or mouth and positioned in the upper jejunum under fluoroscopic guidance.

  • Infusion: A liquid formula diet containing known concentrations of cholesterol and the test phytosterols (e.g., this compound, β-sitosterol) is continuously infused through the proximal opening of the tube. A non-absorbable marker, such as sitostanol, is co-infused to correct for fluid shifts.

  • Sample Collection: Intestinal contents are aspirated from the distal openings at regular intervals.

  • Sterol Quantification: The collected samples undergo hydrolysis and lipid extraction. The concentrations of cholesterol and plant sterols are then quantified using gas-liquid chromatography (GLC) coupled with mass spectrometry (MS).[8]

  • Calculation of Absorption: The absorption of each sterol is calculated by determining the difference between the infused and recovered amounts, relative to the non-absorbable marker.[8]

In Vitro Caco-2 Cell Model

Caco-2 cells, a human colon adenocarcinoma cell line, are widely used as a model for the intestinal barrier to study nutrient and drug absorption.

  • Cell Culture: Caco-2 cells are cultured to form a confluent monolayer, which differentiates to mimic the small intestinal epithelium.

  • Micelle Preparation: Micelles are prepared containing bile acids (e.g., 5 mM taurocholate), fatty acids (e.g., 250 µM oleic acid), and the sterols of interest (cholesterol, this compound, or β-sitosterol).[9]

  • Cell Treatment: The Caco-2 cell monolayers are incubated with the prepared micelles.

  • Uptake and Metabolism Analysis: After incubation, the cells are harvested, and lipids are extracted. The cellular uptake of the different sterols is quantified. The expression and activity of key proteins and genes involved in cholesterol metabolism, such as HMG-CoA reductase and ACAT, can be analyzed using techniques like quantitative real-time PCR and Western blotting.[9][10]

Visualizing the Mechanisms

The following diagrams illustrate the experimental workflow and the molecular pathways involved in the cholesterol-lowering effects of this compound and β-sitosterol.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis cluster_outcome Outcome subject_prep Subject/Cell Model Preparation administration Administration to In Vivo/In Vitro Model subject_prep->administration test_compound Test Compound (this compound/β-Sitosterol) Formulation test_compound->administration sample_collection Blood/Tissue/Cell Sample Collection administration->sample_collection lipid_analysis Lipid Profile Analysis (TC, LDL-C, HDL-C) sample_collection->lipid_analysis mechanistic_studies Mechanistic Studies (Gene/Protein Expression) sample_collection->mechanistic_studies data_interpretation Data Interpretation and Efficacy Comparison lipid_analysis->data_interpretation mechanistic_studies->data_interpretation signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cholesterol Dietary & Biliary Cholesterol micelles Mixed Micelles cholesterol->micelles phytosterols This compound & β-Sitosterol phytosterols->micelles Competes with Cholesterol NPC1L1 NPC1L1 Transporter phytosterols->NPC1L1 Inhibits Expression (β-Sitosterol) HMGCR HMG-CoA Reductase (Synthesis) phytosterols->HMGCR Reduces Expression (β-Sitosterol) micelles->NPC1L1 ABCG5G8 ABCG5/G8 Transporters NPC1L1->ABCG5G8 Efflux ABCG5G8->cholesterol Reduces Absorption

References

A Comparative Analysis of Campesterol and Stigmasterol in Plant Membranes

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of campesterol (B1663852) and stigmasterol (B192456), two of the most abundant phytosterols (B1254722) in plant cell membranes. Synthesizing current experimental data, this document details their distinct roles in modulating the physicochemical properties of the membrane, their involvement in cellular signaling, and their biosynthesis. This resource is intended to support researchers in plant biology, biochemistry, and drug development in understanding the nuanced functions of these critical membrane components.

Introduction to this compound and Stigmasterol

Plant sterols, or phytosterols, are essential structural and functional components of plant cell membranes, analogous to cholesterol in mammalian cells.[1] They play crucial roles in regulating membrane fluidity, permeability, and the function of membrane-associated proteins.[2][3] Among the diverse array of phytosterols, this compound and stigmasterol are major constituents, differing only by a double bond in the alkyl side chain.[4][5] This subtle structural distinction leads to significant differences in their effects on membrane properties and their biological functions. This compound is a vital precursor to the brassinosteroid class of plant hormones, which regulate growth and development, while stigmasterol is often considered a "stress sterol" due to its accumulation in response to various environmental challenges.[2][6][7]

Structural and Physicochemical Comparison

The primary structural difference between this compound and stigmasterol is the presence of a C22-C23 double bond in the side chain of stigmasterol.[5] This feature makes the stigmasterol side chain more rigid and planar compared to the more flexible side chain of this compound. This distinction profoundly influences how they interact with phospholipids (B1166683) and, consequently, their impact on the membrane bilayer.

Data Summary: Physicochemical Effects on Plant Membranes

The following table summarizes the differential effects of this compound and stigmasterol on key properties of the plant membrane, based on experimental data from model membrane systems and plant cell analyses.

FeatureThis compoundStigmasterolSupporting Evidence
Primary Function Membrane ordering; Precursor to brassinosteroidsIncreases membrane fluidity; Role in stress response[2][6][8]
Effect on Membrane Fluidity Has a significant ordering effect, increasing phospholipid packing density and decreasing mobility of phospholipid chains.[2][8]Reduces membrane order and has a less pronounced condensing effect compared to this compound and cholesterol.[6][9][10]This leads to an overall increase in membrane fluidity.[11]
Effect on Membrane Permeability Decreases passive permeability to small ions and water by increasing the packing density of phospholipids.[2]Increases membrane permeability to water and ions.[11][12]This is attributed to the structural disruption caused by the rigid side chain.[11]
Role in Lipid Rafts A key component of lipid rafts, its pronounced ordering effect is crucial for the formation and stability of these microdomains.[2][13]Participates in lipid raft formation, but its disordering effect can influence the specific protein and lipid composition of these domains.[10]
Interaction with Proteins Influences the activity of membrane-associated proteins through its effect on membrane ordering and raft formation.[2]Can directly affect the activity of membrane-bound proteins, such as H+-ATPase.[10][14]

Biosynthesis and Signaling Pathways

This compound and stigmasterol are synthesized via the mevalonate (B85504) pathway.[3][6] this compound is a direct product of this pathway, while stigmasterol is synthesized from the desaturation of β-sitosterol, a closely related sterol, by the enzyme C22-sterol desaturase (CYP710A).[6][10][15]

Phytosterol Biosynthesis Pathway cluster_main Mevalonate Pathway cluster_branch Sterol Diversification cluster_camp This compound Branch cluster_sito Sitosterol/Stigmasterol Branch AcetylCoA Acetyl-CoA IPP/DMAPP IPP/DMAPP AcetylCoA->IPP/DMAPP Multiple Steps Cycloartenol Cycloartenol Campesterol_Branch Cycloartenol->Campesterol_Branch IPP/DMAPP->Cycloartenol Multiple Steps This compound This compound Campesterol_Branch->this compound SMT1, SSR1 etc. Sitosterol β-Sitosterol Campesterol_Branch->Sitosterol SMT2/3 etc. Sitosterol_Branch Brassinosteroids Brassinosteroids This compound->Brassinosteroids Biosynthesis Stigmasterol Stigmasterol Sitosterol->Stigmasterol CYP710A (C22-desaturase) Stigmasterol Stress Response Stress Abiotic/Biotic Stress (e.g., Temperature, Pathogen) Signal Stress Signaling Cascade Stress->Signal Enzyme Upregulation of CYP710A enzymes Signal->Enzyme Stigmasterol ↑ Stigmasterol Accumulation Enzyme->Stigmasterol Membrane Membrane Property Modulation Stigmasterol->Membrane Fluidity ↑ Membrane Fluidity Membrane->Fluidity Permeability ↑ Ion/Water Permeability Membrane->Permeability Adaptation Enhanced Plant Stress Adaptation Fluidity->Adaptation Permeability->Adaptation Experimental Workflow for Phytosterol Analysis A 1. Plant Tissue Sample (e.g., leaves, roots) B 2. Lyophilization & Grinding A->B C 3. Saponification (Hydrolysis with KOH) B->C D 4. Liquid-Liquid Extraction (with n-hexane) C->D E 5. Evaporation & Drying D->E F 6. Derivatization (Silylation for GC) E->F G 7. GC-MS/FID Analysis F->G H 8. Data Processing (Peak Integration & Quantification) G->H

References

Validating Campesterol as a Predictive Biomarker for Statin Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of scientific evidence and experimental methodologies for validating campesterol (B1663852) as a predictive biomarker for patient response to statin therapy. Statin efficacy in lowering low-density lipoprotein cholesterol (LDL-C) varies significantly among individuals[1]. Emerging evidence suggests that baseline levels of non-cholesterol sterols, such as the plant-derived sterol this compound, may help predict this response, offering a potential tool for personalizing hypercholesterolemia treatment.

Comparative Efficacy of Statins based on Cholesterol Homeostasis Markers

Statins primarily lower cholesterol by inhibiting its synthesis in the liver[2][3]. However, this can lead to a compensatory increase in intestinal cholesterol absorption[4]. This compound, a marker for cholesterol absorption, is being investigated to understand its role in the variable response to statin treatment[5][6]. The following table summarizes quantitative data from key studies comparing the effects of different statins on LDL-C, and markers of cholesterol synthesis (lathosterol) and absorption (this compound).

Statin TherapyStudy PopulationDurationKey FindingsReference
Atorvastatin (B1662188) (20 mg/day) 306 statin-naïve patients at high risk of coronary heart disease (CHD)1 monthOverall LDL-C reduction of 36.8%. In patients with the highest baseline this compound, atorvastatin decreased cholesterol absorption by 46.1%, enhancing LDL-C lowering. In those with the lowest baseline this compound, absorption increased by 52.3%, attenuating the LDL-C reduction. Patients with high lathosterol (B1674540) and low this compound at baseline had a significantly smaller LDL-C reduction (27.3%) compared to those with high lathosterol and high this compound (42.4%).[6]
Atorvastatin (80 mg/day) 135 participants (subset of STELLAR trial)6 weeksTotal cholesterol decreased by ~40%. The ratio of this compound to total cholesterol (this compound/C) increased by 72% (p < 0.001). Subjects with the greatest reductions in both absolute lathosterol and this compound levels showed a significantly greater reduction in total cholesterol (-46%) compared to those with the opposite trend (-34%).[1]
Rosuvastatin (B1679574) (40 mg/day) 135 participants (subset of STELLAR trial)6 weeksTotal cholesterol decreased by ~40%. The this compound/C ratio increased by 52% (p < 0.001), a significantly smaller increase than with atorvastatin. Rosuvastatin treatment led to a significant decrease in the absolute this compound levels (-2%, p=0.002).[1]
Simvastatin (B1681759) (dose not specified) Coronary patients (subset of 4S trial)5 yearsIn patients with high baseline cholestanol (B8816890) (another absorption marker), simvastatin increased the this compound/C ratio more than in those with low baseline cholestanol. The cholesterol-lowering effect of simvastatin was greater in patients in the lowest quartile of baseline cholestanol compared to the highest quartile.[7]
Simvastatin (40 mg)/Ezetimibe (10 mg) 116 subjects12 weeksThis combination therapy decreased the this compound/cholesterol ratio (p = 0.008 vs baseline).[8]

Experimental Protocols

Accurate validation of this compound as a biomarker requires rigorous and standardized experimental protocols. Below are methodologies synthesized from the cited literature.

Study Design and Patient Selection

A prospective, randomized, open-label, or single-blind clinical trial design is commonly employed[8][9].

  • Inclusion Criteria: Typically include adult patients with hypercholesterolemia, often defined by specific LDL-C ranges (e.g., 70 to 189 mg/dL) and an elevated 10-year risk of atherosclerotic cardiovascular disease (ASCVD)[9][10]. Participants are often required to be statin-naïve to establish a clear baseline[6].

  • Exclusion Criteria: Often include individuals already on lipid-lowering therapies, those with active arterial disease, uncontrolled hypertension, or hypothyroidism[10].

  • Treatment Arms: Patients are randomized to receive a specific statin (e.g., atorvastatin 20 mg/day, rosuvastatin 40 mg/day) or a combination therapy[1][6]. A placebo arm is included in some study designs[9].

  • Duration: Treatment periods typically range from 4 weeks to several months to allow for lipid levels to stabilize in response to therapy[1][6][11].

Sample Collection and Processing
  • Sample Type: Fasting serum or plasma samples are required for the analysis of non-cholesterol sterols and lipoproteins[5][12].

  • Collection: Blood samples are collected at baseline (before initiation of statin therapy) and at the end of the treatment period.

  • Processing: For sterol analysis, blood samples should be centrifuged upon receipt, and the resulting plasma or serum should be separated and frozen. It is also crucial to protect samples from light to prevent sterol degradation[13].

Analytical Methods
  • Measurement of Serum/Plasma Sterols (this compound, Lathosterol): Gas chromatography (GC) is a widely used and sensitive method for quantifying non-cholesterol sterols[12][14]. Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also utilized globally[14]. The general procedure involves:

    • Lipid extraction from serum or plasma.

    • Saponification to release free sterols.

    • Derivatization of the sterols.

    • Analysis by GC with a flame ionization detector (FID) or by GC-MS[14].

    • Quantification is typically performed using an internal standard.

  • Measurement of Serum Lipids (Total Cholesterol, LDL-C, HDL-C): Standard enzymatic colorimetric assays are used for measuring total cholesterol. The CHOD-POD method is a common example[15]. LDL-C can be calculated using the Friedewald equation, provided triglycerides are not excessively high, or measured directly[15].

Visualizing the Predictive Model and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the conceptual framework for this compound as a predictive biomarker and the typical experimental workflow for its validation.

StatinResponsePrediction cluster_0 Patient Baseline Profile cluster_1 Intervention cluster_2 Predicted LDL-C Response HighCamp High Baseline This compound (High Absorber) Statin Statin Therapy HighCamp->Statin LowCamp Low Baseline This compound (Low Absorber) LowCamp->Statin GoodResponse Enhanced LDL-C Reduction Statin->GoodResponse Enhanced efficacy in high absorbers (Atorvastatin) AttenuatedResponse Attenuated LDL-C Reduction Statin->AttenuatedResponse Reduced efficacy in low absorbers (Atorvastatin)

Caption: Predictive model of statin response based on baseline this compound levels.

BiomarkerValidationWorkflow cluster_workflow Experimental Workflow for Biomarker Validation A Patient Recruitment (Statin-naïve, Hypercholesterolemic) B Baseline Assessment - Collect fasting blood sample - Measure lipids and sterols (this compound) A->B C Randomization to Statin Therapy B->C D Treatment Period (e.g., 4-12 weeks) C->D Assigned Statin E End-of-Study Assessment - Collect final fasting blood sample - Measure lipids and sterols D->E F Data Analysis - Correlate baseline this compound with % LDL-C change - Stratify by high/low absorbers E->F

Caption: Experimental workflow for validating this compound as a predictive biomarker.

References

Differentiating the Anti-inflammatory Effects of Campesterol and Sitosterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two common phytosterols, campesterol (B1663852) and β-sitosterol. By presenting experimental data, outlining methodologies, and illustrating key signaling pathways, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of these natural compounds.

Comparative Analysis of Anti-inflammatory Activity

Both this compound and β-sitosterol have demonstrated significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators. The following table summarizes quantitative data from various studies, highlighting the inhibitory concentration (IC50) or percentage of inhibition at specified concentrations.

Disclaimer: The data presented below is compiled from multiple studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as cell lines, stimulus concentrations, and incubation times may vary between studies.

Inflammatory MediatorPhytosterolCell LineStimulant (Concentration)Concentration of PhytosterolInhibitionCitation
Nitric Oxide (NO) β-SitosterolRAW264.7 MacrophagesLPS50 µMSignificant Inhibition[1]
This compoundRAW264.7 MacrophagesLPS50 µMObvious Inhibitory Effects[1]
Tumor Necrosis Factor-α (TNF-α) β-SitosterolRAW264.7 MacrophagesLPS50 µMSignificant Inhibition[1]
This compoundRAW264.7 MacrophagesLPS50 µMNo Significant Effect[1]
Interleukin-6 (IL-6) β-SitosterolBV2 MicrogliaLPS (100 ng/mL)Not SpecifiedSignificant Reduction[2]
This compoundNot SpecifiedNot SpecifiedNot SpecifiedDownregulation of mRNA expression[3]
Interleukin-1β (IL-1β) β-SitosterolTHP-1 MonocytesLPS1.25 µg/mL (MIC)Significant Suppression
This compoundNot SpecifiedNot SpecifiedNot SpecifiedDownregulation of mRNA expression[3]
Prostaglandin E2 (PGE2) β-SitosterolNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
This compoundNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of both this compound and β-sitosterol are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the transcriptional regulation of pro-inflammatory genes.

NF-κB Signaling Pathway

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates Phytosterols This compound & β-Sitosterol Phytosterols->IKK_complex Inhibits Phytosterols->NFkB_active Inhibits Translocation DNA DNA NFkB_nucleus->DNA Binds to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Inflammatory_Genes Transcription

MAPK Signaling Pathway

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 AP1_nucleus AP-1 AP1->AP1_nucleus Phytosterols This compound & β-Sitosterol Phytosterols->p38 Inhibits Phosphorylation Phytosterols->JNK Inhibits Phosphorylation Phytosterols->ERK Inhibits Phosphorylation DNA DNA AP1_nucleus->DNA Inflammatory_Genes Pro-inflammatory Genes DNA->Inflammatory_Genes

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

General Experimental Workflow for In Vitro Anti-inflammatory Assays

Experimental_Workflow

Cell Culture and Lipopolysaccharide (LPS) Stimulation
  • Cell Line: Murine macrophage cell line RAW264.7 is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation: To induce an inflammatory response, cells are typically treated with LPS from Escherichia coli at a concentration of 1 µg/mL.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Principle: This assay measures nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • Collect 100 µL of cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

Quantification of Pro-inflammatory Cytokines and Prostaglandin E2 (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Procedure (General):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β) or PGE2.

    • Add cell culture supernatants to the wells and incubate.

    • Wash the plate to remove unbound substances.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Wash the plate again.

    • Add a substrate that reacts with the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • The concentration of the analyte is determined from a standard curve.

Analysis of Gene Expression (RT-qPCR)
  • Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to detect and quantify mRNA levels of specific genes.

  • Procedure:

    • RNA Extraction: Isolate total RNA from the cells using a suitable kit.

    • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

    • Quantitative PCR (qPCR): Amplify the cDNA using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe. The fluorescence intensity is measured at each cycle, and the cycle threshold (Ct) value is used to determine the initial amount of mRNA.

    • Data Analysis: Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin) to determine the relative fold change in gene expression.

References

Campesterol vs. Cholesterol: A Head-to-Head Comparison in Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the biophysical effects of campesterol (B1663852) and cholesterol on model lipid membranes. By examining key parameters such as membrane fluidity, thickness, and permeability, this document aims to elucidate the distinct roles these sterols play in membrane structure and function. The findings are supported by experimental data and detailed methodologies to assist researchers in their study of membrane biophysics and its implications for drug development and cellular signaling.

Executive Summary

Cholesterol, the primary sterol in mammalian cell membranes, is a crucial regulator of membrane fluidity, permeability, and organization. This compound, a prominent phytosterol found in plants, shares a similar core structure with cholesterol but is distinguished by a methyl group at the C-24 position of its alkyl side chain. This subtle structural difference leads to notable variations in their interactions with phospholipids, impacting the physical properties of the membrane. While both sterols exhibit a condensing effect on lipid bilayers, the magnitude of their influence on membrane order, thickness, and permeability differs, with implications for the formation of lipid rafts and the function of membrane-embedded proteins.

Molecular Structures

G Molecular Structures of Cholesterol and this compound cluster_cholesterol Cholesterol cluster_this compound This compound cholesterol C1 Core Steroid Nucleus C2 Hydroxyl Group (Polar Head) C3 Alkyl Side Chain This compound P1 Core Steroid Nucleus P2 Hydroxyl Group (Polar Head) P3 Alkyl Side Chain with C-24 Methyl Group

Caption: Chemical structures of cholesterol and this compound.

Comparative Data on Membrane Properties

The following tables summarize the quantitative effects of cholesterol and this compound on key biophysical properties of model lipid bilayers. Data is compiled from various studies, and the specific model membrane composition is noted where available.

Table 1: Effect on Membrane Fluidity (Acyl Chain Order)
SterolModel MembraneTechniqueKey FindingsReference(s)
Cholesterol DPPCDSCIncreases the temperature and decreases the cooperativity and enthalpy of the main phase transition.[1]
DMPCMD SimulationIncreases the order parameter of acyl chains by ~1.5 times compared to a pure DMPC bilayer.[2]
This compound DPPCDSCDecreases the temperature, cooperativity, and enthalpy of the pre-transition more than cholesterol at low concentrations, indicating a greater fluidizing effect. At higher concentrations, it is less effective than cholesterol at ordering the hydrocarbon chains.[1]
-Fluorescence StudyReported to be the most ordering among cholesterol, this compound, and β-sitosterol.[1]
Table 2: Effect on Membrane Thickness
SterolModel MembraneTechniqueKey FindingsReference(s)
Cholesterol DMPCX-ray DiffractionIncreases bilayer thickness by >7 Å.[3]
DMPCMD SimulationIncreases bilayer thickness from ~3.31 nm to ~3.93 nm.[2]
This compound --Data not available for direct comparison. However, studies on the similar phytosterol, ergosterol, suggest a potentially greater thickening effect than cholesterol.[2]
Table 3: Effect on Membrane Permeability
SterolModel MembraneTechniqueKey FindingsReference(s)
Cholesterol POPCMicrofluidics AssayDecreases CO2 permeability by an order of magnitude at high concentrations.[4]
This compound --Direct comparative data on membrane permeability is limited. The bulkier side chain of this compound may lead to less efficient packing and potentially a smaller reduction in permeability compared to cholesterol.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Fluorescence Anisotropy for Membrane Fluidity

This protocol is used to assess membrane fluidity by measuring the rotational mobility of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), embedded in the lipid bilayer.[5][6][7][8]

Materials:

  • Liposome (B1194612) suspension (e.g., DPPC)

  • Fluorescent probe stock solution (e.g., 1 mM DPH in ethanol)

  • Buffer solution (e.g., PBS)

  • Fluorometer with polarization filters

Procedure:

  • Prepare liposome suspensions containing the desired concentration of this compound or cholesterol.

  • Add the DPH stock solution to the liposome suspension to a final probe concentration of approximately 1 µM.

  • Incubate the mixture in the dark at the desired temperature for at least 30 minutes to allow the probe to incorporate into the membranes.

  • Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.

  • Measure the fluorescence intensities with horizontally polarized excitation and vertically (IHV) and horizontally (IHH) polarized emission.

  • Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the instrument-specific correction factor (G = IHV / IHH).

  • A higher anisotropy value indicates lower membrane fluidity.

G Workflow for Fluorescence Anisotropy Measurement A Prepare Liposome Suspensions (with and without sterols) B Add Fluorescent Probe (e.g., DPH) A->B C Incubate in the Dark B->C D Measure Fluorescence Intensities (parallel and perpendicular polarization) C->D E Calculate Anisotropy (r) D->E F Compare Fluidity (Higher r = Lower Fluidity) E->F

Caption: Experimental workflow for membrane fluidity analysis.

X-ray Diffraction for Membrane Thickness

Low-angle X-ray diffraction is a powerful technique to determine the lamellar repeat distance (d-spacing) of lipid bilayers, which provides a measure of membrane thickness.[9][10][11][12][13]

Materials:

  • Hydrated lipid sample (multilamellar vesicles) with or without sterols

  • X-ray diffractometer with a temperature-controlled sample holder

  • Capillary tubes for sample mounting

Procedure:

  • Prepare highly concentrated, hydrated lipid samples (typically >60% water by weight).

  • Load the sample into a thin-walled glass or quartz capillary tube and seal it.

  • Mount the capillary in the X-ray beam path within a temperature-controlled holder.

  • Collect the low-angle X-ray diffraction pattern. This will show a series of Bragg peaks for well-ordered lamellar structures.

  • Determine the positions of the Bragg peaks (q-values).

  • Calculate the lamellar d-spacing using Bragg's law: d = 2πn/q, where n is the order of the reflection.

  • The d-spacing represents the thickness of the lipid bilayer plus the water layer between adjacent bilayers.

G Workflow for X-ray Diffraction Measurement A Prepare Hydrated Lipid Sample B Load Sample into Capillary A->B C Mount in X-ray Diffractometer B->C D Collect Low-Angle Diffraction Pattern C->D E Determine Bragg Peak Positions D->E F Calculate d-spacing (Membrane Thickness) E->F

Caption: Experimental workflow for membrane thickness analysis.

Solid-State NMR for Acyl Chain Order

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly deuterium (B1214612) (²H) NMR of specifically deuterated lipids, provides detailed information about the orientational order of the acyl chains within the lipid bilayer.[14][15][16][17][18]

Materials:

  • Lipid sample with specifically deuterated acyl chains (e.g., d-DPPC)

  • This compound or cholesterol

  • Buffer solution

  • Solid-state NMR spectrometer with a quadrupole echo pulse sequence

Procedure:

  • Prepare multilamellar vesicles (MLVs) of the deuterated lipid containing the desired concentration of the sterol.

  • Hydrate the lipid-sterol mixture with buffer.

  • Pack the hydrated sample into an NMR rotor.

  • Acquire ²H NMR spectra at the desired temperature using a quadrupole echo pulse sequence.

  • The resulting spectrum is a Pake doublet, and the quadrupolar splitting (Δνq) is directly proportional to the order parameter (S_CD) of the C-²H bond.

  • Calculate the order parameter using the formula: S_CD = (4/3) * (h * Δνq / e²qQ), where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-²H bond (~170 kHz).

  • A larger quadrupolar splitting and a higher order parameter indicate a more ordered (less fluid) membrane.

Comparative Effects on Membrane Properties

G Comparative Effects on Membrane Properties cluster_cholesterol Cholesterol cluster_this compound This compound C_Fluidity Decreases Fluidity (Increases Order) P_Fluidity Decreases Fluidity (Potentially more ordering than cholesterol) C_Fluidity->P_Fluidity Comparison C_Thickness Increases Thickness P_Thickness Increases Thickness (Potentially greater effect than cholesterol) C_Thickness->P_Thickness Comparison C_Permeability Decreases Permeability P_Permeability Decreases Permeability (Potentially less effective than cholesterol) C_Permeability->P_Permeability Comparison

Caption: Summary of comparative effects.

Conclusion

Both cholesterol and this compound play significant roles in modulating the biophysical properties of model membranes. While they share the fundamental ability to order and condense phospholipid bilayers, the subtle difference in the alkyl side chain of this compound leads to distinct effects. The available data suggests that this compound may have a more pronounced ordering effect on acyl chains at lower concentrations but may be less effective at higher concentrations compared to cholesterol. The impact on membrane thickness and permeability also likely differs, although more direct comparative studies are needed to fully elucidate these distinctions. Understanding these differences is crucial for researchers in fields ranging from plant biology to drug delivery, as the sterol composition of a membrane can profoundly influence its function and interactions with other molecules.

References

Confirming the specific gene expression changes induced by campesterol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular effects of phytosterols (B1254722) is crucial for harnessing their therapeutic potential. This guide provides a comparative analysis of the gene expression changes induced by campesterol (B1663852), with a focus on key pathways regulating cholesterol metabolism. We present supporting experimental data, detailed methodologies, and a visual representation of the involved signaling pathways.

This compound, a phytosterol structurally similar to cholesterol, has been shown to modulate the expression of genes involved in cholesterol homeostasis. Its primary mechanism of action involves the regulation of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway, which in turn affects cholesterol biosynthesis. This guide compares the effects of this compound with other common phytosterols, namely β-sitosterol and stigmasterol (B192456), to provide a clearer picture of their distinct molecular activities.

Comparative Analysis of Gene Expression Changes

The following table summarizes the quantitative changes in the expression of key genes involved in cholesterol metabolism upon treatment with this compound and other phytosterols. The data is compiled from various in vitro studies, primarily utilizing human colon adenocarcinoma cells (Caco-2) and macrophage foam cells, which are relevant models for studying intestinal cholesterol absorption and atherosclerosis, respectively.

CompoundGeneCell TypeConcentrationChange in ExpressionReference
This compound HMG-CoA Reductase (HMGCR)Caco-2Not SpecifiedDecreased activity and mRNA levels[1]
HMG-CoA Synthase 1 (HMGCS1)Caco-2Not SpecifiedDecreased biosynthesis[2]
ATP-binding cassette transporter A1 (ABCA1)Macrophage foam cellsNot SpecifiedNo effect[2]
ATP-binding cassette transporter G1 (ABCG1)Macrophage foam cellsNot SpecifiedNo effect[2]
β-Sitosterol HMG-CoA Reductase (HMGCR)Caco-2Not SpecifiedDecreased activity, mass, and mRNA levels[1]
HMG-CoA Synthase 1 (HMGCS1)Caco-2Not SpecifiedDecreased biosynthesis[2]
ATP-binding cassette transporter A1 (ABCA1)Macrophage foam cellsNot SpecifiedNo effect[2]
ATP-binding cassette transporter G1 (ABCG1)Macrophage foam cellsNot SpecifiedNo effect[2]
Stigmasterol HMG-CoA Reductase (HMGCR)Caco-2Not SpecifiedDecreased activity[1]
ATP-binding cassette transporter A1 (ABCA1)Macrophage foam cellsNot SpecifiedIncreased expression[2]
ATP-binding cassette transporter G1 (ABCG1)Macrophage foam cellsNot SpecifiedIncreased expression[2]

Signaling Pathway Modulation by this compound

This compound primarily exerts its influence on cholesterol metabolism by inhibiting the SREBP-2 pathway. SREBP-2 is a key transcription factor that upregulates the expression of genes involved in cholesterol biosynthesis, including HMG-CoA reductase. By interfering with the processing and activation of SREBP-2, this compound leads to a downstream reduction in the expression of these genes, thereby lowering cellular cholesterol synthesis. In contrast to stigmasterol, this compound does not appear to significantly activate the Liver X Receptor (LXR) pathway, which is responsible for promoting cholesterol efflux from cells through the upregulation of transporters like ABCA1 and ABCG1.

Campesterol_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound SREBP_processing Inhibition of SREBP-2 Processing This compound->SREBP_processing inhibits SREBP_complex SREBP-2/SCAP Complex (Inactive) SREBP_complex->SREBP_processing nSREBP2 Nuclear SREBP-2 (Active) SREBP_processing->nSREBP2 prevents activation SRE Sterol Regulatory Element (SRE) nSREBP2->SRE binds to LXR LXR LXR_target_genes LXR Target Genes (e.g., ABCA1, ABCG1) LXR->LXR_target_genes activates (minimal effect by this compound) ABCA1_ABCG1_mRNA ABCA1/ABCG1 mRNA HMGCR_gene HMGCR Gene SRE->HMGCR_gene activates LXR_target_genes->ABCA1_ABCG1_mRNA transcription

Caption: this compound's signaling pathway primarily involves the inhibition of SREBP-2 processing.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducing and expanding upon these findings.

Cell Culture and Phytosterol Treatment

1. Caco-2 Cell Culture and Differentiation:

  • Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • For differentiation into an intestinal epithelial-like monolayer, cells are seeded on Transwell inserts and cultured for 21 days, with the medium changed every 2-3 days.

2. Macrophage Foam Cell Generation:

  • RAW264.7 macrophages are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • To induce foam cell formation, macrophages are incubated with aggregated low-density lipoprotein (LDL) or acetylated LDL (acLDL) at a concentration of 50-100 µg/mL for 24-48 hours.

3. Phytosterol Treatment:

  • This compound, β-sitosterol, or stigmasterol are dissolved in an appropriate solvent (e.g., ethanol (B145695) or DMSO) to create stock solutions.

  • The stock solutions are then diluted in the cell culture medium to achieve the desired final concentrations (typically in the range of 10-100 µM).

  • Control cells are treated with the vehicle (solvent) at the same final concentration used for the phytosterols.

  • Cells are incubated with the phytosterol-containing medium for a specified period, typically 24-48 hours, before harvesting for gene expression analysis.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

1. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • The concentration and purity of the extracted RNA are determined using a spectrophotometer.

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

2. qPCR Reaction:

  • qPCR is performed using a real-time PCR system and a SYBR Green-based detection method.

  • The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (e.g., HMGCR, SREBP-2, LXR, ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH, β-actin), and SYBR Green master mix.

  • The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

3. Data Analysis:

  • The relative gene expression is calculated using the 2-ΔΔCt method, where the Ct values of the target genes are normalized to the Ct values of the housekeeping gene.

  • The fold change in gene expression in the phytosterol-treated groups is determined relative to the vehicle-treated control group.

By providing a clear comparison of the effects of this compound and other phytosterols on gene expression, along with detailed experimental protocols, this guide aims to facilitate further research into the specific molecular mechanisms of these compounds and their potential applications in drug development.

References

Cross-validation of different analytical methods for campesterol measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of campesterol (B1663852) is crucial for studies related to cholesterol metabolism, cardiovascular disease, and the development of functional foods and pharmaceuticals.[1] This guide provides a detailed comparison of common analytical methods for this compound measurement, supported by experimental data to aid in the selection of the most appropriate technique for specific research needs.

Quantitative Performance Comparison

The selection of an analytical method for this compound analysis is often dictated by the required sensitivity, precision, and the nature of the sample matrix. The following table summarizes the quantitative performance of various techniques based on published data.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Relative Standard Deviation (RSD) (%)
GC-FID 0.02 - 0.2 mg/kg-85.0 - 1081.39 - 10.5
GC-MS (SIM) 5 - 50 ng/mL-99.8 - 1113.93 - 22.6
HPLC-DAD --90.03 - 104.91<2.93 (Intra- & Inter-day)
HPLC-CAD <5 ng<10 ng--
LC-MS/MS 1 - 15 ng/mL2.3 - 4.1 ng/mL95 - 105-
SFC-APCI-MS/MS 1 - 15 ng/mL5 - 40 ng/mL96.4 - 101.21.7 - 3.8

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the most common techniques used for this compound quantification.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used method for the analysis of phytosterols (B1254722) due to its high resolution and sensitivity, especially when operating in selected ion monitoring (SIM) mode.[2]

  • Sample Preparation (Saponification and Extraction):

    • Weigh approximately 1.0 g of an oil sample or 100 g of a solid sample into a saponification flask.[1]

    • Add 10 mL of 2.0 M ethanolic potassium hydroxide (B78521) (KOH).[1]

    • Heat the mixture in a boiling water bath for 30-60 minutes under reflux.[1]

    • After cooling, add distilled water and extract the unsaponifiable fraction with a solvent such as n-hexane or toluene.[1]

    • Wash the organic phase with water until it is neutral.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate it to dryness using a rotary evaporator.[1]

    • Reconstitute the residue in a known volume of a suitable solvent like tetrahydrofuran (B95107) (THF) or chloroform.[1]

  • Derivatization (Silylation):

    • Ensure the sample extract is completely dry.

    • Add 200 µL of a 1:1 (v/v) mixture of pyridine (B92270) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

    • Cap the vial tightly and heat at 60-70°C for 1 hour.[3]

    • After cooling, dilute the sample with heptane (B126788) or hexane (B92381) to a suitable concentration for GC-MS analysis.[3]

  • Instrumental Conditions:

    • GC System: Agilent 7890 or equivalent.[4]

    • Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).[4]

    • Carrier Gas: Helium at a flow rate of 1 mL/min.[4]

    • Injector Temperature: 280°C.[4]

    • Oven Temperature Program: Start at 60°C for 1 min, ramp to 100°C at 25°C/min, then to 250°C at 15°C/min, and finally to 315°C at 3°C/min, holding for 2 min.[4]

    • MS Detector: Agilent 5975C or equivalent, with the detector temperature at 315°C.[4]

2. High-Performance Liquid Chromatography (HPLC)

HPLC methods offer the advantage of analyzing this compound without the need for derivatization, simplifying sample preparation.[5] Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed.[6]

  • Sample Preparation (for Edible Oils):

    • Perform saponification as described in the GC-MS protocol.

    • After extraction with n-hexane, evaporate the combined extracts to dryness under a stream of nitrogen.[6]

    • Reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.[6]

  • Reversed-Phase HPLC (RP-HPLC) Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.[6]

    • Mobile Phase: Acetonitrile:Methanol (80:20, v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 25°C.[6]

    • Detection: UV at 205 nm or Charged Aerosol Detector (CAD).[6]

    • Injection Volume: 20 µL.

  • Normal-Phase HPLC (NP-HPLC) Conditions:

    • Column: Silica, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: n-hexane, tetrahydrofuran, and 2-propanol mixture.

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 210 nm using a Diode Array Detector (DAD).

    • Injection Volume: 10 µL.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, allowing for rapid and accurate quantification of this compound in complex matrices.[7]

  • Sample Preparation:

    • Spike 20 mg of the oil sample with an internal standard (e.g., d6-cholesterol).[7]

    • Saponify the sample with 2 mL of 2 M ethanolic KOH at 80°C for 60 minutes.[7]

    • Add 2 mL of deionized water and 3 mL of n-hexane, then vortex and centrifuge.[7]

    • Collect the upper hexane layer and analyze.

  • Instrumental Conditions:

    • LC System: Agilent 1200 series or equivalent.

    • Column: C18 column.

    • Mobile Phase: Isocratic mixture of acetonitrile/methanol (99:1, v/v).[2]

    • Flow Rate: 0.6 mL/min.[5]

    • MS/MS System: Triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source in positive ion mode.[5][7]

    • Detection: Selected Reaction Monitoring (SRM).

Method Cross-Validation Workflow

A cross-validation study is essential to ensure that different analytical methods yield comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of this compound measurement methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis & Comparison cluster_conclusion Conclusion Sample Homogenized Sample Pool Prep Saponification & Extraction Sample->Prep GCMS GC-MS Analysis Prep->GCMS HPLC HPLC Analysis Prep->HPLC LCMS LC-MS/MS Analysis Prep->LCMS SFC SFC Analysis Prep->SFC Quant Quantification of this compound GCMS->Quant HPLC->Quant LCMS->Quant SFC->Quant Stats Statistical Analysis (e.g., Bland-Altman, Correlation) Quant->Stats Validation Method Performance Assessment (Accuracy, Precision, Linearity) Stats->Validation Conclusion Selection of Optimal Method Validation->Conclusion

Caption: Workflow for cross-validation of this compound analytical methods.

Signaling Pathways Involving this compound

This compound exerts its biological effects through various signaling pathways, primarily by influencing cholesterol absorption and metabolism. Its structural similarity to cholesterol allows it to compete for intestinal absorption, thereby reducing plasma cholesterol levels.[6] Additionally, this compound is a precursor in the biosynthesis of brassinosteroids, a class of plant hormones that regulate growth and development.[1] Some studies have also suggested that phytosterols, including this compound, may exert anti-inflammatory effects by modulating pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2]

CampesterolPathways cluster_absorption Intestinal Absorption cluster_biosynthesis Plant Biosynthesis cluster_inflammation Inflammatory Response cluster_effects Biological Effects This compound This compound Cholesterol Cholesterol Absorption This compound->Cholesterol Competes with Brassinosteroids Brassinosteroids This compound->Brassinosteroids Precursor for NFkB NF-κB Pathway This compound->NFkB Modulates MAPK MAPK Pathway This compound->MAPK Modulates PlasmaCholesterol Reduced Plasma Cholesterol Cholesterol->PlasmaCholesterol PlantGrowth Plant Growth Regulation Brassinosteroids->PlantGrowth AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory MAPK->AntiInflammatory

References

In Vivo Validation of Campesterol's Anti-Angiogenic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the in vivo efficacy of potential therapeutic compounds is a critical step. This guide provides an objective comparison of the anti-angiogenic activity of campesterol (B1663852), a plant-derived sterol, with supporting in vivo experimental data. This compound has garnered attention for its potential health benefits, including cholesterol-lowering and anti-inflammatory effects, with emerging evidence suggesting its role in inhibiting angiogenesis, a key process in tumor growth and metastasis.[1][2]

In Vivo Models for Assessing Anti-Angiogenesis

Several established in vivo models are utilized to evaluate the pro- and anti-angiogenic properties of compounds. The most common assays include the Chick Chorioallantoic Membrane (CAM) assay, the Matrigel plug assay, and tumor xenograft models.

  • Chick Chorioallantoic Membrane (CAM) Assay: This widely used model leverages the highly vascularized chorioallantoic membrane of a developing chick embryo to observe the formation of new blood vessels.[3][4] It is a relatively inexpensive and rapid method for screening the anti-angiogenic potential of various substances.[3]

  • Matrigel Plug Assay: This assay involves the subcutaneous injection of Matrigel, a basement membrane matrix, mixed with an angiogenic stimulus into mice.[5][6] The Matrigel solidifies, and the extent of new blood vessel infiltration into the plug is quantified to assess angiogenic or anti-angiogenic effects.[5][7]

  • Tumor Xenograft Models: In these models, human or mammalian tumor cells are implanted into immunocompromised animals, such as zebrafish embryos or mice.[8][9][10] The ability of a test compound to inhibit the tumor-induced formation of new blood vessels is then evaluated.[8][10]

Comparative Analysis of Anti-Angiogenic Activity

In vivo studies have demonstrated the potential of this compound to inhibit angiogenesis. A key study investigated its effect on basic fibroblast growth factor (bFGF)-induced neovascularization in the CAM model.

Table 1: In Vivo Anti-Angiogenic Activity of this compound (CAM Assay)
CompoundConcentrationAssayModelKey FindingsReference
This compound Not specifiedCAM AssayChick EmbryoEffectively disrupted bFGF-induced neovascularization.[1]
Control (bFGF) Not specifiedCAM AssayChick EmbryoInduced neovascularization.[1]

Data for direct comparison of this compound with other phytosterols (B1254722) or standard anti-angiogenic drugs in the same in vivo assay is limited in the currently available literature. The provided data demonstrates this compound's activity against a pro-angiogenic stimulus.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Chick Chorioallantoic Membrane (CAM) Assay Protocol

This protocol is a generalized procedure based on standard CAM assay methodologies.[11][12]

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator for 3-4 days.

  • Window Creation: On day 3 or 4, a small window is carefully made in the eggshell to expose the CAM.

  • Sample Application: A sterile filter paper disc or a carrier substance containing the test compound (e.g., this compound) is placed on the CAM. A pro-angiogenic factor like bFGF or VEGF is often used as a positive control to induce angiogenesis.

  • Incubation: The window is sealed, and the eggs are returned to the incubator for an additional 2-3 days.

  • Observation and Quantification: The CAM is observed under a stereomicroscope. The anti-angiogenic effect is quantified by counting the number of blood vessel branch points or by measuring the avascular zone around the application site.

CAM_Assay_Workflow Experimental Workflow: CAM Assay cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Observation egg_incubation Fertilized eggs incubated (3-4 days at 37°C) windowing Small window created in eggshell egg_incubation->windowing application Test compound (this compound) applied to CAM windowing->application reincubation Eggs re-incubated (2-3 days) application->reincubation observation CAM observed under stereomicroscope reincubation->observation quantification Quantification of anti-angiogenic effect observation->quantification

Caption: Workflow of the Chick Chorioallantoic Membrane (CAM) Assay.

Matrigel Plug Assay Protocol

This protocol is a generalized procedure based on standard Matrigel plug assay methodologies.[5][6][13]

  • Preparation of Matrigel Mixture: Matrigel is kept on ice to remain in a liquid state. The test compound (this compound), a pro-angiogenic factor (e.g., bFGF or VEGF), and endothelial cells can be mixed with the liquid Matrigel.

  • Subcutaneous Injection: The Matrigel mixture is subcutaneously injected into the flank of mice. At body temperature, the Matrigel polymerizes to form a solid plug.

  • Incubation Period: The mice are kept for a period of 7-21 days to allow for blood vessel infiltration into the Matrigel plug.

  • Plug Excision: After the incubation period, the mice are euthanized, and the Matrigel plugs are excised.

  • Analysis: The plugs can be analyzed in several ways:

    • Hemoglobin Content: The amount of hemoglobin in the plug, measured using a Drabkin's reagent kit, corresponds to the extent of vascularization.

    • Immunohistochemistry: The plugs can be sectioned and stained for endothelial cell markers (e.g., CD31) to visualize and quantify the new blood vessels.[7]

    • RT-qPCR: Gene expression analysis of angiogenesis-related markers can be performed on the cellular infiltrate within the plug.[6]

Matrigel_Plug_Assay_Workflow Experimental Workflow: Matrigel Plug Assay cluster_prep Preparation cluster_injection In Vivo Procedure cluster_analysis Analysis prep_matrigel Prepare ice-cold Matrigel mixture (with this compound & angiogenic factor) injection Subcutaneous injection of mixture into mice prep_matrigel->injection incubation In vivo incubation (7-21 days) injection->incubation excision Excise Matrigel plug incubation->excision analysis Quantify angiogenesis: - Hemoglobin content - Immunohistochemistry (CD31) - RT-qPCR excision->analysis

Caption: Workflow of the In Vivo Matrigel Plug Assay.

Signaling Pathways in Angiogenesis

While the precise in vivo signaling pathway for this compound's anti-angiogenic activity is still under investigation, studies have shown it inhibits bFGF-induced proliferation of endothelial cells in vitro.[1] Below are diagrams of major pro-angiogenic signaling pathways that are common targets for anti-angiogenic therapies.

bFGF Signaling Pathway

Basic fibroblast growth factor (bFGF) is a potent inducer of angiogenesis. Its signaling cascade involves the activation of downstream pathways that lead to endothelial cell proliferation, migration, and differentiation.

bFGF_Signaling_Pathway Simplified bFGF Signaling Pathway in Angiogenesis bFGF bFGF FGFR FGF Receptor (FGFR) bFGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg Activation Ras Ras FGFR->Ras DAG DAG PLCg->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf Ras->Raf Activation MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Gene Expression

Caption: bFGF signaling cascade leading to angiogenesis.

VEGF Signaling Pathway

Vascular endothelial growth factor (VEGF) is a critical signaling protein involved in both vasculogenesis and angiogenesis.[14] The VEGF signaling pathway is a primary target for many anti-angiogenic drugs.[15]

VEGF_Signaling_Pathway Simplified VEGF Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGF Receptor 2 (VEGFR2) VEGF->VEGFR2 Binding & Activation PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Akt Akt PI3K->Akt Survival Cell Survival, Permeability Akt->Survival PKC PKC PLCg->PKC MAPK Ras/Raf/MEK/ERK (MAPK Pathway) PKC->MAPK Proliferation Cell Proliferation, Migration MAPK->Proliferation

Caption: VEGF signaling cascade leading to angiogenesis.

Conclusion

The available in vivo evidence, primarily from the Chick Chorioallantoic Membrane assay, indicates that this compound possesses anti-angiogenic properties by effectively disrupting bFGF-induced neovascularization.[1] While these findings are promising, further research is necessary to establish a comprehensive in vivo profile of this compound's anti-angiogenic activity. Future studies should include quantitative dose-response analyses in multiple models, such as the Matrigel plug and tumor xenograft assays, and direct comparisons with established anti-angiogenic agents. Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its effects in an in vivo setting will be crucial for its potential development as a therapeutic agent.

References

A Comparative Analysis of the Intestinal Absorption of Campesterol and Sitosterol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the intestinal absorption of two common phytosterols (B1254722), campesterol (B1663852) and sitosterol (B1666911), for researchers, scientists, and drug development professionals. The information presented is based on experimental data to ensure an objective analysis of their performance and underlying absorption mechanisms.

Quantitative Comparison of Sterol Absorption

The intestinal absorption of phytosterols is significantly lower than that of cholesterol. Among phytosterols, there are notable differences in absorption efficiency, with this compound generally being absorbed more readily than sitosterol. The structural difference, specifically an additional ethyl group on the side chain of sitosterol compared to a methyl group on this compound, is believed to contribute to this variation.[1]

The following table summarizes the average intestinal absorption rates for cholesterol, this compound, and sitosterol from various human studies.

SterolAverage Intestinal Absorption Rate (%)Source(s)
Cholesterol 33 - 60%[1][2][3][4][5]
This compound 1.9 - 18%[1][2][3][4][5]
Sitosterol 0.5 - 8%[1][2][3][4][5]

Note: Absorption rates can vary based on the study population, methodology, and dietary matrix.

Mechanism of Intestinal Sterol Absorption

The absorption of this compound and sitosterol from the intestine is a multi-step process involving both uptake and efflux transporters located on the apical membrane of enterocytes.

  • Micellar Solubilization : In the intestinal lumen, dietary fats, cholesterol, and phytosterols are incorporated into mixed micelles, which is essential for their transport to the surface of the intestinal cells.[2]

  • Cellular Uptake : The sterols are then taken up from these micelles into the enterocytes, primarily through the Niemann-Pick C1-Like 1 (NPC1L1) protein.[2] This transporter is a key entry point for both cholesterol and phytosterols.

  • Intracellular Transport and Esterification : Once inside the enterocyte, a small fraction of the absorbed phytosterols can be esterified by the enzyme Acyl-CoA: cholesterol acyltransferase 2 (ACAT2) and incorporated into chylomicrons.[2]

  • Active Efflux : The majority of absorbed this compound and sitosterol is rapidly pumped back into the intestinal lumen. This efflux is mediated by a heterodimer of ATP-binding cassette (ABC) transporters, ABCG5 and ABCG8.[2][6][7] This active efflux mechanism is the primary reason for the low net absorption and bioavailability of plant sterols compared to cholesterol.[2][7]

  • Chylomicron Formation and Secretion : The small amount of esterified phytosterols that are packaged into chylomicrons are then secreted into the lymphatic system and eventually enter the bloodstream.[2]

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Micelles Mixed Micelles (Cholesterol, this compound, Sitosterol) NPC1L1 NPC1L1 (Uptake) Micelles->NPC1L1 Uptake Sterols_Free Free Sterols NPC1L1->Sterols_Free ACAT2 ACAT2 Sterols_Free->ACAT2 Esterification ABCG5_G8 ABCG5/G8 (Efflux) Sterols_Free->ABCG5_G8 Efflux Sterols_Ester Esterified Sterols ACAT2->Sterols_Ester Chylomicrons Chylomicrons Sterols_Ester->Chylomicrons Packaging ABCG5_G8->Micelles

Caption: Intestinal Sterol Absorption and Efflux Pathway.

Experimental Protocols for Measuring Sterol Absorption

Accurate quantification of intestinal sterol absorption is critical for comparative studies. The primary methods employed in clinical and research settings are the intestinal perfusion technique and stable isotope analysis.

Intestinal Perfusion Technique

This method directly measures the disappearance of a sterol from a defined segment of the intestine.

  • Tube Placement : A multi-lumen tube is positioned in the upper jejunum of the subject.

  • Infusion : A liquid formula containing known concentrations of the sterols to be tested (e.g., this compound, sitosterol) is continuously infused through a proximal opening of the tube. A non-absorbable marker, such as sitostanol (B1680991), is included in the infusion to correct for water and electrolyte shifts.[3][4]

  • Sample Collection : Intestinal contents are aspirated from a distal opening of the tube at regular intervals.[4]

  • Sterol Quantification : The collected samples undergo lipid extraction and saponification. The concentrations of the individual sterols are then quantified using Gas-Liquid Chromatography (GLC) coupled with Mass Spectrometry (MS).[4][8]

  • Calculation of Absorption : The absorption rate is calculated by determining the difference between the amount of sterol infused and the amount recovered, relative to the non-absorbable marker.[4]

G A 1. Prepare Infusion Solution (Sterols + Non-absorbable Marker) B 2. Perfuse 50cm Jejunal Segment via Intestinal Tube A->B C 3. Aspirate Intestinal Contents at Regular Intervals B->C D 4. Lipid Extraction & Saponification of Collected Samples C->D E 5. Quantify Sterol Concentrations (GLC-MS) D->E F 6. Calculate Absorption Rate (Relative to Marker) E->F

Caption: Intestinal Perfusion Experimental Workflow.

Stable Isotope Method

This technique involves administering sterols labeled with stable isotopes (e.g., deuterium) and measuring their appearance in feces.

  • Administration : Subjects consume a mixture of deuterium-labeled cholesterol, this compound, and sitosterol, along with non-absorbable markers.[5]

  • Fecal Collection : Feces are collected over a defined period (e.g., 3-5 days).[5]

  • Sterol Analysis : The fecal samples are processed, and the concentrations of the labeled and unlabeled sterols are determined using gas chromatography-mass spectrometry (GC-MS).[5]

  • Absorption Calculation : The absorption of each sterol is calculated from its intestinal disappearance, which is the amount administered minus the amount excreted, relative to the recovery of the non-absorbable marker.[5]

Conclusion

Experimental data consistently demonstrate that this compound has a higher intestinal absorption rate than sitosterol in humans.[1][3][5] Both phytosterols, however, are absorbed to a much lesser extent than cholesterol due to the efficient efflux activity of the ABCG5/G8 transporters in the enterocyte.[2][6] Understanding these differences is crucial for developing functional foods and therapeutic agents aimed at modulating cholesterol absorption and managing cardiovascular health. The detailed experimental protocols provided serve as a foundation for designing future studies in this field.

References

Evaluating Campesterol's Index of Individuality: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of biomarker performance is critical for accurate clinical assessment and therapeutic monitoring. This guide provides a comprehensive evaluation of the index of individuality for campesterol (B1663852), a key biomarker of cholesterol absorption, and compares its performance against other relevant cardiovascular biomarkers. Experimental data and detailed methodologies are presented to support a thorough assessment.

This compound, a plant sterol structurally similar to cholesterol, serves as a valuable biomarker for intestinal cholesterol absorption.[1] Elevated plasma levels of this compound are indicative of increased cholesterol uptake from the gut. However, the clinical utility of any biomarker is not solely determined by its association with a physiological process but also by its inherent biological and analytical variability. The index of individuality (II) is a crucial metric in this regard, as it quantifies the utility of conventional population-based reference intervals for interpreting an individual's test results.[2]

An index of individuality less than 0.6 suggests that population-based reference ranges are of limited use, and subject-specific reference values or monitoring changes over time are more appropriate for clinical interpretation. Conversely, an index greater than 1.4 indicates that population-based reference intervals are generally applicable.[3]

Index of Individuality: this compound vs. Other Cardiovascular Biomarkers

A key study determined the index of individuality for this compound to be between 0.41 and 0.58.[2] This low index signifies that there is significant inter-individual variation in baseline this compound levels, making it challenging to assess an individual's status based on a single measurement against a general population range. For such biomarkers, tracking changes within an individual over time provides a more meaningful clinical picture.

The following table compares the index of individuality and related biological variation parameters for this compound and other common cardiovascular biomarkers.

BiomarkerAnalyte ClassWithin-Subject Biological Variation (CVi)Between-Subject Biological Variation (CVg)Index of Individuality (II)Implication for Reference Values
This compound Sterol11.8%28.8%0.41 - 0.58 Population-based reference values of little use; subject-specific monitoring is preferable.
β-Sitosterol Sterol11.8%28.5%0.41 Population-based reference values of little use; subject-specific monitoring is preferable.
Lathosterol Sterol22.5%52.0%0.43 Population-based reference values of little use; subject-specific monitoring is preferable.
Cardiac Troponin T (cTnT) Protein10%57%~0.18 Population-based reference values are useful for diagnosis of acute events, but individual baseline is important for interpretation of minor elevations.
BNP PeptideHighHighLow Population-based cutoffs are used for diagnosis and prognosis of heart failure, but serial changes within an individual are also clinically important.
NT-proBNP PeptideHighHighLow Similar to BNP, with established cutoffs for clinical decision-making, but intra-individual changes are also highly relevant.

Data for this compound, β-Sitosterol, and Lathosterol from a study on 25 apparently healthy subjects with blood taken once every week for 6 weeks.[2] Data for Cardiac Troponin T from a study highlighting a 5-fold difference in cTn levels between individuals.[2] Qualitative data for BNP and NT-proBNP based on their known high biological variability.[3]

Experimental Protocol: Determination of the Index of Individuality

The following outlines the key steps involved in an experimental protocol to determine the index of individuality for a serum biomarker like this compound. This protocol is based on methodologies described in the cited literature.[2][4][5]

1. Subject Recruitment and Sample Collection:

  • Recruit a cohort of healthy individuals (e.g., n=25).

  • Collect blood samples from each participant at regular intervals (e.g., once a week for 6 weeks) to assess within-subject variation.

  • Ensure standardized conditions for sample collection (e.g., fasting state, time of day) to minimize pre-analytical variability.

2. Sample Processing and Analysis:

  • Process blood samples to obtain serum or plasma.

  • Analyze the concentration of the biomarker (e.g., this compound) using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Perform replicate measurements for each sample to determine the analytical coefficient of variation (CVA).

3. Statistical Analysis:

  • Calculate the Analytical Coefficient of Variation (CVA): This is determined from the replicate measurements of each sample.

  • Calculate the Within-Subject Biological Variation (CVi): This is the variation of an individual's results around their own mean over time. It is calculated from the series of samples taken from each individual.

  • Calculate the Between-Subject Biological Variation (CVg): This represents the variation of the mean values of all individuals in the study group.

  • Calculate the Index of Individuality (II): The index of individuality is calculated using the following formula: II = (CVA² + CVi²) / CVg

4. Interpretation:

  • An II < 0.6 indicates that population-based reference intervals are of limited utility, and subject-based reference values or monitoring of serial changes are more appropriate.

  • An II > 1.4 suggests that population-based reference intervals are generally applicable for interpretation.

Signaling Pathways and Logical Relationships

The clinical relevance of this compound as a biomarker is rooted in its role in cholesterol metabolism and its interaction with key signaling pathways that regulate sterol homeostasis.

Cholesterol Absorption and Efflux in Enterocytes

This compound, along with dietary cholesterol, is absorbed in the small intestine. The Niemann-Pick C1-Like 1 (NPC1L1) protein is a key transporter responsible for the uptake of both cholesterol and plant sterols into enterocytes. Once inside the enterocyte, the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8 form a heterodimer that actively pumps plant sterols, and to a lesser extent cholesterol, back into the intestinal lumen, thereby limiting their absorption.[6][7][8]

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Dietary & Biliary Sterols Dietary & Biliary Sterols NPC1L1 NPC1L1 Dietary & Biliary Sterols->NPC1L1 Absorption Sterols Absorbed Sterols (Cholesterol, this compound) NPC1L1->Sterols ABCG5_G8 ABCG5/ABCG8 Sterols->ABCG5_G8 Efflux ABCG5_G8->Dietary & Biliary Sterols Re-secretion

Figure 1. Simplified workflow of sterol absorption and efflux in an enterocyte.

Indirect Regulation of LXR Signaling

Liver X receptors (LXRs) are nuclear receptors that play a central role in cholesterol homeostasis. While this compound itself is not a direct ligand for LXR, it can indirectly influence LXR signaling. Phytosterols can inhibit the formation of 27-hydroxycholesterol, a potent endogenous LXR agonist, within enterocytes.[9] Reduced LXR activation can lead to decreased expression of its target genes, such as ABCA1, which is involved in the basolateral efflux of cholesterol from enterocytes.

This compound This compound 27-Hydroxycholesterol 27-Hydroxycholesterol (LXR Agonist) This compound->27-Hydroxycholesterol Inhibits formation LXR LXR 27-Hydroxycholesterol->LXR Activates ABCA1 ABCA1 Gene Expression LXR->ABCA1 Promotes

Figure 2. Indirect influence of this compound on the LXR signaling pathway.

Conclusion

The low index of individuality for this compound (0.41-0.58) underscores the limitation of using population-based reference intervals for its interpretation. This is in contrast to some other biomarkers where population-level cutoffs are more robust. For this compound, a more effective clinical approach involves monitoring serial measurements within an individual to detect significant changes in cholesterol absorption. This is particularly relevant in the context of personalized medicine and the management of cardiovascular risk, where tailored therapeutic strategies are paramount. The presented experimental protocol provides a framework for researchers to determine the index of individuality for novel biomarkers, while the signaling pathway diagrams offer a visual representation of the biological context in which this compound operates. This comprehensive evaluation should aid researchers and drug development professionals in the effective utilization of this compound as a biomarker in their studies.

References

A Comparative Guide to the Roles of Campesterol and Sitosterol in Plant Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosterols (B1254722), essential components of plant cell membranes, are crucial for a multitude of developmental processes. Among the diverse array of these steroidal molecules, campesterol (B1663852) and sitosterol (B1666911) are two of the most abundant and functionally significant. While structurally similar, they play distinct and sometimes opposing roles in regulating plant growth, development, and signaling. This guide provides an objective comparison of their functions, supported by experimental data, to elucidate their unique contributions to plant biology.

I. Biosynthesis and the Critical this compound/Sitosterol Ratio

The balance between this compound and sitosterol is tightly regulated and is a key determinant of normal plant development. The biosynthesis of these two sterols diverges at the point of the second methylation at the C-24 position of the sterol side chain. This critical step is catalyzed by the enzyme STEROL METHYLTRANSFERASE 2 (SMT2) , also known as CVP1.[1][2]

  • This compound Biosynthesis: Involves a single methylation at C-24.

  • Sitosterol Biosynthesis: Requires a second methylation at C-24, a reaction mediated by SMT2.

Genetic manipulation of the SMT2 gene in Arabidopsis thaliana has been instrumental in dissecting the distinct roles of these two sterols. Plants with a mutated or co-suppressed SMT2 gene exhibit a significant shift in their sterol profile, leading to an accumulation of this compound and a depletion of sitosterol.[3][4] Conversely, overexpression of SMT2 results in increased sitosterol at the expense of this compound.[2][4]

Quantitative Analysis of Sterol Composition in Arabidopsis Mutants

The following table summarizes the changes in this compound and sitosterol levels in Arabidopsis mutants with altered SMT2 gene expression, providing a quantitative look at the impact of this key enzyme.

Plant LineThis compound (% of total sterols)Sitosterol (% of total sterols)This compound/Sitosterol RatioReference
Wild Type (Control)12.375.40.16[3]
smt2/frl1 (Loss-of-function)54.231.51.72[3]
cvp1-1 (Weak allele)26.050.00.52[5]
cvp1-3 (Null allele)48.010.04.80[5]

II. Distinct Roles in Plant Growth and Development

Alterations in the this compound-to-sitosterol ratio have profound consequences on plant morphology and reproductive success. These phenotypic changes highlight the specialized functions of each sterol.

A. This compound: The Precursor to Brassinosteroids

This compound's most well-documented role is as the direct precursor to brassinosteroids (BRs), a class of steroid hormones essential for a wide range of developmental processes, including cell elongation, vascular development, and fertility.[6][7] Mutants deficient in BR biosynthesis or signaling often exhibit a characteristic dwarf phenotype.

However, research on smt2 mutants has revealed that the developmental defects associated with high this compound and low sitosterol levels cannot always be rescued by the external application of brassinosteroids.[2][4] This crucial finding points to a brassinosteroid-independent role for the proper this compound/sitosterol balance in plant development.

B. Sitosterol: A Key Regulator of Membrane Function and Auxin Transport

Sitosterol is a major structural component of plant cell membranes, where it plays a critical role in regulating membrane fluidity and the formation of specialized microdomains known as lipid rafts.[7] These lipid rafts are thought to act as platforms for various signaling proteins.

Emerging evidence suggests that sitosterol, through its influence on membrane properties, is involved in regulating the polar transport of the plant hormone auxin. Proper localization and trafficking of PIN-FORMED (PIN) auxin efflux carriers, which are essential for establishing auxin gradients that guide plant growth and development, are dependent on the sterol composition of the cell membrane.[1][8]

Comparative Phenotypes of Arabidopsis with Altered this compound/Sitosterol Ratios

The following table summarizes the observed phenotypic effects of altered this compound-to-sitosterol ratios in Arabidopsis thaliana.

Phenotypic TraitHigh this compound / Low Sitosterol (smt2/cvp1 mutants)High Sitosterol / Low this compound (SMT2 overexpressors)
Vegetative Growth Reduced plant stature, increased branching.[2][4]Reduced stature and overall growth.[2]
Reproductive Development Low fertility, serrated floral organs.[2][5]Not extensively documented, but overall reduced growth impacts reproduction.
Brassinosteroid Rescue Developmental defects are not rescued by exogenous BR application.[2][4]Growth defects can be rescued by exogenous BR application.[2]

III. Signaling Pathways

The distinct roles of this compound and sitosterol are mediated through different signaling pathways.

A. This compound-Dependent Brassinosteroid Signaling

This compound is the starting point for the brassinosteroid biosynthetic pathway, which leads to the production of the active hormone, brassinolide. This hormone then binds to the cell surface receptor BRI1, initiating a phosphorylation cascade that ultimately regulates the activity of transcription factors in the nucleus to control the expression of genes involved in growth and development.

Campesterol_BR_Signaling This compound This compound BR_Biosynthesis Brassinosteroid Biosynthesis This compound->BR_Biosynthesis Brassinolide Brassinolide (BL) BR_Biosynthesis->Brassinolide BRI1 BRI1 Receptor (Cell Surface) Brassinolide->BRI1 Binds Signaling_Cascade Phosphorylation Cascade BRI1->Signaling_Cascade Activates Transcription_Factors Transcription Factors (e.g., BZR1/BES1) Signaling_Cascade->Transcription_Factors Regulates Gene_Expression Gene Expression (Growth & Development) Transcription_Factors->Gene_Expression Controls

This compound as the precursor in the Brassinosteroid signaling pathway.
B. Sitosterol and Brassinosteroid-Independent Signaling

The signaling roles of sitosterol and the BR-independent functions of this compound are less defined by a classical ligand-receptor pathway and are thought to be mediated through their influence on the physical properties of cell membranes.

Sitosterol_Membrane_Signaling cluster_membrane Plasma Membrane Sitosterol Sitosterol Lipid_Rafts Lipid Raft Formation Sitosterol->Lipid_Rafts Membrane_Fluidity Membrane Fluidity & Permeability Sitosterol->Membrane_Fluidity PIN_Proteins PIN Protein Localization & Trafficking Lipid_Rafts->PIN_Proteins Influences Membrane_Fluidity->PIN_Proteins Influences Auxin_Transport Polar Auxin Transport PIN_Proteins->Auxin_Transport Plant_Development Plant Development (e.g., Root Growth, Vascular Patterning) Auxin_Transport->Plant_Development

Sitosterol's role in membrane dynamics and auxin transport.

IV. Experimental Protocols

A. Protocol for Phytosterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction, derivatization, and analysis of phytosterols from plant tissues.

GCMS_Workflow Start Plant Tissue Collection (e.g., Arabidopsis seedlings) Grinding Grinding in Liquid Nitrogen Start->Grinding Extraction Lipid Extraction (e.g., Chloroform:Methanol) Grinding->Extraction Saponification Saponification (to release esterified sterols) Extraction->Saponification Unsaponifiable_Extraction Extraction of Unsaponifiable Fraction (e.g., with hexane) Saponification->Unsaponifiable_Extraction Derivatization Silylation (to increase volatility) Unsaponifiable_Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Quantification & Identification) GCMS->Data_Analysis

Workflow for GC-MS analysis of phytosterols.

Detailed Steps:

  • Sample Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Lipid Extraction: Extract total lipids using a solvent mixture such as chloroform:methanol (2:1, v/v).

  • Saponification: Hydrolyze the lipid extract with a strong base (e.g., KOH in ethanol) to release sterols from their esterified forms.

  • Extraction of Unsaponifiables: Partition the saponified extract with a non-polar solvent like hexane (B92381) or diethyl ether to isolate the unsaponifiable fraction containing the free sterols.

  • Derivatization: Evaporate the solvent and derivatize the sterol fraction with a silylating agent (e.g., BSTFA with 1% TMCS) to increase volatility for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer. Use a suitable capillary column (e.g., DB-5MS) and a temperature gradient to separate the different sterols. The mass spectrometer is used for identification and quantification based on fragmentation patterns and retention times compared to known standards.[4][9]

B. Protocol for Fertility Assessment in Arabidopsis thaliana

This protocol provides a method to quantify the fertility of Arabidopsis plants by analyzing silique length and seed count.

  • Plant Growth: Grow wild-type and mutant plants under controlled environmental conditions to ensure uniform development.

  • Silique Collection: Once the plants have matured and set seed, collect a representative number of mature, fully elongated siliques (e.g., 10-20 per plant) from the main inflorescence.

  • Silique Length Measurement: Use a digital caliper to measure the length of each silique from the base to the tip of the valves.

  • Seed Counting: Carefully dissect each silique under a stereomicroscope and count the number of viable seeds. Aborted or unfertilized ovules can also be noted.

  • Data Analysis: Calculate the average silique length and the average number of seeds per silique for each genotype. Perform statistical analysis (e.g., t-test) to determine if there are significant differences between the wild-type and mutant plants.[10][11][12]

V. Conclusion

This compound and sitosterol, while both essential phytosterols, have distinct and crucial roles in plant development. This compound serves as the vital precursor for the brassinosteroid hormones, which are master regulators of plant growth. In contrast, sitosterol is a primary component of cell membranes, influencing their physical properties and thereby regulating key cellular processes such as polar auxin transport. The tightly controlled ratio of these two sterols is paramount for normal plant development, and its disruption leads to significant growth and fertility defects. Understanding the unique functions of this compound and sitosterol provides valuable insights into the intricate molecular mechanisms governing plant life and opens avenues for the development of novel strategies to enhance crop performance and resilience.

References

Validation of Campesterol's Inhibitory Effect on 5-Alpha Reductase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the inhibitory efficacy of the phytosterol campesterol (B1663852) against the enzyme 5-alpha reductase, benchmarked against the established synthetic inhibitors finasteride (B1672673) and dutasteride (B1684494). The content is intended for researchers, scientists, and professionals in drug development, offering objective, data-driven insights into the relative potencies and mechanisms of these compounds.

Comparative Analysis of Inhibitory Potency

The inhibitory efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency. The data presented below summarizes the in vitro inhibitory activities of this compound, finasteride, and dutasteride against the 5-alpha reductase enzyme, primarily the type 2 isozyme (S5αR2), which is crucial in the development of conditions like benign prostatic hyperplasia (BPH).[1][2]

Table 1: In Vitro 5-Alpha Reductase Inhibition Data

CompoundTarget EnzymeIC50 Value (µM)IC50 Value (nM)Source(s)
This compound 5-Alpha Reductase Type 215.75 ± 5.5615,750 ± 5,560[1][2][3]
Finasteride 5-Alpha Reductase Type 2~0.0042 - 0.0113~4.2 - 11.3[4]
Dutasteride 5-Alpha Reductase Type 20.00488 ± 0.000334.88 ± 0.33[1][2][3]

As the data indicates, the synthetic inhibitors finasteride and dutasteride demonstrate significantly higher potency, with IC50 values in the low nanomolar (nM) range.[1][4] In contrast, this compound's inhibitory activity is in the micromolar (µM) range, suggesting a considerably lower efficiency in inhibiting the 5-alpha reductase type 2 enzyme when compared to these pharmaceutical standards.[1][2]

Signaling Pathway and Mechanism of Action

5-alpha reductase is a critical enzyme in androgen metabolism that catalyzes the conversion of testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT).[5][6] This conversion is a key step in the pathophysiology of androgen-dependent conditions.[5] Inhibitors like this compound, finasteride, and dutasteride act by blocking this enzymatic step, thereby reducing DHT levels.[7][8] Finasteride selectively inhibits the type II isoenzyme, whereas dutasteride is a dual inhibitor of both type I and type II isozymes.[8][9]

five_alpha_reductase_pathway cluster_inhibitors Testosterone Testosterone Enzyme 5-Alpha Reductase (S5αR2) Testosterone->Enzyme DHT Dihydrotestosterone (DHT) (Potent Androgen) Enzyme->DHT Catalyzes Conversion NADPH NADPH (Cofactor) NADPH->Enzyme Inhibitors Inhibitors Inhibitors->Enzyme Blockade This compound This compound Finasteride Finasteride Dutasteride Dutasteride

5-alpha reductase pathway and points of inhibition.

Experimental Protocols

Reproducible and standardized methodologies are essential for validating and comparing the efficacy of enzyme inhibitors. The following is a synthesized protocol for a typical in vitro 5-alpha reductase inhibition assay based on established methods.[10][11][12]

Objective: To determine the IC50 value of a test compound (e.g., this compound) against the 5-alpha reductase enzyme.

Materials:

  • Enzyme Source: Homogenized tissue from human or rat prostate, or microsomal fractions from cell lines engineered to overexpress 5-alpha reductase (e.g., LNCaP cells).[12][13]

  • Substrate: Radiolabeled testosterone (e.g., [3H]testosterone).[13]

  • Cofactor: NADPH.[10]

  • Test Compounds: this compound, Finasteride (positive control), Dutasteride (positive control), dissolved in a suitable solvent (e.g., DMSO).

  • Buffers: Phosphate or citrate (B86180) buffer, pH adjusted to optimal enzyme activity (typically pH 6.5).[11]

  • Reaction Termination Solution: Strong acid (e.g., 1 N HCl) or organic solvent (e.g., ethyl acetate).[11]

  • Detection System: Thin-Layer Chromatography (TLC) plates and a scintillation counter, or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.[10][14]

Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Enzyme Source (e.g., Prostate Homogenate) C Incubate Enzyme, Substrate, Cofactor, and Test Compound A->C B Test Compound Dilutions B->C D Terminate Reaction C->D E Extract Steroids D->E F Separate Testosterone & DHT (TLC or LC-MS/MS) E->F G Quantify DHT Formation F->G H Calculate % Inhibition & Determine IC50 G->H

Workflow for an in vitro 5-alpha reductase inhibition assay.

Procedure:

  • Enzyme Preparation: Prepare the enzyme homogenate or microsomal fraction from the source tissue or cells and determine its protein concentration.

  • Reaction Setup: In a reaction tube, pre-incubate the enzyme preparation with the buffer and varying concentrations of the test compound (or vehicle control) for a short period (e.g., 15 minutes) at 37°C.[11]

  • Initiation: Start the enzymatic reaction by adding the substrate ([3H]testosterone) and the cofactor (NADPH).

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.[11]

  • Termination: Stop the reaction by adding the termination solution.

  • Extraction & Separation: Extract the steroids from the mixture using an organic solvent. Spot the extract onto a TLC plate to separate the remaining testosterone from the newly formed DHT.[10]

  • Quantification: Quantify the amount of radiolabeled DHT produced using a scintillation counter or a suitable imaging system.[10]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[8]

Discussion and Conclusion

The experimental data clearly demonstrates that while this compound does exhibit inhibitory activity against 5-alpha reductase, its potency is substantially lower than that of the pharmaceutical inhibitors finasteride and dutasteride.[1][2] The IC50 value for this compound is in the micromolar range, whereas finasteride and dutasteride are effective in the nanomolar range, indicating a difference in potency of several orders of magnitude.

For researchers and drug development professionals, this suggests that this compound, in its isolated form, is a weak inhibitor of 5-alpha reductase. While phytosterol-containing extracts are used in supplements for prostate health, their clinical effects may be attributable to multiple mechanisms beyond direct 5-alpha reductase inhibition, such as anti-inflammatory actions or effects on other signaling pathways.[15][16] The significant difference in potency underscores the efficacy of targeted, synthetically designed inhibitors like finasteride and dutasteride for clinical applications requiring potent DHT suppression, such as the treatment of BPH and androgenetic alopecia.[17][18] Future research could explore synergistic effects of this compound with other compounds or investigate structurally modified derivatives to enhance inhibitory potency.

References

Unveiling the Binding Potential: A Comparative Docking Analysis of Campesterol and Other Phytosterols

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in-silico interactions of plant-derived sterols with key protein targets reveals campesterol (B1663852) as a potent bioactive compound, often exhibiting comparable or superior binding affinities to its structural analogs, β-sitosterol and stigmasterol (B192456). This comparison guide provides a comprehensive overview of their docking efficiencies, supported by experimental data and detailed methodologies for researchers in drug discovery and development.

This guide synthesizes findings from multiple studies to present a clear comparison of the binding energies and inhibitory concentrations of this compound, β-sitosterol, and stigmasterol against various protein targets implicated in a range of diseases. The data underscores the potential of these phytosterols (B1254722) as lead compounds for novel therapeutics.

Quantitative Comparison of Phytosterol Bioactivity

The following table summarizes the key quantitative data from comparative docking and in-vitro studies, highlighting the binding affinities (in kcal/mol) and IC50 values (in µM) of this compound and other major phytosterols against several protein targets. Lower binding energy values indicate a stronger and more favorable interaction.

PhytosterolTarget ProteinBinding Affinity (kcal/mol)IC50 (µM)Reference
This compound Steroidal 5α-reductase type 2 (S5αR2)-15.75 ± 5.56[1][2]
β-SitosterolSteroidal 5α-reductase type 2 (S5αR2)-3.24 ± 0.32[1][2]
StigmasterolSteroidal 5α-reductase type 2 (S5αR2)-31.89 ± 4.26[1][2]
This compound FGFR3-10.53-[3]
This compound FGFR4-9.17-[3]
This compound FGFR1-8.59-[3]
This compound Pseudomonas aeruginosa virulence factor regulator (PDB: 2OZ6)-7.9-[4][5]
This compound Staphylococcus aureus pyruvate (B1213749) carboxylase (PDB: 3HO8)-7.8-[4][5]
β-SitosterolPseudomonas aeruginosa virulence factor regulator (PDB: 2OZ6)-7.7-[4][5]
β-SitosterolStaphylococcus aureus pyruvate carboxylase (PDB: 3HO8)-7.6-[4][5]
StigmasterolKeap1-Nrf2-13.02-[6]
SitosterolKeap1-Nrf2-12.87-[6]
This compound Keap1-Nrf2-12.56-[6]
StigmasterolDipeptidyl peptidase-4 (DPP-4)-8.78-[7]
β-SitosterolDipeptidyl peptidase-4 (DPP-4)-8.70-[7]

Experimental Protocols: A Generalized Workflow for Comparative Docking Studies

The following protocol outlines a typical workflow for conducting comparative molecular docking studies of phytosterols, based on methodologies cited in the reviewed literature.[8][9][10]

1. Software and Tools:

  • Molecular Docking Software: AutoDock, PyRx, or similar programs are commonly used.[5][8][9]

  • Protein and Ligand Preparation: AutoDockTools, Discovery Studio, or other molecular modeling software.

  • Visualization: Discovery Studio, PyMOL, or similar molecular graphics systems.

2. Preparation of the Receptor (Protein):

  • Protein Structure Retrieval: The 3D structure of the target protein is downloaded from a protein structure database such as the Protein Data Bank (PDB).

  • Protein Clean-up: Water molecules, co-factors, and existing ligands are typically removed from the protein structure.

  • Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for calculating correct electrostatic interactions.

  • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand docking.

3. Preparation of the Ligands (Phytosterols):

  • Ligand Structure Retrieval: The 3D structures of this compound, β-sitosterol, stigmasterol, and any other phytosterols of interest are obtained from a chemical database like PubChem.

  • Ligand Optimization: The energy of the ligand structures is minimized to obtain a stable conformation.

  • Torsion Angle Definition: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

4. Molecular Docking Simulation:

  • The prepared ligands are docked into the active site of the prepared receptor using the chosen docking software.

  • The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.

  • The results are typically ranked based on the predicted binding energy (docking score).

5. Analysis of Results:

  • The docking poses with the lowest binding energies are analyzed to understand the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the phytosterol and the protein.

  • The binding affinities of the different phytosterols are compared to determine their relative potency.

Visualizing the Process: From Phytosterol to Potential Therapeutic

The following diagrams illustrate the conceptual workflow of a comparative docking study and a simplified representation of a signaling pathway that can be influenced by phytosterols.

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation ligand_db Phytosterol 3D Structures (e.g., PubChem) ligand_prep Energy Minimization & Torsion Angle Definition ligand_db->ligand_prep docking Molecular Docking (e.g., AutoDock) ligand_prep->docking protein_db Protein 3D Structure (e.g., PDB) protein_prep Clean-up & Hydrogen Addition protein_db->protein_prep protein_prep->docking analysis Analysis of Binding Affinity & Interactions docking->analysis comparison Comparative Assessment of Phytosterol Potency analysis->comparison

Caption: A generalized workflow for comparative molecular docking studies of phytosterols.

G Phytosterol Phytosterols (this compound, β-Sitosterol, etc.) Enzyme Target Enzyme (e.g., 5α-reductase) Phytosterol->Enzyme Inhibition Product Product (e.g., Dihydrotestosterone) Enzyme->Product Substrate Substrate (e.g., Testosterone) Substrate->Enzyme Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Product->Cellular_Response

Caption: A simplified signaling pathway illustrating phytosterol-mediated enzyme inhibition.

Logical Relationship: Interpreting the Docking Results

The comparative analysis of docking studies reveals a nuanced relationship between the structures of this compound, β-sitosterol, and stigmasterol and their binding affinities to various protein targets.

G This compound This compound Structural_Similarity High Structural Similarity This compound->Structural_Similarity Sitosterol β-Sitosterol Sitosterol->Structural_Similarity Stigmasterol Stigmasterol Stigmasterol->Structural_Similarity Binding_Affinity Binding Affinity Target_Specificity Target-Dependent Binding Preference Binding_Affinity->Target_Specificity Exhibits Structural_Similarity->Binding_Affinity Leads to

Caption: The logical relationship between phytosterol structure and target-specific binding affinity.

References

Assessing the Relative Contribution of Campesterol to the Effects of Phytosterol Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of campesterol (B1663852), a prominent phytosterol, both individually and as a component of phytosterol mixtures. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to elucidate the specific contributions of this compound to the overall effects of phytosterols (B1254722).

Quantitative Comparison of Phytosterol Efficacy

Phytosterols, including this compound, β-sitosterol, and stigmasterol, are plant-derived compounds structurally similar to cholesterol.[1][2][3] Their primary mechanism of action in humans is the reduction of intestinal cholesterol absorption, which contributes to lowering serum low-density lipoprotein (LDL) cholesterol levels.[3][4][5][6] The relative abundance of these phytosterols in the diet is approximately 65% for β-sitosterol, 30% for this compound, and 3% for stigmasterol.[1]

Table 1: Comparative Intestinal Absorption Rates of Cholesterol and Major Phytosterols in Humans

SterolAverage Intestinal Absorption Rate (%)
Cholesterol~50-60
This compound~4.9-9.6
β-Sitosterol~1.7-4.2
Stigmasterol~1.2-4.8

Data compiled from multiple sources indicating the generally low absorption of phytosterols compared to cholesterol, with this compound being relatively better absorbed than other major phytosterols.[4]

Table 2: Comparative Efficacy of Individual Phytosterols on Biological Targets

PhytosterolTargetEffectIC50 Value (µM)
This compound 5-alpha reductase type 2 (SRD5A2) Inhibition 15.75 ± 5.56
β-Sitosterol5-alpha reductase type 2 (SRD5A2)Inhibition3.24 ± 0.32
Stigmasterol5-alpha reductase type 2 (SRD5A2)Inhibition31.89 ± 4.26
This compound Liver X Receptor (LXR) Activation Agonist EC50 ~10-30
β-SitosterolLiver X Receptor (LXR) ActivationAgonistEC50 ~10-30
FucosterolLiver X Receptor (LXR) ActivationAgonistEC50 <10

This table summarizes the inhibitory concentration (IC50) and effective concentration (EC50) of individual phytosterols on specific enzymes and nuclear receptors. While β-sitosterol shows higher potency in inhibiting 5-alpha reductase, both this compound and β-sitosterol are effective activators of LXR.[7][8][9][10]

Key Signaling Pathways and Mechanisms of Action

2.1. Inhibition of Cholesterol Absorption

The primary mechanism by which phytosterols lower cholesterol is through competitive inhibition of cholesterol absorption in the intestine.[4][6] Phytosterols displace cholesterol from micelles, which are essential for cholesterol uptake by enterocytes.[4] Beyond this luminal competition, phytosterols also influence the expression and activity of key proteins involved in sterol transport.

The ATP-binding cassette (ABC) transporters ABCG5 and ABCG8 are critical for pumping phytosterols and cholesterol from enterocytes back into the intestinal lumen, thus limiting their absorption.[11][12][13] The expression of these transporters is regulated by the Liver X Receptor (LXR).[12][14]

Cholesterol_Absorption_Pathway Micelle Dietary Cholesterol & Phytosterols in Micelles NPC1L1 NPC1L1 Transporter Micelle->NPC1L1 Uptake Enterocyte Intestinal Enterocyte ABCG5_G8 ABCG5/G8 Transporter (Efflux Pump) Chylomicrons Incorporation into Chylomicrons Lumen Intestinal Lumen ABCG5_G8->Lumen Efflux of Sterols Bloodstream To Bloodstream Chylomicrons->Bloodstream caption Fig 1. Simplified workflow of sterol absorption in the intestine.

Fig 1. Simplified workflow of sterol absorption in the intestine.

2.2. Liver X Receptor (LXR) Signaling

Liver X Receptors (LXRs) are nuclear receptors that play a crucial role in cholesterol homeostasis.[15][16] Both this compound and β-sitosterol can act as agonists for LXR, although with less potency than endogenous oxysterols.[7] LXR activation leads to the upregulation of genes involved in cholesterol transport and efflux, including ABCA1, ABCG1, and the aforementioned ABCG5 and ABCG8.[14][17] This provides a secondary mechanism by which phytosterols can influence cholesterol metabolism. However, some studies suggest that in certain contexts, phytosterols might inhibit oxysterol-driven LXR activation.[18]

LXR_Signaling_Pathway cluster_nucleus This compound This compound LXR LXR/RXR Heterodimer This compound->LXR Activates Nucleus Nucleus LXRE LXR Response Element (LXRE) LXR->LXRE Binds to TargetGenes Target Gene Transcription (ABCG5, ABCG8, ABCA1) LXRE->TargetGenes Promotes Efflux Increased Sterol Efflux TargetGenes->Efflux caption Fig 2. This compound activation of the LXR signaling pathway.

Fig 2. This compound activation of the LXR signaling pathway.

Experimental Protocols

3.1. In Vitro Assessment of Cholesterol Micellar Solubility

Objective: To determine the effect of individual phytosterols and their mixtures on the amount of cholesterol that can be solubilized in micelles, mimicking the conditions of the small intestine.

Methodology:

  • Micelle Preparation: Prepare artificial micelles containing sodium taurocholate, oleic acid, phosphatidylcholine, and radio-labeled [14C]-cholesterol in a phosphate-buffered saline (pH 7.4).

  • Phytosterol Addition: Add varying concentrations of this compound, β-sitosterol, stigmasterol, or defined mixtures of these to the micellar solution. A control group with no added phytosterols is included.

  • Incubation: Incubate the solutions at 37°C for 2 hours with gentle agitation to allow for equilibration.

  • Separation of Micellar and Non-micellar Phases: Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour to pellet the non-micellar components.

  • Quantification: Measure the radioactivity in the supernatant (micellar phase) using a scintillation counter.

  • Analysis: Calculate the percentage of cholesterol solubilized in the micelles for each condition and compare the effects of the different phytosterols and their mixtures.

3.2. Caco-2 Cell Culture Model for Cholesterol Uptake

Objective: To assess the impact of this compound and other phytosterols on cholesterol uptake by intestinal enterocytes.

Methodology:

  • Cell Culture: Culture Caco-2 human colorectal adenocarcinoma cells on semi-permeable filter inserts until they differentiate into a polarized monolayer resembling intestinal enterocytes.

  • Treatment: Pre-treat the apical side of the Caco-2 monolayers with media containing individual phytosterols or their mixtures for 24 hours.

  • Micelle Application: Prepare micelles containing [14C]-cholesterol as described above and add them to the apical side of the Caco-2 cells.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Cell Lysis and Quantification: Wash the cells thoroughly to remove any non-absorbed cholesterol. Lyse the cells and measure the intracellular radioactivity by scintillation counting.

  • Analysis: Determine the percentage of cholesterol uptake in the phytosterol-treated cells relative to the untreated control cells.

Experimental_Workflow Start Start: Prepare Phytosterol Solutions and Mixtures Micelle_Prep Prepare Micelles with [14C]-Cholesterol Start->Micelle_Prep Caco2_Culture Culture and Differentiate Caco-2 Cells Start->Caco2_Culture Uptake_Assay Incubate with [14C]-Cholesterol Micelles Micelle_Prep->Uptake_Assay Treatment Treat Caco-2 cells with Phytosterols Caco2_Culture->Treatment Treatment->Uptake_Assay Quantification Cell Lysis and Scintillation Counting Uptake_Assay->Quantification Analysis Data Analysis: Compare Cholesterol Uptake Quantification->Analysis

Fig 3. General experimental workflow for Caco-2 cholesterol uptake.

Conclusion

The available evidence indicates that while β-sitosterol is the most abundant phytosterol in the diet, this compound makes a significant and distinct contribution to the overall biological effects of phytosterol mixtures. This compound is generally better absorbed than β-sitosterol and stigmasterol, which may influence its systemic effects.[4] All three major phytosterols contribute to the primary mechanism of lowering cholesterol absorption through micellar displacement.

Furthermore, this compound, along with β-sitosterol, can modulate the LXR signaling pathway, providing an additional layer of regulation on cholesterol homeostasis.[7] The relative potency of individual phytosterols can vary depending on the specific biological target, as evidenced by the differing IC50 values for 5-alpha reductase inhibition.[8][9][10] Therefore, the overall effect of a phytosterol mixture is a composite of the individual contributions of its components, with this compound playing a crucial role due to its relative abundance and specific biological activities. Further research focusing on the synergistic or antagonistic interactions between different phytosterols within mixtures will provide a more complete understanding of their health benefits.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Campesterol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and preventing environmental contamination. Campesterol (B1663852), a phytosterol, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for its proper disposal, aligning with safety protocols and regulatory compliance.

Key Safety and Hazard Information

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling and disposal.

Hazard ClassificationPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
Skin IrritationCauses skin irritation.[1][2]
Eye IrritationCauses serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is used:

  • Gloves: Wear protective gloves.

  • Eye Protection: Use eye and face protection.

  • Protective Clothing: Wear appropriate protective clothing.[1]

  • Respiratory Protection: In case of insufficient ventilation, wear a dust mask or respirator.[3]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is incineration at a licensed industrial combustion plant.[1] Adherence to local, state, and federal regulations is mandatory throughout the disposal process.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unused this compound powder, contaminated PPE (such as gloves and weighing papers), and any other solid materials contaminated with this compound in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible container for non-halogenated organic waste, unless the solvent itself is halogenated.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

Step 2: Container Management

  • Compatibility: Ensure the waste container is made of a material compatible with this compound and any solvents used.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

  • Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.

Step 3: Handling Spills

In the event of a spill, follow these procedures:

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep or vacuum the material to avoid creating dust. For liquid spills, use an inert absorbent material like sand or diatomite.

  • Collection: Place all contaminated materials into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Prevention: Do not allow spilled material to enter drains or waterways.[1][4]

Step 4: Disposal of Empty Containers

Containers that have held this compound must be treated as hazardous waste.

  • Rinsing: Triple-rinse the empty container with a suitable solvent.

  • Rinsate Collection: The first rinsate must be collected and disposed of as liquid hazardous waste.

  • Container Disposal: After thorough rinsing and defacing the original label, the container may be disposed of in accordance with institutional guidelines, which may include regular trash or recycling.

Step 5: Final Disposal

  • Professional Disposal: Do not attempt to dispose of this compound waste through standard laboratory or municipal waste streams.

  • Contact Environmental Health and Safety (EHS): Arrange for a pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess_form Assess Waste Form start->assess_form solid_waste Solid Waste (Unused powder, contaminated PPE) assess_form->solid_waste Solid liquid_waste Liquid Waste (this compound in solution) assess_form->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store Securely in Designated Area collect_solid->store_waste collect_liquid->store_waste spill_check Spill or Empty Container? store_waste->spill_check spill_procedure Follow Spill Cleanup Protocol spill_check->spill_procedure Spill container_procedure Follow Empty Container Disposal Protocol spill_check->container_procedure Empty Container contact_ehs Contact EHS for Pickup spill_check->contact_ehs Neither spill_procedure->contact_ehs container_procedure->contact_ehs no_spill No yes_spill Yes incineration Dispose via Industrial Combustion Plant contact_ehs->incineration end End: Proper Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Campesterol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, logistical, and disposal information for handling Campesterol in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct and to build deep trust by providing value beyond the product itself.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled. It is known to cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[1] Some safety data sheets also indicate that this compound is suspected of causing cancer and damaging fertility or the unborn child, and may cause drowsiness or dizziness.[2] Prolonged or repeated exposure can cause damage to the central nervous system, kidneys, liver, and respiratory system.[2]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

  • H336: May cause drowsiness or dizziness.[2]

  • H351: Suspected of causing cancer.[2]

  • H361: Suspected of damaging fertility or the unborn child.[2]

  • H372: Causes damage to organs through prolonged or repeated exposure.[2]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is mandatory to prevent accidental exposure when handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solid Chemical safety goggles or face shield.[3]Chemical-resistant disposable gloves (e.g., nitrile).[3]Laboratory coat.[3]Work in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is recommended to avoid inhaling dust particles.[4][5]
Preparing Solutions Chemical safety goggles.[3]Chemical-resistant disposable gloves (e.g., nitrile).[3]Laboratory coat.[3]Work in a well-ventilated area or a chemical fume hood to minimize exposure to aerosols.[1][2]
Handling Contaminated Waste Chemical safety goggles.Chemical-resistant disposable gloves (e.g., nitrile).Laboratory coat.Not generally required if handled in a well-ventilated area.

Physical and Chemical Properties

Property Value Source
Chemical Formula C₂₈H₄₈O[6][7]
Molar Mass 400.7 g/mol [6]
Appearance Powder[4]
Storage Temperature -20°C[4][8][9]

Toxicological Data

Toxicity Endpoint Value Source
Acute Toxicity (Oral) ATE = 500 mg/kg[1]
Acute Toxicity (Dermal) ATE = 1,100 mg/kg[1]
Acute Toxicity (Inhalation) ATE = 1.5 mg/l/4h (dust/mist)[1]

Step-by-Step Handling Protocol

Adherence to the following procedural steps is essential for the safe handling of this compound.

  • Preparation :

    • Designate a specific work area for handling this compound.

    • Ensure a chemical fume hood is operational and accessible.

    • Verify that all necessary PPE is available and in good condition.

    • Have a spill kit and appropriate waste containers readily available.

  • Weighing and Transfer :

    • All weighing and transferring of solid this compound must be conducted within a certified chemical fume hood to control airborne dust.[5]

    • Use a disposable bench cover to contain any potential spills.

    • Handle the compound carefully to avoid generating dust.[1]

  • Dissolving :

    • When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

    • Work in a well-ventilated area or a chemical fume hood.[1][2]

  • Storage :

    • Store solid this compound and solutions in tightly sealed containers.[1]

    • The recommended storage temperature is -20°C.[4][8][9] For long-term stability, solid this compound should be stored at -20°C, and solutions at -80°C, protected from light.[8]

Operational and Disposal Plans

A systematic approach to spills and waste disposal is critical for laboratory safety and environmental responsibility.

Spill Procedure:

  • Evacuate : If a significant spill occurs, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated.[1]

  • Contain : For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., sand, diatomite).[2]

  • Collect : Place all contaminated materials into a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Clean : Clean the spill area thoroughly with a suitable solvent. Collect all cleaning materials as hazardous waste.

Waste Disposal Plan:

  • Waste Segregation : Collect all this compound-contaminated materials, including unused solid, solutions, contaminated gloves, and bench covers, in a dedicated and clearly labeled hazardous waste container.

  • Container Labeling : The waste container must be labeled "Hazardous Waste" with the full chemical name "this compound".

  • Empty Containers : Original containers of this compound must be treated as hazardous waste. Triple-rinse the empty container with a suitable solvent, collecting the rinsate as hazardous waste.[10] After rinsing, deface the original label before disposal.[10]

  • Final Disposal : Do not empty into drains.[1] All this compound waste must be disposed of through an authorized industrial combustion plant or a licensed hazardous waste disposal company.[1]

Experimental Workflow

Campesterol_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal prep_area Designate Work Area check_ppe Check PPE Availability prep_area->check_ppe spill_kit Prepare Spill Kit & Waste Containers check_ppe->spill_kit weigh Weigh Solid this compound spill_kit->weigh transfer Transfer to Container weigh->transfer store_solid Store Solid at -20°C weigh->store_solid collect_waste Collect Contaminated Materials weigh->collect_waste dissolve Prepare Solution transfer->dissolve store_solution Store Solution at -80°C dissolve->store_solution dissolve->collect_waste label_waste Label as Hazardous Waste collect_waste->label_waste dispose Dispose via Licensed Contractor label_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.